Marinobufagenin
Description
Marinobufagenin (MBG) is a steroidal compound that belongs to a class of compounds known as bufadienolides. It has been found to be present in the venom of certain species of toads and has been shown to have a wide range of biological activities including vasoconstrictive, cardiotonic, and anti-inflammatory effects.
Propriétés
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-42-8 | |
| Record name | Marinobufagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marinobufagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARINOBUFAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Marinobufagenin structure and chemical properties
An In-depth Technical Guide to Marinobufagenin: Structure, Properties, and Mechanism of Action
Introduction
This compound (MBG) is a cardiotonic steroid of the bufadienolide class, originally isolated from the venom of toad species such as Bufo marinus (Rhinella marina).[1][2] It is also recognized as an endogenous compound in mammals, including humans, where its levels are associated with conditions like preeclampsia, myocardial infarction, and kidney failure.[1] MBG is a potent vasoconstrictor and a highly specific inhibitor of the alpha-1 (α1) isoform of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which is the predominant isoform in the vascular wall and kidneys.[1][3] This dual role in natriuresis and vasoconstriction, coupled with its involvement in complex cell signaling pathways, makes MBG a molecule of significant interest in cardiovascular and renal disease research. This guide provides a detailed overview of its chemical structure, properties, biological activity, and the experimental methodologies used for its study.
Chemical Structure and Properties
This compound is a steroid derivative characterized by a C17 δ-lactone ring, which distinguishes bufadienolides from cardenolides (which have a five-membered ring). The core structure is a C24 steroid.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₂O₅ | |
| Molecular Weight | 400.5 g/mol | |
| IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one | |
| CAS Number | 470-42-8 | |
| InChI Key | JMNQTHQLNRILMH-OBBGIPBRSA-N | |
| SMILES | O[C@H]1CC[C@@]2(C)--INVALID-LINK--(O)C1 | |
| Solubility | DMF: 3 mg/ml; DMF:PBS (pH 7.2) (1:8): 0.1 mg/ml; Ethanol: 1 mg/ml | |
| UV max | 297 nm | |
| Class | Bufadienolide, Steroid |
Biological Activity and Mechanism of Action
MBG's primary molecular target is the Na+/K+-ATPase pump. Its high affinity for the α1 isoform makes its effects particularly relevant in the kidney and vascular smooth muscle. The binding of MBG to the pump leads to two distinct downstream consequences: an "ionic" pathway that directly results from altered ion transport and a "signaling" pathway that involves the pump acting as a signal transducer.
Ionic Pathway: Vasoconstriction
Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the Na+/Ca²⁺-exchanger to operate in reverse, which increases the influx of calcium ions into the cell. The resulting rise in intracellular calcium concentration triggers smooth muscle contraction and vasoconstriction.
Diagram 1. Ionic pathway of MBG-induced vasoconstriction.
Signaling Pathway: Profibrotic Effects
Beyond ion transport inhibition, the binding of MBG to the Na+/K+-ATPase initiates a signaling cascade. The Na+/K+-ATPase/Src/EGFR complex can act as a signal transducer. This leads to the activation of Phospholipase C (PLC) and subsequently Protein Kinase C delta (PKCδ), which translocates to the nucleus. In the nucleus, PKCδ phosphorylates Fli-1 (Friend leukemia integration 1 transcription factor), a negative regulator of collagen synthesis. This phosphorylation relieves Fli-1's repression of the collagen-1 promoter, leading to increased procollagen expression and ultimately contributing to tissue fibrosis, a hallmark of cardiovascular aging and chronic kidney disease.
Diagram 2. Profibrotic signaling pathway initiated by this compound.
A separate signaling axis, the Src/Akt/mTOR pathway, has also been identified. In normal cardiac myocytes, MBG activates this survival pathway, protecting cells from apoptosis. However, in cells with reduced Na+/K+-ATPase expression, MBG fails to activate this pathway, leading to apoptosis via caspase-9 activation.
Quantitative Bioactivity Data
MBG's inhibitory activity is most pronounced on the α1 isoform of Na+/K+-ATPase, which is significantly more resistant to inhibition by other cardiac glycosides like ouabain in rodents.
Table 2: IC₅₀ Values for this compound
| Target Enzyme / System | IC₅₀ Value | Comments | Reference(s) |
| α1 Na+/K+ ATPase subunit | 78 nM | High affinity for the primary isoform in kidneys. | |
| Rat Kidney Na+/K+-ATPase | 70 nmol/L | For comparison, ouabain IC₅₀ was 248 µmol/L on the same enzyme. | |
| α1S-Na,K-ATPase (Ouabain-Sensitive) | 0.8 µM | Similar to digoxin (1.2 µM) and ouabain (2.0 µM) on this isoform. | |
| α1R-Na,K-ATPase (Ouabain-Resistant) | No inhibition | No inhibition observed at concentrations up to 500 µM. |
Experimental Protocols
Isolation and Purification of this compound from Toad Venom
A common source for MBG is the venom of the Rhinella marina (formerly Bufo marinus) toad. Solid-phase extraction combined with HPLC is a preferred method due to its higher yield and efficiency compared to older techniques like preparative TLC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound extraction from Rhinella marina toad glands: Alternative approaches for a systematized strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound INTERFERES WITH THE FUNCTION OF THE MINERALOCORTICOID RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Synthesis of Marinobufagenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid belonging to the bufadienolide class. It is a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase, playing a significant role in the regulation of ion balance and cell homeostasis. Elevated levels of MBG have been implicated in the pathogenesis of several cardiovascular and renal diseases, including hypertension, preeclampsia, and chronic kidney disease. This technical guide provides an in-depth overview of the core endogenous synthesis pathway of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the involved pathways.
Core Synthesis Pathway
The endogenous synthesis of this compound in mammals, specifically in the adrenal cortex and placenta, originates from cholesterol.[1][2][3] The primary route for MBG biosynthesis is the "acidic" bile acid pathway, a departure from the traditional steroidogenesis pathway.[1][4]
The initial and rate-limiting step in this pathway is catalyzed by the enzyme CYP27A1 (Sterol 27-hydroxylase) . This enzyme initiates the conversion of cholesterol into intermediates that will ultimately be transformed into this compound. The traditional steroidogenesis pathway, which is initiated by the enzyme CYP11A1, has been shown not to be involved in the biosynthesis of MBG. While the complete enzymatic cascade from cholesterol to MBG has not been fully elucidated, the involvement of bile acid intermediates is a key feature of this pathway.
Another enzyme, AKR1D1 (Aldo-keto reductase family 1 member D1) , has been implicated in the later stages of the bile acid synthesis pathway and may play a role in MBG production, particularly in scenarios where CYP27A1 is deficient.
Regulation of Synthesis
The production of this compound is subject to physiological regulation. Key factors known to stimulate its synthesis include:
-
High Salt Intake: In vivo studies using Dahl salt-sensitive rats have demonstrated that a high-sodium chloride diet leads to a significant increase in plasma MBG levels. This is accompanied by an upregulation of CYP27A1 mRNA and protein in the adrenal cortex.
-
Angiotensin II: This potent vasoconstrictor has been shown to stimulate the production of MBG in the adrenal cortex.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the endogenous synthesis of this compound.
| Table 1: Effect of Gene Silencing on this compound Synthesis | |
| Experimental Condition | Observed Effect |
| Post-transcriptional silencing of CYP27A1 gene in human trophoblast and rat adrenocortical cells | - 70% reduction in CYP27A1 mRNA expression - 2-fold reduction in total bile acids - 67% reduction in this compound levels |
| Silencing of CYP11A1 gene in human trophoblast and rat adrenocortical cells | - No effect on this compound production - 2-fold suppression of progesterone production in human trophoblast cells - 90% suppression of corticosterone production in rat adrenocortical cells |
| Table 2: In Vivo Effects of High Salt Diet on this compound Synthesis in Dahl Salt-Sensitive Rats | |
| Parameter | Observed Change (after 4 weeks on a high NaCl diet) |
| Plasma this compound Levels | Doubled |
| Adrenocortical CYP27A1 mRNA | 1.6-fold increase |
| Adrenocortical CYP27A1 Protein | 2.0-fold increase |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the endogenous synthesis pathway of this compound.
Cell Culture and siRNA-mediated Gene Silencing
-
Cell Lines: Human trophoblast cells (e.g., JEG-3) and primary rat adrenocortical cells are commonly used models.
-
siRNA Transfection: Post-transcriptional gene silencing is achieved using small interfering RNA (siRNA) targeting the mRNA of the gene of interest (e.g., CYP27A1).
-
Protocol Outline:
-
Cells are cultured to an appropriate confluency (typically 60-80%).
-
siRNA duplexes (for the target gene and a non-targeting control) are diluted in a serum-free transfection medium.
-
A transfection reagent is separately diluted in the same medium.
-
The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow the formation of transfection complexes.
-
The cell culture medium is replaced with a fresh, antibiotic-free medium.
-
The transfection complexes are added to the cells.
-
Cells are incubated for a specified period (e.g., 24-72 hours) before downstream analysis.
-
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To quantify the mRNA expression levels of target genes (e.g., CYP27A1).
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cultured cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target and a reference gene (e.g., 18S rRNA or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.
-
Thermocycling and Data Analysis: The reaction is run in a real-time PCR instrument. The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using a method such as the 2-ΔΔCt method.
-
Western Blot Analysis
-
Purpose: To detect and quantify the protein expression levels of target enzymes (e.g., CYP27A1).
-
Protocol Outline:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify this compound from biological samples (e.g., cell culture media, plasma).
-
Protocol Outline:
-
Sample Preparation: MBG is extracted from the sample matrix, often using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
HPLC Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of two mobile phases (e.g., water and acetonitrile with a modifying agent like trifluoroacetic acid) is used to elute the compounds.
-
Detection and Quantification: The eluting compounds are detected, often by UV absorbance at a specific wavelength. The concentration of MBG is determined by comparing its peak area to that of a standard curve generated with known concentrations of purified MBG. For higher sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The endogenous synthesis pathway of this compound from cholesterol.
Caption: Experimental workflow for studying the effect of gene silencing on this compound synthesis.
Conclusion
The elucidation of the endogenous synthesis pathway of this compound, initiated by CYP27A1 via the acidic bile acid pathway, has provided crucial insights into the regulation of this bioactive steroid. This knowledge is fundamental for understanding its role in cardiovascular and renal diseases and for the development of novel therapeutic strategies targeting its production. Further research is warranted to fully delineate the complete enzymatic cascade and to explore the therapeutic potential of modulating this pathway.
References
- 1. Synthesis of an Endogenous Steroidal Na Pump Inhibitor this compound, Implicated in Human Cardiovascular Diseases, Is Initiated by CYP27A1 via Bile Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. metabolomicdiagnostics.com [metabolomicdiagnostics.com]
The Core Mechanism of Action of Marinobufagenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marinobufagenin (MBG) is an endogenous cardiotonic steroid of the bufadienolide class that has emerged as a critical player in a spectrum of physiological and pathophysiological processes. Initially identified as a natriuretic and vasoconstrictive agent, its mechanism of action extends beyond simple ion transport modulation to encompass complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the diverse effects of this compound, with a focus on its interaction with the Na+/K+-ATPase, subsequent signaling events, and its role in cellular processes such as fibrosis, proliferation, and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this multifaceted molecule.
Primary Molecular Target: The Na+/K+-ATPase α1 Subunit
The principal molecular target of this compound is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane.[1][2] MBG exhibits a high affinity for the α1 isoform of the Na+/K+-ATPase, which is the predominant isoform in the vascular wall and the kidney.[3] This interaction is central to its physiological and pathological effects. Unlike some other cardiotonic steroids, MBG can interact with both the E1 and E2P conformations of the enzyme.[4]
The Dual Nature of this compound's Action
The binding of MBG to the Na+/K+-ATPase initiates two distinct but interconnected pathways: an ionic pathway and a signaling pathway .[2]
-
Ionic Pathway: This classical mechanism involves the inhibition of the Na+/K+-ATPase's pumping function. In renal tubules, this inhibition leads to decreased sodium reabsorption and subsequent natriuresis, a physiological response to sodium load. Conversely, in vascular smooth muscle cells, the inhibition of the sodium pump leads to an increase in intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, causing an influx of calcium and resulting in vasoconstriction.
-
Signaling Pathway: Beyond its role as an ion pump, the Na+/K+-ATPase acts as a signal transducer. Upon MBG binding, the Na/K-ATPase, residing within caveolae, undergoes a conformational change that activates a cascade of intracellular signaling molecules. This signaling function is independent of changes in intracellular ion concentrations.
Key Signaling Pathways Activated by this compound
The binding of this compound to the Na+/K+-ATPase α1 subunit triggers a complex network of intracellular signaling pathways, leading to a variety of cellular responses.
The Src Kinase-Mediated Cascade
A pivotal event in MBG-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase/Src receptor complex acts as a scaffold. Upon MBG binding, Src is activated, initiating a downstream cascade that includes:
-
Ras-Raf-MEK-ERK Pathway: Activation of the Ras/MAPK pathway, particularly ERK1/2, is a common downstream consequence of Src activation. This pathway is implicated in the regulation of cell proliferation and differentiation.
-
Phospholipase C (PLC) and Protein Kinase C (PKC): Src activation can also lead to the activation of PLC, which in turn activates Protein Kinase C (PKC), particularly the PKCδ isoform.
The Pro-fibrotic Signaling Pathway
A significant body of evidence implicates MBG in the pathogenesis of cardiac and renal fibrosis. The pro-fibrotic effects of MBG are mediated through a distinct signaling pathway that converges on the regulation of collagen synthesis.
-
Inhibition of Fli-1: A key mechanism in MBG-induced fibrosis is the inhibition of the transcription factor Friend leukemia integration 1 (Fli-1), a negative regulator of collagen 1 synthesis.
-
PKCδ-mediated Phosphorylation of Fli-1: Activated PKCδ translocates to the nucleus and phosphorylates Fli-1. This phosphorylation event leads to the dissociation of Fli-1 from the collagen-1 promoter, thereby relieving its inhibitory effect and promoting procollagen expression and collagen production.
Regulation of Cell Proliferation and Apoptosis
This compound exhibits context-dependent effects on cell proliferation and apoptosis.
-
Inhibition of Proliferation: In certain cell types, such as cytotrophoblasts and glioma cells, MBG has been shown to inhibit proliferation. This anti-proliferative effect is often associated with a decrease in the phosphorylation of ERK1/2.
-
Induction of Apoptosis: MBG can induce apoptosis through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3. In some contexts, the activation of the mTOR pathway by MBG can protect cells from apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of this compound.
Table 1: Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | α-Subunit Isoform | Value | Reference |
| IC50 | Rat Kidney | α1 | 78 nmol/L | |
| IC50 | Rat Kidney | α1 | 70 nmol/L (purified from DS rats) | |
| IC50 | Dahl Salt-Sensitive Rat Myocardium | α1 (high-affinity) | 0.8 nmol/L | |
| IC50 | Dahl Salt-Sensitive Rat Myocardium | α1 (low-affinity) | 4.4 nmol/L |
Table 2: Binding Affinity
| Parameter | Enzyme Source | Conformation | Value | Reference |
| Kd | Pig Kidney Na,K-ATPase (α1S) | E2P | 2320 nM | |
| Kd | Duck Salt Gland Na,K-ATPase | E2P | 1.7 µM |
Table 3: Cellular Effects
| Effect | Cell Type | Concentration | Observation | Reference |
| Inhibition of Proliferation | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 60% inhibition | |
| Inhibition of Migration | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 50% inhibition | |
| Inhibition of Invasion | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 50% inhibition | |
| Induction of Apoptosis | Human Glioma (U251) | 5 and 15 µmol/L | Dose-dependent increase | |
| Increased Procollagen Expression | Rat Cardiac Fibroblasts | 1 nM | ~2-fold increase |
Detailed Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is adapted from studies measuring the inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
-
Packed erythrocytes
-
Isotonic buffer (0.145 mol/L NaCl in 0.02 Tris-HCl buffer; pH 7.6)
-
Reaction medium (in mmol/L: 100 Na, 10 K, 3 MgCl2, 0.5 EDTA, 50 Tris, and 2 ATP; pH 7.1)
-
This compound stock solution
-
Ouabain stock solution
-
20% trichloroacetic acid
-
Reagents for inorganic phosphate (Pi) quantification
Procedure:
-
Preparation of Erythrocytes: Wash packed erythrocytes three times in an isotonic medium.
-
Incubation: Incubate the erythrocytes for 30 minutes at 37°C in the reaction medium containing varying concentrations of this compound.
-
Stopping the Reaction: Terminate the reaction by adding 0.2 mL of 20% trichloroacetic acid.
-
Measurement of Total ATPase Activity: Quantify the amount of inorganic phosphate (Pi) produced to determine the total ATPase activity.
-
Measurement of Ouabain-Insensitive ATPase Activity: In a parallel set of experiments, incubate the erythrocytes in the reaction medium containing 0.1 mmol/L ouabain to inhibit the Na+/K+-ATPase. Measure the Pi production to determine the ouabain-insensitive ATPase activity.
-
Calculation of Na+/K+-ATPase Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Data Analysis: Plot the percentage of Na+/K+-ATPase inhibition against the concentration of this compound to determine the IC50 value.
In Vivo this compound Infusion in Rats
This protocol is based on studies investigating the in vivo effects of chronic this compound administration in rats.
Materials:
-
Male Sprague-Dawley or Dahl salt-sensitive rats (8 weeks old)
-
Osmotic minipumps
-
This compound
-
Vehicle (e.g., 50% dimethyl sulfoxide and 50% saline)
-
Anesthetic
-
Surgical instruments
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Pump Preparation: Fill osmotic minipumps with either this compound solution (e.g., to deliver 50 µg/kg/day) or the vehicle.
-
Surgical Implantation: Anesthetize the rats. Make a small subcutaneous incision on the back of the rat and implant the osmotic minipump. Suture the incision.
-
Housing and Monitoring: House the rats individually and monitor their health daily. Provide ad libitum access to food and water.
-
Experimental Period: The infusion period is typically 4 weeks.
-
Outcome Measures: At the end of the infusion period, various parameters can be assessed, including:
-
Blood pressure measurement
-
Echocardiography for cardiac function
-
Collection of blood and urine for MBG level determination
-
Tissue harvesting (heart, aorta, kidneys) for histological analysis (e.g., collagen staining) and molecular analysis (e.g., Western blotting for signaling proteins).
-
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest (e.g., SGHPL-4 cytotrophoblast cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
96-well plates
-
Cell proliferation assay kit (e.g., based on resazurin conversion)
Procedure:
-
Cell Seeding: Seed cells at a density of 7,000 cells per well in a 96-well plate with complete medium and allow them to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells in a medium with 0.5% fetal bovine serum (FBS) for 24 hours.
-
Treatment: Wash the cells twice with phosphate-buffered saline (PBS) and then treat with varying concentrations of this compound in low-serum medium for the desired time period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Assess cell proliferation using a resazurin-based assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest (e.g., U251 glioma cells)
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Wash the cells three times with PBS. Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells at room temperature for 10 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting for Signaling Proteins (e.g., Src, ERK)
This is a general protocol for detecting the phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Conclusion
This compound's mechanism of action is a sophisticated interplay between the inhibition of the Na+/K+-ATPase's ion-pumping function and the activation of its signaling capabilities. This dual role allows MBG to exert a wide range of effects on various cell types and tissues, contributing to both physiological regulation and the pathogenesis of diseases such as hypertension, cardiac fibrosis, and preeclampsia. A thorough understanding of the intricate signaling pathways initiated by this compound is crucial for the development of novel therapeutic strategies that can selectively modulate its beneficial and detrimental effects. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of targeting the this compound pathway.
References
- 1. This compound inhibits glioma growth through sodium pump α1 subunit and ERK signaling‐mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Depth of the Steroid Core Location Determines the Mode of Na,K-ATPase Inhibition by Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Biological Functions of Marinobufagenin in Mammals: A Technical Guide
Executive Summary: Marinobufagenin (MBG) is an endogenous cardiotonic steroid of the bufadienolide family, synthesized in the adrenal cortex and placenta. It is a potent inhibitor of the Na+/K+-ATPase enzyme, particularly the α-1 isoform prevalent in cardiovascular and renal tissues. The biological effects of MBG are mediated through two principal mechanisms: an "ionic" pathway that alters transmembrane ion transport, and a "signaling" pathway that activates intracellular protein kinase cascades. Physiologically, MBG contributes to natriuresis in response to sodium loading. However, elevated levels of MBG are implicated in the pathogenesis of several major diseases, including cardiovascular and renal fibrosis, cardiac hypertrophy, preeclampsia, and certain cancers. Its role in promoting pro-fibrotic signaling cascades has made it a significant biomarker and a potential therapeutic target for conditions characterized by pathological tissue remodeling. This document provides a comprehensive overview of the molecular mechanisms, physiological functions, and pathological implications of MBG in mammals, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: The Na+/K+-ATPase Interaction
This compound exerts its biological effects primarily by binding to and inhibiting the Na+/K+-ATPase, a ubiquitous enzyme essential for maintaining cellular ion gradients. This interaction, however, initiates two distinct downstream pathways.
The Ionic Pathway
This pathway is a direct consequence of the inhibition of the pump's ion-translocating function.
-
In Renal Tubules: Inhibition of Na+/K+-ATPase reduces sodium reabsorption, leading to increased sodium excretion (natriuresis). This is a key physiological response to volume expansion and high salt intake.
-
In Vascular Smooth Muscle: Pump inhibition leads to an increase in intracellular sodium concentration. This, in turn, reverses the function of the Na+/Ca²⁺ exchanger, causing an influx of calcium ions and resulting in vasoconstriction and elevated blood pressure.
The Signaling Pathway
MBG binding to Na+/K+-ATPase can also trigger intracellular signaling cascades, a function independent of ion transport modulation. The pump acts as a signal transducer. This pathway is central to MBG's pro-fibrotic and hypertrophic effects. Key steps include the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent generation of Reactive Oxygen Species (ROS), which activates downstream pathways like MAP kinases (MAPK).
Signaling Pathways and Visualizations
The dual actions of MBG are best understood through visualization of its distinct signaling cascades.
Caption: The dual-function model of MBG action on the Na+/K+-ATPase.
Caption: MBG initiates fibrosis via the Na/K-ATPase-Src-ROS-Fli-1 pathway.[1]
Physiological and Pathophysiological Functions
Cardiovascular System
MBG is a critical modulator of cardiovascular homeostasis and disease. Chronically elevated MBG is linked to cardiac and vascular fibrosis by directly stimulating collagen production in fibroblasts. This process involves the downregulation of the transcription factor Fli-1, a known negative regulator of collagen-1 synthesis.[1] In animal models, sustained MBG infusion induces cardiac hypertrophy and impairs diastolic function.
Renal System
In the kidney, MBG's primary physiological role is to promote natriuresis. However, in pathological states such as chronic kidney disease (CKD), circulating MBG levels are significantly elevated. Experimental studies show that chronic MBG administration causes renal fibrosis, suggesting it is not merely a marker of kidney dysfunction but an active contributor to its progression. This fibrotic action is partly mediated by MBG's ability to induce epithelial-to-mesenchymal transition (EMT) in renal tubular cells.
Role in Preeclampsia
Elevated levels of MBG are strongly associated with preeclampsia. MBG is thought to contribute to the maternal syndrome of hypertension and proteinuria. It impairs the function of placental cytotrophoblasts, which are critical for proper placental development, leading to an anti-angiogenic state.
Role in Cancer
Recent evidence indicates a potential anti-cancer role for MBG. In glioma cell lines, MBG has been shown to inhibit proliferation, colony formation, and migration. This anti-tumor effect is mediated through the α1 subunit of the Na+/K+-ATPase and involves the induction of the mitochondrial apoptotic pathway via ERK signaling.
Quantitative Data Summary
Quantitative data highlight the potency and physiological relevance of MBG across various biological contexts.
Table 1: Inhibitory Potency of this compound
| Target | Cell/Tissue Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Na+/K+-ATPase | Dahl Salt-Sensitive Rat Myocardium | IC₅₀ (High-Affinity Sites) | 0.8 nmol/L | |
| Na+/K+-ATPase | Dahl Salt-Sensitive Rat Myocardium (Cicletanine-treated) | IC₅₀ | 20 µmol/L | |
| Cell Proliferation | U251 Glioma Cells | IC₅₀ | 12.8 µM | |
| Cell Proliferation | U87MG Glioma Cells | IC₅₀ | 15.2 µM |
| Cell Proliferation | U373MG Glioma Cells | IC₅₀ | 16.3 µM | |
Table 2: In Vivo Effects of this compound Administration in Animal Models
| Animal Model | Dosage & Duration | Key Outcomes | Reference |
|---|---|---|---|
| Sprague-Dawley Rat | 10 µg/kg/day for 4 weeks | Increased blood pressure, cardiac hypertrophy, cardiac fibrosis. |
| Sprague-Dawley Rat | 4 weeks infusion | Increased plasma aldosterone, increased systolic blood pressure, renal fibrosis. | |
Table 3: Circulating Levels of this compound in Human Pathologies
| Condition | Sample Type | MBG Concentration (Control) | MBG Concentration (Patient) | Reference |
|---|---|---|---|---|
| Chronic Kidney Disease (Hemodialysis) | Plasma | 0.46 ± 0.23 nmol/L | 1.66 ± 1.13 nmol/L | |
| Preeclampsia | Serum & Urine | Lower | Significantly Higher (p < 0.05) |
| Non-Advanced CKD (eGFR ~40) | Urine | 0.64 nmol/L (Healthy Controls) | 0.37 nmol/L | |
Key Experimental Protocols
Measurement of Na+/K+-ATPase Activity
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis, which is detected as the release of inorganic phosphate (Pi).
-
Preparation of Enzyme Source: Prepare tissue homogenates (e.g., from renal cortex or heart) or use washed erythrocyte membranes.
-
Reaction Mixture: Prepare a reaction buffer containing (final concentrations): 100 mM NaCl, 10 mM KCl, 3 mM MgCl₂, 50 mM Tris buffer, and 2 mM ATP.
-
Assay Execution:
-
Divide the enzyme preparation into two sets of tubes.
-
To one set ("Test"), add the reaction mixture.
-
To the second set ("Blank"), add the reaction mixture plus a specific Na+/K+-ATPase inhibitor like ouabain (0.1 mM) to inhibit the target enzyme's activity.
-
Incubate all tubes at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
-
Phosphate Detection: Centrifuge the tubes to pellet protein. Measure the concentration of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves ammonium molybdate.
-
Calculation: The Na+/K+-ATPase activity is the difference between the phosphate released in the "Test" tubes and the "Blank" tubes, typically expressed as µmol Pi/mg protein/hour.
In Vitro Fibroblast Collagen Production Assay
This protocol assesses the direct effect of MBG on fibrosis by measuring collagen synthesis in cultured fibroblasts.
-
Cell Culture: Culture primary cardiac or renal fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
-
Stimulation: Once cells reach confluence, switch to a low-serum medium. Treat cells with MBG at a physiologically relevant concentration (e.g., 1-10 nM) or vehicle control for 24-48 hours.
-
Analysis of Collagen Expression:
-
Western Blot: Lyse the cells and perform Western blot analysis on the cell lysates using a primary antibody against procollagen-1 to quantify protein expression.
-
Quantitative PCR (qPCR): Extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for the COL1A1 gene to measure mRNA levels.
-
Immunohistochemistry: Fix cells and perform immunofluorescent staining for collagen-1 to visualize its deposition.
-
Animal Model of MBG-Induced Fibrosis
This in vivo protocol is used to study the long-term effects of elevated MBG on organ fibrosis.
-
Animal Model: Use male Sprague-Dawley rats (approx. 250 g).
-
Surgical Procedure: Anesthetize the rats and surgically implant an osmotic minipump (e.g., Alzet) subcutaneously or intraperitoneally.
-
Treatment Groups:
-
Control Group: Pumps filled with vehicle (e.g., saline).
-
MBG Group: Pumps filled with MBG to deliver a constant infusion (e.g., 10 µg/kg/day).
-
-
Study Duration: Maintain the animals for a period of 4 weeks with regular monitoring of blood pressure and general health.
-
Endpoint Analysis:
-
At the end of the study, perform terminal procedures including cardiac function measurement (e.g., with a Millar catheter).
-
Collect blood for plasma MBG level analysis.
-
Harvest organs (heart, kidneys, aorta) for histological analysis (e.g., Masson's trichrome or Picrosirius red staining for fibrosis) and molecular analysis (Western blot/qPCR for fibrotic markers).
-
References
Marinobufagenin as a Na/K-ATPase Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid belonging to the bufadienolide family.[1][2][3] Initially identified in the venom of the Bufo marinus toad, MBG is also produced endogenously in mammals, including humans, by the adrenal cortex and placenta.[4][5] It is a key regulator of sodium and potassium balance and acts as a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na/K-ATPase) enzyme. MBG exhibits a high affinity for the α-1 isoform of Na/K-ATPase, which is the predominant isoform in the cardiovascular and renal systems. Elevated levels of MBG are implicated in the pathophysiology of several conditions, including preeclampsia, heart failure, and kidney disease, making it a subject of intense research and a potential therapeutic target.
Mechanism of Action: Dual Role of Na/K-ATPase Inhibition
This compound's interaction with the Na/K-ATPase initiates two distinct downstream pathways: an "ionic" pathway resulting from the inhibition of the pump's transport function and a "signaling" pathway that is independent of changes in intracellular ion concentrations.
-
The Ionic Pathway : By inhibiting the catalytic activity of the Na/K-ATPase, MBG alters transmembrane ion transport.
-
In Renal Tubules : Inhibition of the Na/K-ATPase in the proximal tubule reduces sodium reabsorption, leading to increased sodium excretion (natriuresis). This is a physiological response to volume expansion. MBG can also induce the endocytosis of the sodium pump, further decreasing its availability and promoting water retention in certain pathological states.
-
In Vascular Smooth Muscle : Inhibition of the pump in vascular smooth muscle cells leads to an increase in intracellular sodium. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium and subsequent vasoconstriction.
-
-
The Signaling Pathway : MBG binding to a subpopulation of Na/K-ATPase, often located in caveolae, triggers intracellular signaling cascades. This function is independent of the pump's ion-translocating activity and activates a variety of downstream effectors, including Src kinase, mitogen-activated protein kinases (MAPKs), and reactive oxygen species (ROS), leading to processes like cell growth, apoptosis, and fibrosis.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration (IC50) of this compound varies depending on the specific isoform of the Na/K-ATPase α-subunit and the tissue source. MBG shows a clear preference for the α-1 isoform, which is prevalent in vascular smooth muscle and kidney, over the α-3 isoform found predominantly in neuronal tissue.
| Tissue Source | Predominant α-Isoform | This compound IC50 | Ouabain IC50 | Reference |
| Rat Aortic Sarcolemma | α-1 | 2.1 nmol/L | 50 nmol/L | |
| Rat Neuronal Plasmalemma | α-3 | 140 nmol/L | 2.6 nmol/L | |
| Dahl-S Rat Myocardium (High-Affinity Site) | α-1 | 0.8 nmol/L | - | |
| Dahl-S Rat Myocardium (Low-Affinity Site) | α-1 | 4.4 nmol/L | - | |
| Dahl-S Rat Myocardium (Cicletanine-Treated) | α-1 | 20 µmol/L | - |
Key Signaling Pathways
MBG-induced activation of the Na/K-ATPase signalosome leads to complex downstream effects, notably promoting fibrosis and apoptosis.
Pro-Fibrotic Signaling Cascade
Binding of MBG to the Na/K-ATPase/Src complex activates a signaling cascade that promotes the synthesis of collagen. This pathway involves the activation of Phospholipase C (PLC), leading to the phosphorylation of Protein Kinase C delta (PKCδ). Activated PKCδ translocates to the nucleus, where it phosphorylates and inactivates Fli-1, a negative regulator of the collagen-1 gene, thereby increasing procollagen expression and fibrosis.
Caption: MBG-induced pro-fibrotic signaling pathway via Na/K-ATPase.
Apoptosis and Endothelial Permeability Signaling
In endothelial cells, MBG can induce apoptosis and increase monolayer hyperpermeability. This is mediated through the modulation of MAPK signaling pathways. MBG has been shown to decrease the phosphorylation of the pro-survival kinase ERK1/2 while increasing the phosphorylation of pro-apoptotic kinases Jnk and p38. The activation of p38, in particular, leads to the downstream activation of caspases 3/7, 8, and 9, which are key executioners of apoptosis.
Caption: MBG-induced MAPK signaling leading to apoptosis.
Experimental Protocols
Na/K-ATPase Activity Assay
This protocol is used to determine the inhibitory effect of this compound on Na/K-ATPase activity by measuring the liberation of inorganic phosphate (Pi) from ATP.
Methodology:
-
Membrane Preparation: Isolate cell membranes rich in Na/K-ATPase (e.g., from rat renal medulla or aortic sarcolemma) via sucrose density gradient centrifugation. Increase membrane permeability by pretreatment with a pore-forming agent like alamethicin (0.5 mg/mg protein).
-
Preincubation: Aliquots of the membrane preparation (e.g., 0.5 mg protein/100 µL) are preincubated for 60 minutes at 37°C with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the preincubated membranes to a reaction medium in a 96-well plate. The final medium should contain (in mmol/L): 100 NaCl, 4 KCl, 3 MgCl2, 1 EDTA, 50 Tris, 5 NaN3 (to inhibit mitochondrial ATPases), and 3 ATP, at a pH of 7.4.
-
Incubation: Incubate the reaction mixture for a set time at 37°C (e.g., 15 minutes for renal medulla, 60 minutes for aorta).
-
Reaction Termination & Pi Measurement: Stop the reaction by adding a solution of ascorbic acid and ammonium molybdate. The amount of inorganic phosphate liberated is determined colorimetrically by measuring absorbance at a wavelength between 590-660 nm.
-
Data Analysis: Na/K-ATPase activity is calculated as the difference between Pi liberated in the absence and presence of a saturating concentration of a known inhibitor like ouabain. The IC50 value for MBG is determined by plotting the percent inhibition against the log concentration of MBG.
In Vivo Assessment of MBG's Pro-hypertensive and Pro-fibrotic Effects
This workflow describes a typical animal study to investigate the chronic effects of MBG.
Caption: Experimental workflow for in vivo studies of this compound.
Drug Development and Clinical Relevance
The role of MBG in the pathogenesis of diseases characterized by volume expansion and fibrosis has made it a compelling target for drug development.
-
Preeclampsia: Elevated MBG levels are observed in patients with preeclampsia. The development of agents that can neutralize MBG is an active area of research. For instance, Digibind® (digoxin immune Fab), an antibody fragment that binds digoxin, also shows cross-reactivity with MBG and has been investigated for its potential to lower blood pressure in preeclamptic patients by blocking circulating MBG.
-
Uremic Cardiomyopathy: In patients with chronic kidney disease, elevated MBG is linked to the development of cardiac hypertrophy and diastolic dysfunction. Animal studies have shown that immunizing against MBG can prevent these cardiac abnormalities, suggesting that anti-MBG therapies could be beneficial for patients with end-stage renal disease.
Conclusion
This compound is a multifaceted endogenous steroid that acts as a potent and selective inhibitor of the α-1 Na/K-ATPase. Its mechanism of action extends beyond simple ion pump inhibition to include the activation of complex intracellular signaling cascades that regulate cell fate and tissue remodeling. The well-documented association of elevated MBG with cardiovascular and renal diseases highlights its importance as both a biomarker and a therapeutic target. A thorough understanding of its quantitative effects on Na/K-ATPase and its downstream signaling pathways is critical for the development of novel therapies for conditions like preeclampsia and uremic cardiomyopathy.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
The Role of Marinobufagenin in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that has emerged as a significant player in the pathophysiology of cardiovascular disease. Primarily known for its role in inhibiting the Na+/K+-ATPase enzyme, MBG is implicated in the development and progression of hypertension, cardiac hypertrophy, and fibrosis. This technical guide provides an in-depth overview of the mechanisms of MBG action, detailed experimental protocols for its study, quantitative data on its cardiovascular effects, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction to this compound
This compound belongs to the family of bufadienolides, a class of steroid hormones. Initially identified in the venom of the Bufo marinus toad, it is now recognized as an endogenous compound in mammals, including humans.[1] Elevated levels of MBG are associated with conditions of volume expansion, such as high salt intake, renal failure, and preeclampsia.[2] Its primary molecular target is the α1 subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] Inhibition of this pump by MBG leads to a cascade of events that contribute to cardiovascular pathology.
Mechanism of Action in Cardiovascular Disease
The cardiovascular effects of this compound are multifaceted and stem from its interaction with the Na+/K+-ATPase. This interaction triggers two distinct pathways: an ionic pathway and a signaling pathway.
-
Ionic Pathway: Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in intracellular sodium concentration. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium ions and subsequent vasoconstriction, which contributes to hypertension.[1] In the renal tubules, however, inhibition of the Na+/K+-ATPase promotes natriuresis, a compensatory mechanism to reduce blood pressure in response to volume overload.[1]
-
Signaling Pathway: Beyond its effects on ion transport, the binding of MBG to Na+/K+-ATPase initiates intracellular signaling cascades. This "signalosome" activity is independent of changes in intracellular ion concentrations and is a key driver of pathological remodeling in the cardiovascular system. These signaling pathways include the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream pathways like the PI3K/Akt/mTOR and MAPK/ROS pathways, leading to cellular growth, proliferation, and fibrosis.
Role in Specific Cardiovascular Pathologies
Hypertension
Elevated levels of MBG are strongly correlated with salt-sensitive hypertension. In animal models, such as Dahl salt-sensitive rats, a high-salt diet leads to a significant increase in MBG levels, which parallels the rise in blood pressure. The vasoconstrictive effects of MBG, mediated by the ionic pathway, are a primary contributor to this hypertensive phenotype. Furthermore, the signaling functions of MBG can lead to vascular remodeling and stiffness, further exacerbating high blood pressure.
Cardiac Hypertrophy and Fibrosis
MBG is a potent inducer of cardiac hypertrophy and fibrosis. In vitro studies have shown that MBG can directly stimulate protein synthesis in cardiomyocytes, leading to cellular hypertrophy. In vivo, chronic infusion of MBG in animal models results in a significant increase in left ventricular mass.
The pro-fibrotic effects of MBG are largely mediated by the transforming growth factor-beta (TGF-β) signaling pathway. MBG binding to Na+/K+-ATPase activates a signaling cascade that leads to the upregulation of TGF-β1. This cytokine then promotes the differentiation of cardiac fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix proteins, such as collagen, leading to fibrosis.
Quantitative Data on this compound's Cardiovascular Effects
The following tables summarize quantitative data from various experimental studies on the effects of this compound.
Table 1: Effect of this compound on Blood Pressure in Dahl Salt-Sensitive (DS) Rats
| Treatment | Duration | Systolic Blood Pressure (mmHg) | Reference |
| 8% NaCl Diet (DS Rats) | 2 weeks | 162 ± 9 | |
| 8% NaCl Diet + Cicletanine (50 mg/kg/day) | 4 weeks | Reduced by 56 mmHg vs. vehicle | |
| MBG Infusion (50 µg/kg/day) | 4 weeks | SBP increased vs. low-salt diet | |
| Anti-MBG Monoclonal Antibody (in hypertensive DS rats) | Single dose | Reduced by 59 mmHg for 7 days |
Table 2: Effect of this compound on Cardiac Mass
| Animal Model | Treatment | Change in Cardiac Mass | Reference |
| Dahl Salt-Sensitive Rats | 8% NaCl Diet (4 weeks) | Increased left ventricular mass | |
| Dahl Salt-Sensitive Rats | 8% NaCl Diet + Cicletanine (4 weeks) | 30% reduction in left ventricular weight vs. vehicle | |
| Sprague-Dawley Rats | MBG Infusion (50 µg/kg/day for 4 weeks) | Increased left ventricle weight/body weight ratio | |
| Partially Nephrectomized Rats | Single dose of anti-MBG mAb | Significant reduction in cardiac weight |
Table 3: In Vitro Effects of this compound
| Cell Type | MBG Concentration | Observed Effect | Reference |
| Rat Kidney Na+/K+-ATPase | 78 nmol/L | IC50 for inhibition | |
| Cardiac Myocytes (α1+/- mice) | 1 µM (24h) | Increased caspase-9 activation | |
| Cardiac Myocytes (Wild-type) | 100 nM | Activation of Src, Akt, and mTOR pathways |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of this compound Levels by ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of MBG in biological samples. The assay relies on the competition between MBG in the sample and a labeled MBG conjugate for a limited number of anti-MBG antibody binding sites pre-coated on a microplate.
Procedure (based on commercially available kits):
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples in appropriate dilutions.
-
Competitive Binding: Add 50 µL of standard or sample to each well of the anti-MBG antibody-coated microplate. Immediately add 50 µL of HRP-conjugated MBG. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of MBG in the sample.
Na+/K+-ATPase Activity Assay
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.
Procedure for Tissue Homogenate:
-
Tissue Preparation: Homogenize weighed heart tissue on ice in 9 volumes of 0.9% NaCl solution. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Reaction Setup: Prepare two sets of tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
Reaction Mixture: To each tube, add a buffer solution containing imidazole-HCl, NaCl, KCl, and MgCl2. For the ouabain-insensitive tubes, add ouabain to a final concentration of 1 mM.
-
Enzyme Reaction: Add the tissue homogenate to each tube and pre-incubate. Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a protein precipitant. Centrifuge to pellet the precipitated protein.
-
Phosphate Detection: Transfer the supernatant to a new plate/tube and add a colorimetric reagent that reacts with inorganic phosphate to produce a colored product.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 660 nm). Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.
Western Blot Analysis for Fibrotic Markers (Collagen Type I)
Principle: Western blotting is used to detect and quantify the expression of specific proteins, such as collagen type I, in tissue lysates.
Procedure for Rat Heart Tissue:
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer containing protease inhibitors. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
Induction of Hypertension in Rats via Osmotic Minipump Infusion
Principle: Continuous subcutaneous infusion of this compound using an osmotic minipump provides a sustained elevation of circulating MBG levels, mimicking a chronic pathological state and allowing for the study of its long-term cardiovascular effects.
Procedure:
-
Pump Preparation: Fill sterile osmotic minipumps with a solution of this compound at the desired concentration according to the manufacturer's instructions.
-
Animal Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: Shave and aseptically prepare the skin on the back of the rat, between the scapulae. Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. The pump will deliver the agent at a constant rate for a specified duration (e.g., 4 weeks).
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound in cardiovascular cells.
This compound-Induced Ionic and Signaling Cascades
Caption: Overview of this compound's dual mechanism of action.
This compound-Induced Pro-fibrotic TGF-β Signaling Pathway
Caption: MBG's role in activating the TGF-β pro-fibrotic pathway.
Conclusion and Future Directions
This compound is a critical mediator in the pathogenesis of cardiovascular diseases, particularly those linked to high salt intake and volume overload. Its dual action of inducing vasoconstriction and promoting pro-hypertrophic and pro-fibrotic signaling makes it a compelling target for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the precise molecular mechanisms of MBG and for the development of novel antagonists. Future research should focus on elucidating the full spectrum of MBG's signaling interactions, identifying downstream effectors that can be targeted for drug development, and exploring the clinical utility of MBG as a biomarker for cardiovascular risk stratification. The development of specific MBG antagonists holds promise for a new class of therapeutics to combat hypertension, cardiac hypertrophy, and heart failure.
References
The Role of Marinobufagenin in the Pathogenesis of Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence implicates Marinobufagenin (MBG), an endogenous cardiotonic steroid, as a key player in the pathophysiology of CKD and its cardiovascular complications. This technical guide provides an in-depth overview of the link between MBG and CKD, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to investigate its role.
This compound is a bufadienolide that acts as a potent inhibitor of the α-1 subunit of the Na+/K+-ATPase pump.[1][2] Elevated levels of MBG have been observed in patients with CKD and are associated with the progression of renal fibrosis and cardiac dysfunction.[3][4][5] Understanding the intricate relationship between MBG and CKD is crucial for the development of novel diagnostic and therapeutic strategies.
Quantitative Data on this compound Levels in Chronic Kidney Disease
Several studies have quantified the levels of this compound in patients with varying stages of chronic kidney disease, providing crucial insights into its potential as a biomarker. The data consistently demonstrates a significant alteration in MBG concentrations in individuals with impaired renal function compared to healthy controls.
| Parameter | Patient Population | MBG Concentration | Control Group Concentration | Reference |
| Plasma MBG | Hemodialysis Patients | 1.66 ± 1.13 nmol/L | 0.46 ± 0.23 nmol/L | |
| Plasma MBG | CKD Patients | 0.86 ± 0.07 nmol/L | 0.28 ± 0.02 nmol/L | |
| Urinary MBG (uMBG) | CKD Patients | 0.37 [IQR: 0.25–0.45] nmol/L | 0.64 [IQR: 0.46–0.78] nmol/L | |
| Plasma MBG | Hypertensive Patients | Correlated with albuminuria (ρ=0.357) and proteinuria (ρ=0.336) | Not Applicable | |
| Plasma MBG | Rats (4-week infusion) | 546 ± 36 pmol/L | 359 ± 16 pmol/L |
Signaling Pathways of this compound in Renal Fibrosis
This compound contributes to the development of renal fibrosis through the activation of complex signaling cascades. A key mechanism involves the inhibition of the Na+/K+-ATPase, which functions as a signal transducer, leading to downstream effects that promote the fibrotic process. One of the critical pathways initiated by MBG is the induction of epithelial-to-mesenchymal transition (EMT), a process where renal tubular epithelial cells transform into myofibroblasts, the primary producers of extracellular matrix proteins in fibrotic kidneys.
Experimental Protocols
Measurement of this compound by Competitive ELISA
This protocol outlines the key steps for quantifying MBG in biological fluids using a chemifluorescent competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Microplate pre-coated with anti-MBG monoclonal antibody
-
MBG standards and samples (plasma, urine)
-
Biotin-labeled MBG
-
Avidin-HRP conjugate
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store samples at -80°C until analysis.
-
Competitive Inhibition: Add MBG standards and samples to the pre-coated microplate wells.
-
Add biotin-labeled MBG to each well. A competitive reaction occurs between the unlabeled MBG in the sample/standard and the biotin-labeled MBG for the pre-coated antibody.
-
Incubation: Incubate the plate according to the manufacturer's instructions.
-
Washing: Wash the plate to remove unbound components.
-
Conjugate Addition: Add avidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well. The intensity of the color developed is inversely proportional to the amount of MBG in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the MBG concentration in the samples by interpolating from the standard curve. A chemifluorescent assay can achieve a detection limit of less than 9 pg/mL.
Induction and Assessment of Renal Fibrosis in an Animal Model
This protocol describes the induction of renal fibrosis in rats by continuous infusion of MBG and the subsequent histological assessment.
Animal Model:
-
Species: Sprague-Dawley rats.
-
Induction of Fibrosis: Continuously infuse this compound (e.g., via osmotic minipumps) for a period of 4 weeks. This method has been shown to induce periglomerular and peritubular fibrosis. A 5/6 nephrectomy model can also be used to induce experimental renal disease and elevate endogenous MBG.
Histological Analysis of Renal Fibrosis:
1. Tissue Preparation: a. Euthanize the animals and perfuse the kidneys with PBS. b. Excise the kidneys and fix them in 10% formalin. c. Embed the fixed tissue in paraffin and cut 4-μm sections.
2. Masson's Trichrome Staining: a. Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions to water. b. Nuclear Staining: Stain nuclei with Celestine blue and then alum hematoxylin. c. Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution. d. Differentiation: Treat with phosphomolybdic acid. e. Collagen Staining: Stain with a light green solution, which will stain collagen blue/green. f. Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
3. Immunohistochemistry for Collagen I: a. Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., 1 mM EDTA, pH 8.0). b. Blocking: Block endogenous peroxidase activity and non-specific binding sites. c. Primary Antibody Incubation: Incubate sections with a primary antibody against Collagen I. d. Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent and a chromogen such as DAB. e. Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
4. Quantification of Fibrosis: a. Capture digital images of the stained kidney sections. b. Use image analysis software to quantify the fibrotic area (blue/green staining in Masson's trichrome or brown staining in IHC) as a percentage of the total cortical area.
Conclusion
This compound is emerging as a critical factor in the progression of chronic kidney disease, primarily through its role in promoting renal fibrosis. The elevated levels of MBG in CKD patients highlight its potential as a diagnostic and prognostic biomarker. The signaling pathways activated by MBG present novel targets for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms by which MBG contributes to CKD and to evaluate the efficacy of potential new therapies. Continued research in this area is paramount for improving the management and outcomes for patients with chronic kidney disease.
References
- 1. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 2. Frontiers | Very low urinary this compound excretion reflects a high risk of disease progression in non-advanced CKD [frontiersin.org]
- 3. Plasma this compound immunoreactivity in patients with chronic kidney disease: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
The Profibrotic Effects of Marinobufagenin: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth examination of the profibrotic effects of Marinobufagenin (MBG) across various tissues. It synthesizes key findings on the underlying molecular mechanisms, presents quantitative data from pivotal studies, and details relevant experimental protocols.
Executive Summary
This compound (MBG), an endogenous cardiotonic steroid, has emerged as a significant contributor to the pathogenesis of tissue fibrosis, particularly in the context of cardiovascular and renal diseases. Elevated levels of MBG are associated with conditions such as chronic kidney disease, uremic cardiomyopathy, and preeclampsia.[1][2] Mechanistically, MBG exerts its profibrotic effects primarily through the Na+/K+-ATPase signalosome, initiating a cascade of intracellular events that lead to fibroblast activation, extracellular matrix deposition, and tissue remodeling. This guide consolidates the current understanding of MBG-induced fibrosis, offering a valuable resource for researchers investigating novel therapeutic targets for fibrotic diseases.
Quantitative Data on the Profibrotic Effects of this compound
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the profibrotic effects of MBG.
Table 1: In Vivo Studies on MBG-Induced Fibrosis
| Tissue | Animal Model | MBG Administration | Key Profibrotic Outcomes | Reference |
| Heart | 5/6th Nephrectomy (PNx) Rats | Endogenous elevation | Increased cardiac fibrosis. | [3][4] |
| Sprague-Dawley Rats | 10 µg/kg/day for 4 weeks | Development of cardiac hypertrophy and fibrosis. | [5] | |
| PNx Rats | Endogenous elevation | Four-fold elevation in plasma MBG associated with increased collagen-1 levels. | ||
| Kidney | Sprague-Dawley Rats | Infusion for 4 weeks | Triggered mild periglomerular and peritubular fibrosis. | |
| PNx Rats | Endogenous elevation | Nearly six-fold increase in kidney fibrosis. | ||
| Vasculature | Rat Aortic Explants | 100 nmol/L for 24 hours | Two-fold rise in collagen-1. |
Table 2: In Vitro Studies on MBG-Induced Fibrosis
| Cell Type | MBG Concentration | Duration | Key Profibrotic Outcomes | Reference |
| Rat Cardiac Fibroblasts | 1 nM - 10 nM | 24 hours | ~2-fold increase in procollagen content. | |
| Porcine Renal Proximal Tubular Cells (LLC-PK1) | 100 nM | Up to 96 hours | Two-fold increase in collagen I, fibronectin, and vimentin expression. | |
| Rat Aortic Vascular Smooth Muscle Cells | 100 nmol/L | 24 hours | Two-fold rise in collagen-1. | |
| Renal and Dermal Fibroblasts | 0.1 nM | 24 hours | Significant increase in procollagen expression. |
Signaling Pathways of this compound-Induced Fibrosis
MBG initiates a complex signaling cascade upon binding to the α-subunit of the Na+/K+-ATPase. This interaction is central to its profibrotic effects.
The Na+/K+-ATPase Signalosome
Binding of MBG to the Na+/K+-ATPase, particularly the α1 isoform prevalent in vascular and renal tissues, triggers a signaling function distinct from its ion-pumping role. This leads to the activation of a signaling cascade involving Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent generation of Reactive Oxygen Species (ROS). This core pathway is a critical driver of fibroblast activation and collagen synthesis.
Downstream Effectors
Fli-1: A key downstream mechanism involves the inhibition of Friend leukemia integration-1 (Fli-1), a nuclear transcription factor that negatively regulates collagen-1 synthesis. The Na+/K+-ATPase/Src/EGFR/ROS pathway leads to the activation of Protein Kinase C delta (PKCδ), which then phosphorylates Fli-1. This phosphorylation event withdraws the inhibitory effect of Fli-1 on the collagen-1 promoter, leading to increased collagen production.
Snail and Epithelial-to-Mesenchymal Transition (EMT): In renal tissues, MBG has been shown to induce renal fibrosis through the promotion of EMT. This process is characterized by epithelial cells losing their characteristics and acquiring a mesenchymal, fibroblast-like phenotype. MBG treatment increases the expression and nuclear translocation of the transcription factor Snail, a known inducer of EMT. This transition contributes to an increased population of matrix-producing cells and subsequent fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on MBG-induced fibrosis. Below are outlines of key experimental protocols cited in the literature.
In Vivo Model: 5/6th Nephrectomy (PNx) in Rats
This model is commonly used to induce experimental renal failure and study uremic cardiomyopathy, which is associated with elevated endogenous MBG levels and significant cardiac fibrosis.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Under anesthesia, a dorsal incision is made to expose the left kidney.
-
Two-thirds of the left kidney is surgically removed (subtotal nephrectomy).
-
After a one-week recovery period, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).
-
Sham-operated control animals undergo similar surgical procedures without the removal of kidney tissue.
-
-
Post-operative Care: Animals are monitored for recovery and provided with standard chow and water ad libitum.
-
Endpoint Analysis (typically after 4-8 weeks):
-
Physiological Measurements: Blood pressure is monitored, and cardiac hemodynamics can be assessed using a Millar catheter.
-
Tissue Collection: Hearts and remnant kidneys are harvested.
-
Fibrosis Assessment: Tissues are fixed in formalin, embedded in paraffin, and sectioned. Fibrosis is quantified using stains such as Picro-Sirius Red or Masson's Trichrome.
-
Protein Expression Analysis: Western blotting is performed on tissue lysates to quantify levels of collagen-1, α-smooth muscle actin (α-SMA), and signaling proteins.
-
In Vitro Model: MBG Treatment of Cultured Cardiac Fibroblasts
This protocol is used to directly assess the effect of MBG on collagen production by cardiac fibroblasts.
-
Cell Culture:
-
Primary cardiac fibroblasts are isolated from the ventricles of adult rats.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
MBG Treatment:
-
Once confluent, cells are serum-starved for 24 hours.
-
Cells are then treated with varying concentrations of MBG (e.g., 10⁻¹⁰ to 10⁻⁸ M) or vehicle control for a specified duration (e.g., 24 hours).
-
-
Analysis of Collagen Production:
-
Western Blotting: Cell lysates are collected, and Western blotting is performed to detect and quantify procollagen-1 expression.
-
Proline Incorporation Assay: Radiolabeled [³H]proline is added to the culture medium during MBG treatment. The amount of incorporated radioactivity into newly synthesized collagen is measured.
-
Real-Time PCR: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of collagen-1.
-
Experimental Workflow Visualization
Therapeutic Implications and Future Directions
The elucidation of the profibrotic mechanisms of MBG has opened new avenues for therapeutic intervention. Strategies aimed at antagonizing MBG or inhibiting its downstream signaling pathways hold promise for the treatment of fibrotic diseases.
-
MBG Antagonism: Studies have shown that both active and passive immunization against MBG can attenuate cardiac and renal fibrosis in experimental models of renal failure. Monoclonal antibodies against MBG have been demonstrated to reduce blood pressure, cardiac hypertrophy, and fibrosis in PNx rats.
-
Inhibition of Downstream Signaling: The stimulation of collagen synthesis by MBG can be prevented by inhibitors of tyrosine phosphorylation, Src activation, and EGFR transactivation, as well as by antioxidants like N-acetyl cysteine. This highlights the potential of targeting these downstream mediators. Mineralocorticoid receptor antagonists, such as spironolactone and its active metabolite canrenone, have also been shown to block the profibrotic effects of MBG, suggesting a potential therapeutic role in this context.
Future research should focus on further delineating the tissue-specific signaling pathways of MBG and translating the promising findings from preclinical models into clinical applications. The development of specific MBG antagonists and the repurposing of existing drugs that target its downstream effectors could provide novel therapeutic options for patients suffering from fibrotic conditions.
References
- 1. The cardiotonic steroid hormone this compound induces renal fibrosis: implication of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound stimulates fibroblast collagen production and causes fibrosis in experimental uremic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Marinobufagenin Signaling: A Technical Guide for Researchers
An In-depth Examination of Intracellular Pathways and Experimental Methodologies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that has emerged as a critical player in the pathophysiology of various cardiovascular and renal diseases. By binding to the α1 subunit of the Na+/K+-ATPase, MBG triggers a cascade of intracellular signaling events, largely independent of the enzyme's ion-pumping function. This signaling activation, primarily through Src kinase, leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway. Downstream consequences of this signaling axis include the production of reactive oxygen species (ROS), activation of pro-fibrotic and pro-hypertrophic pathways such as the Transforming Growth Factor-beta (TGF-β) system, and modulation of transcription factors like Snail and Fli-1. These events culminate in pathological tissue remodeling, including cardiac and renal fibrosis, cardiac hypertrophy, and epithelial-to-mesenchymal transition (EMT). This guide provides a comprehensive overview of MBG's core signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support further research and therapeutic development.
Core Signaling Pathways of this compound
The primary mechanism of MBG-induced signal transduction initiates with its binding to a specific population of Na+/K+-ATPase units residing in caveolae, which function as signal-transducing receptors.[1] This interaction instigates a conformational change in the Na+/K+-ATPase, leading to the activation of a signaling cascade.
The Na+/K+-ATPase-Src Kinase Axis
The binding of MBG to the α1 subunit of Na+/K+-ATPase leads to the activation of the non-receptor tyrosine kinase, Src.[1][2] This is a pivotal event that initiates multiple downstream signaling branches. The activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), further amplifying the signal.[2]
The MAPK/ERK Pathway
Following Src activation and EGFR transactivation, the mitogen-activated protein kinase (MAPK) pathway is engaged.[3] This involves the sequential phosphorylation and activation of Ras, Raf, MEK1/2, and ultimately the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK pathway is a central node in mediating many of MBG's cellular effects, including cell proliferation and hypertrophy.
Reactive Oxygen Species (ROS) Production
MBG signaling through the Na+/K+-ATPase-Src-EGFR axis is also linked to the production of reactive oxygen species (ROS). This increase in oxidative stress is a key contributor to the pathological effects of MBG, including cardiac fibrosis and myocyte apoptosis.
Pro-Fibrotic Signaling: TGF-β and Fli-1
A significant consequence of MBG-induced signaling is the activation of pro-fibrotic pathways. MBG has been shown to increase the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. The TGF-β1 pathway, in turn, activates downstream effectors like Smads, leading to increased collagen synthesis. Furthermore, MBG can promote fibrosis by inhibiting the transcription factor Fli-1, a known negative regulator of collagen-1 synthesis.
Epithelial-to-Mesenchymal Transition (EMT)
In renal epithelial cells, MBG can induce epithelial-to-mesenchymal transition (EMT), a process implicated in renal fibrosis. This is characterized by the loss of epithelial markers like E-cadherin and the acquisition of mesenchymal markers such as vimentin, fibronectin, and collagen I. This transition is often mediated by the upregulation and nuclear translocation of the transcription factor Snail.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
| Parameter | Cell/Tissue Type | MBG Concentration | Effect | Reference |
| Cell Proliferation | LLC-PK1 cells | 10 nM | Significant increase after 72h | |
| LLC-PK1 cells | 100 nM | Significant increase at 24, 48, and 72h | ||
| Procollagen-1 Expression | Cultured Cardiac Fibroblasts | 1 nM | Increased expression | |
| Renal Fibrosis | Rat Kidney | Infusion | Increased procollagen I expression (four-fold) | |
| Mesenchymal Protein Expression | LLC-PK1 cells | 100 nM | Two-fold increase in collagen I, fibronectin, and vimentin | |
| Blood Pressure (Systolic) | Dahl Salt-Sensitive Rats on High Salt Diet | - | 211±8 mmHg (vs. 133±3 mmHg on low salt) | |
| Plasma MBG | Dahl Salt-Sensitive Rats on High Salt Diet | - | 2-fold increase | |
| Urine MBG | Dahl Salt-Sensitive Rats on High Salt Diet | - | 5-fold increase | |
| Left Ventricular Collagen-1 | Dahl Salt-Sensitive Rats on High Salt Diet | - | 3.5-fold increase |
Table 1: Effects of this compound on Cellular and Physiological Parameters
| Parameter | Cell/Tissue Type | Treatment | Effect | Reference |
| Cardiac Hypertrophy and Fibrosis | Rats with Partial Nephrectomy (PNx) | Immunization against MBG | Attenuation of hypertrophy and fibrosis | |
| Renal Fibrosis | Rats with Partial Nephrectomy (PNx) | Passive immunization with anti-MBG antibody | Significantly reduced renal fibrosis | |
| Blood Pressure | Hypertensive Dahl Salt-Sensitive Rats | Anti-MBG antibody treatment | Decreased systolic blood pressure by 24 mmHg | |
| Gene Expression (TGF-β pathway) | Hypertensive Dahl Salt-Sensitive Rats | Anti-MBG antibody treatment | Downregulation of genes related to TGF-β signaling |
Table 2: Effects of this compound Neutralization
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound signaling.
Cell Culture and Treatment
-
Cell Line: LLC-PK1 (porcine proximal tubular epithelial cells) are commonly used to study EMT.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: Before treatment, cells are typically serum-starved for 12-18 hours in serum-free medium to synchronize the cell cycle and reduce background signaling.
-
MBG Treatment: this compound is dissolved in a vehicle such as DMSO (final concentration ≤0.01%) and added to the culture medium at desired concentrations (e.g., 0.1 to 100 nM). Fresh MBG is often added daily for the duration of the treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After cell attachment, treat with various concentrations of MBG for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-vimentin, anti-collagen I) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis can be used for quantification.
Collagen Quantification (Sirius Red Staining)
This method is used to stain and quantify collagen in tissue sections or cell culture.
-
Fixation: Fix the tissue sections or cell layers with a suitable fixative (e.g., 10% neutral buffered formalin).
-
Staining: Incubate the samples in Picro-Sirius Red solution for 60 minutes at room temperature.
-
Rinsing: Briefly rinse with two changes of 0.5% acetic acid solution.
-
Dehydration: Dehydrate the samples through a series of ethanol washes and clear with xylene.
-
Mounting: Mount the coverslip using a synthetic resin.
-
Quantification: Collagen fibers can be visualized under a light microscope (red) or a polarizing microscope (birefringence). For quantitative analysis, the bound dye can be eluted with an extraction buffer (e.g., 0.1 M NaOH) and the absorbance measured at 540 nm.
TGF-β1 Quantification (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of TGF-β1 in cell culture supernatants.
-
Sample Preparation: Collect cell culture supernatants. Since TGF-β1 is often in a latent form, it needs to be activated, typically by acidification followed by neutralization. For example, add 20 µL of 1 N HCl to 100 µL of supernatant, incubate for 10 minutes, then neutralize with 20 µL of 1.2 N NaOH/0.5 M HEPES.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific TGF-β1 ELISA kit. This typically involves:
-
Adding standards and activated samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow TGF-β1 to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-linked secondary antibody (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the TGF-β1 concentration in the samples based on the standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: this compound signaling cascade.
Caption: Typical experimental workflow for studying MBG.
Conclusion
This compound-induced signaling through the Na+/K+-ATPase represents a crucial mechanism in the pathogenesis of cardiovascular and renal diseases. The elucidation of these pathways, from Src and MAPK activation to the induction of pro-fibrotic and pro-hypertrophic responses, has provided numerous potential targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further investigate the complex biology of this compound and develop novel strategies to counteract its detrimental effects. A thorough understanding of these signaling cascades and the methodologies to study them is paramount for advancing our knowledge and translating it into clinical applications.
References
The Amphibian's Potent Steroid: A Technical Guide to the Natural Sources and Isolation of Marinobufagenin
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural origins, isolation methodologies, and key signaling pathways of Marinobufagenin (MBG). This document provides an in-depth overview of this potent cardiotonic steroid, with a focus on practical applications in a laboratory setting.
Executive Summary
This compound (MBG) is a bufadienolide cardiotonic steroid with significant physiological effects, primarily mediated through its inhibition of the α-1 isoform of the Na+/K+-ATPase pump.[1] Historically sourced from the venom of toads, MBG is also recognized as an endogenous steroid in mammals, implicated in various physiological and pathological processes, including hypertension and fibrosis.[2][3] This guide outlines the primary natural sources of MBG, provides detailed protocols for its isolation and purification, and visually elucidates its principal signaling pathway. The methodologies and data presented herein are intended to equip researchers with the necessary information to effectively isolate and study this compound for potential therapeutic applications.
Natural Sources of this compound
This compound is found in both exogenous and endogenous sources, with amphibians being the most concentrated natural reservoir.
2.1 Exogenous Sources: Amphibian Venom
The primary and most abundant natural source of this compound is the venom secreted by toads of the Rhinella genus (formerly Bufo). Specifically, the skin and parotid gland secretions of the Cane Toad (Rhinella marina) are particularly rich in MBG and other bufadienolides.[2] The venom serves as a chemical defense mechanism against predators. Other toad species, such as Bufo rubescens and Bufo bufo, also produce MBG.
2.2 Endogenous Production in Mammals
This compound is also synthesized endogenously in mammals, including humans. The primary sites of production are the adrenal cortex and the placenta. Its biosynthesis follows the bile acid pathway, initiated by the enzyme CYP27A1. Endogenous MBG is involved in the regulation of sodium and potassium balance and has been linked to conditions such as preeclampsia, heart failure, and chronic kidney disease.
Isolation and Purification of this compound from Toad Venom
The isolation of this compound from toad venom typically involves extraction followed by chromatographic purification. Two primary methods are detailed below: Preparative Thin-Layer Chromatography (TLC) and Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC). The SPE-HPLC approach is generally preferred due to its higher yield and efficiency.
3.1 Crude Venom Extraction
Dried toad venom is the starting material for MBG isolation.
Experimental Protocol:
-
Grind 100 mg of dried Rhinella marina venom into a fine powder.
-
Suspend the powder in 5 mL of methanol.
-
Perform a sonication-assisted extraction for 2 hours at room temperature.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the methanolic supernatant containing the crude extract.
3.2 Method 1: Preparative Thin-Layer Chromatography (TLC)
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 preparative TLC plates.
-
Sample Application: Apply the methanolic crude extract as a continuous band across the origin of the TLC plate.
-
Mobile Phase and Development: Develop the plate in a chromatography chamber saturated with 100% ethyl acetate as the mobile phase.
-
Visualization: After development, visualize the separated bands under UV light at 254 nm. MBG will appear as a dark band. Alternatively, expose the plate to iodine vapor, which will stain organic compounds, including MBG, as brownish spots.
-
Elution: Scrape the silica gel corresponding to the MBG band from the plate.
-
Extract the MBG from the silica gel by washing with methanol, followed by vortexing and ultrasonication.
-
Centrifuge to separate the silica gel, and collect the methanol supernatant.
-
Evaporate the methanol to yield the purified MBG.
3.3 Method 2: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)
This method offers a higher yield and is more amenable to automation.
Experimental Protocol:
Part A: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a Waters Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (150 mg, 6 mL) by washing with 6 mL of acetonitrile followed by 6 mL of ultrapure water.
-
Sample Loading: Dilute the methanolic crude extract with ultrapure water (10:90, v/v). Load 5 mL of the diluted extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Elute with 3 x 2 mL of 10% acetonitrile in water containing 2% formic acid.
-
Wash 2: Elute with 3 x 2 mL of 100% acetonitrile.
-
-
Elution: Elute the MBG-containing fraction with 6 mL of 4% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 methanol/water for HPLC analysis.
Part B: High-Performance Liquid Chromatography (HPLC)
-
Column: Use a C18 reverse-phase column (e.g., Alltech Alltima C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Employ a linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: Maintain a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at a UV wavelength of 297 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of a pure MBG standard.
-
Final Step: Evaporate the solvent from the collected fraction to obtain purified this compound.
3.4 Quantitative Data on Isolation Methods
While specific yields can vary depending on the source of the venom and the precise experimental conditions, the literature indicates a significant difference in the efficiency of the two primary isolation methods.
| Isolation Method | Relative Yield | Time Consumption | Selectivity |
| Preparative TLC | Lower | Higher | Moderate |
| SPE-HPLC | Greater | Lower | High |
| Table 1: Comparison of this compound Isolation Methods. The SPE-HPLC approach is noted to offer a greater yield in a less time-consuming manner, with higher selectivity for MBG. |
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of intracellular signaling events.
4.1 Na+/K+-ATPase Inhibition and Downstream Signaling
MBG binds to the α-1 subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function. This leads to an increase in intracellular sodium, which in turn reverses the action of the Na+/Ca2+ exchanger, resulting in an influx of calcium. Beyond this ionic effect, the binding of MBG to the Na+/K+-ATPase also activates a signaling cascade. This involves the recruitment and activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers.
This signaling cascade ultimately impacts gene expression. One of the key downstream effects is the phosphorylation and subsequent inhibition of the transcription factor Fli-1, a negative regulator of collagen-1 synthesis. The inhibition of Fli-1 leads to increased expression of procollagen and subsequent collagen production, contributing to fibrosis.
Caption: this compound signaling pathway.
Experimental Workflow for Isolation
The overall workflow for the isolation of this compound from toad venom is a multi-step process that begins with crude extraction and culminates in a highly purified compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound extraction from Rhinella marina toad glands: Alternative approaches for a systematized strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Na+K+-ATPase Inhibitor this compound and Early Cardiovascular Risk in Humans: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Marinobufagenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marinobufagenin (MBG) is an endogenous cardiotonic steroid of the bufadienolide class that has garnered significant interest for its role in cardiovascular physiology and pathology. As a potent inhibitor of the α1 isoform of the Na+/K+-ATPase, MBG is implicated in the pathophysiology of conditions such as preeclampsia, heart failure, and chronic kidney disease. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, intended to serve as a resource for researchers and professionals in drug development. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of MBG's biological disposition and action.
Introduction
This compound (MBG) is a bufadienolide steroid that was first identified in the venom of the toad Bufo marinus. It is also endogenously produced in mammals, including humans, by the adrenal cortex and the placenta.[1] MBG's primary mechanism of action is the inhibition of the α1 subunit of the Na+/K+-ATPase, the predominant isoform in the vasculature and kidneys.[1] This inhibition leads to a cascade of downstream effects, including vasoconstriction and natriuresis. Elevated levels of MBG have been associated with several cardiovascular and renal diseases, making it a molecule of significant interest for both as a biomarker and a potential therapeutic target.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of any therapeutic strategies involving this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively documented in publicly available literature. Most studies have focused on its physiological effects and association with disease states rather than comprehensive ADME profiling. The data presented below is compiled from various sources and should be considered in the context of the specific experimental conditions.
Absorption
The oral bioavailability of this compound has not been formally reported. As a steroid molecule, it is likely to be absorbed from the gastrointestinal tract, but the extent is unknown. Studies in rodents have utilized intraperitoneal and intravenous administration to investigate its effects, bypassing oral absorption.[3]
Distribution
Information on the tissue distribution of this compound is limited. A study in Dahl salt-sensitive rats indicated that brain MBG concentration was significantly lower in these rats compared to Sprague-Dawley rats on a low-salt diet, suggesting potential differences in tissue penetration based on genetic background. Further quantitative whole-body autoradiography or similar studies are needed to fully characterize its distribution.
Metabolism
The biosynthesis of this compound in mammals is initiated from cholesterol via the acidic bile acid pathway, involving the enzyme CYP27A1. This pathway is distinct from the traditional steroidogenesis pathway.
The metabolic breakdown of this compound is not well-elucidated. It is presumed to undergo Phase I (functionalization) and Phase II (conjugation) metabolism in the liver, typical for steroid compounds, to increase its water solubility for excretion. However, specific metabolites and the cytochrome P450 (CYP) enzymes involved in its Phase I metabolism have not been definitively identified in the literature. Phase II conjugation reactions, such as glucuronidation and sulfation, are likely involved in its clearance.
Excretion
This compound and its metabolites are primarily excreted in the urine. Urinary levels of MBG have been used as a biomarker in various studies. Fecal excretion has not been extensively studied but is a potential route of elimination for steroid metabolites.
Table 1: Summary of Available Data on this compound Pharmacokinetics
| Parameter | Species | Value | Method | Reference |
| Urinary Excretion (Baseline) | Rat (Wistar, High Alcohol Drinkers) | 11.2 ± 0.6 pmoles/24 hr | Immunoassay | |
| Urinary Excretion (Baseline) | Rat (Wistar, Low Alcohol Drinkers) | 19.1 ± 2.9 pmoles/24 hr | Immunoassay | |
| Plasma Levels (Preeclamptic Model) | Rat (Pregnant + DOCA + Saline) | Elevated vs. normal pregnant rats | DELFIA Immunoassay | |
| Plasma Levels (Chronic Kidney Disease) | Human | Lower in CKD patients vs. controls | ELISA |
Note: The data presented are not comprehensive pharmacokinetic parameters but rather concentration levels observed in specific studies. A dedicated pharmacokinetic study to determine parameters like half-life, clearance, and volume of distribution is lacking in the current literature.
Signaling Pathways Involving this compound
This compound exerts its biological effects through the inhibition of Na+/K+-ATPase, which in turn activates several intracellular signaling cascades.
Na+/K+-ATPase Inhibition and Downstream Signaling
The binding of MBG to the α1 subunit of Na+/K+-ATPase initiates a signaling cascade involving the Src kinase and the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of Phospholipase C (PLC) and subsequent phosphorylation of Protein Kinase C delta (PKCδ). Phosphorylated PKCδ translocates to the nucleus, where it phosphorylates Friend leukemia integration 1 transcription factor (Fli1), a negative regulator of collagen synthesis. This phosphorylation relieves the inhibitory effect of Fli1 on the collagen-1 promoter, leading to increased collagen production and fibrosis.
Caption: this compound-induced profibrotic signaling pathway.
Experimental Protocols
Animal Models and Administration
-
Species: Rats (Sprague-Dawley, Wistar, Dahl salt-sensitive) and mice are commonly used models.
-
Administration Routes:
-
Intravenous (IV): For direct systemic administration and determination of elimination kinetics. Typically administered via the tail vein.
-
Intraperitoneal (IP): A common route for preclinical studies to assess pharmacological effects.
-
Oral Gavage: While not extensively reported for pharmacokinetic studies of MBG, this is a standard method for assessing oral absorption. A maximum dosing volume of 10 mL/kg is generally recommended for mice, with smaller volumes being preferable.
-
Osmotic Minipumps: Used for continuous infusion to study the long-term effects of sustained MBG levels.
-
Caption: General workflow for a preclinical pharmacokinetic study.
Bioanalytical Methods
The quantification of this compound in biological matrices is primarily achieved through liquid chromatography-mass spectrometry (LC-MS) and enzyme-linked immunosorbent assay (ELISA).
A sensitive and specific LC-MS/MS method is crucial for accurate quantification, especially given the low endogenous concentrations of MBG.
-
Sample Preparation:
-
Protein Precipitation: A common first step to remove high-abundance proteins from plasma samples.
-
Solid-Phase Extraction (SPE): Used for sample clean-up and concentration. Hydrophilic-lipophilic balanced (HLB) cartridges have been shown to provide good extraction yields (around 92%).
-
-
Chromatography:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for MBG and an internal standard.
-
Commercially available ELISA kits offer a higher-throughput option for MBG quantification. These are typically competitive immunoassays.
-
Principle: Unlabeled MBG in the sample or standard competes with a labeled (e.g., biotinylated or HRP-conjugated) MBG for binding to a limited number of anti-MBG antibody-coated wells. The amount of bound labeled MBG is inversely proportional to the concentration of MBG in the sample.
-
Sample Preparation:
-
Urine: Samples are typically centrifuged to remove particulate matter and may require dilution to fall within the assay's standard curve range.
-
Plasma/Serum: Samples are collected using appropriate anticoagulants (e.g., EDTA or heparin) and centrifuged to separate the plasma/serum.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate.
-
Add labeled MBG and incubate.
-
Wash the plate to remove unbound components.
-
If using a biotinylated tracer, add a streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of MBG in the samples based on the standard curve.
-
Conclusion
This compound is a biologically active steroid with significant implications for cardiovascular health. While its physiological and pathological roles are increasingly understood, a comprehensive characterization of its pharmacokinetics and metabolism is still lacking. This guide has summarized the current knowledge, highlighting the need for dedicated ADME studies to determine key parameters such as oral bioavailability, clearance, volume of distribution, and elimination half-life. Furthermore, the elucidation of its metabolic pathways and the identification of its metabolites are critical areas for future research. The development and validation of robust bioanalytical methods, such as the LC-MS/MS and ELISA protocols outlined herein, are fundamental to advancing our understanding of this important endogenous compound and its potential as a therapeutic target.
References
Methodological & Application
Marinobufagenin ELISA Kit: Application Notes and Protocols for Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that acts as an inhibitor of the α1 isoform of the Na+/K+-ATPase enzyme.[1] Elevated levels of this compound have been implicated in the pathogenesis of several cardiovascular and renal diseases, including hypertension, preeclampsia, and chronic kidney disease, often associated with cardiac and vascular fibrosis.[1][2][3] The quantification of this compound in plasma is a critical tool for researchers studying its physiological and pathological roles. This document provides a detailed protocol for the measurement of this compound in plasma samples using a competitive inhibition enzyme-linked immunosorbent assay (ELISA) kit.
Assay Principle
The this compound ELISA kit utilizes the competitive inhibition immunoassay technique.[4] A monoclonal antibody specific for this compound is pre-coated onto the wells of a microplate. When samples or standards are added to the wells, the unlabeled this compound in the sample competes with a fixed amount of biotin-labeled this compound for the limited binding sites on the antibody. After an incubation period, the unbound components are washed away. Subsequently, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated this compound captured by the antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. The addition of a substrate solution results in color development, the intensity of which is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the optical density against known concentrations of this compound standards, and the concentration of this compound in the plasma samples is determined by interpolating from this curve.
Quantitative Data Summary
The following table summarizes the typical quantitative data for commercially available this compound ELISA kits. Note that specific parameters may vary between manufacturers, and it is essential to consult the manual provided with the specific kit being used.
| Parameter | Typical Value(s) | Source(s) |
| Assay Type | Competitive Inhibition ELISA | |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids | |
| Detection Range | 12.35 - 1,000 pg/mL | |
| Sensitivity | Typically less than 5.23 pg/mL; 4.42 pg/mL | |
| Intra-Assay Precision | CV < 10% | |
| Inter-Assay Precision | CV < 12% | |
| Specificity | High sensitivity and excellent specificity for this compound with no significant cross-reactivity with analogues reported by most manufacturers. |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample collection and preparation are crucial for accurate and reproducible results.
1. Blood Collection:
-
Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.
-
Gently mix the blood with the anticoagulant immediately after collection to prevent clotting.
2. Centrifugation:
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
3. Plasma Separation:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
4. Storage:
-
For immediate use, plasma samples can be stored at 2-8°C.
-
For long-term storage, aliquot the plasma into clean polypropylene tubes and store at -20°C or -80°C.
-
It is critical to avoid repeated freeze-thaw cycles, which can degrade the analyte.
5. Sample Dilution:
-
It is recommended to perform a preliminary experiment to determine the optimal dilution factor for your samples. Some kit manufacturers suggest starting with neat (undiluted) samples or 1:2 to 1:4 dilutions.
-
Avoid diluting samples more than 1:10, as this may exceed the dilution limit of the kit.
This compound ELISA Protocol (Competitive Inhibition)
This protocol is a general guideline based on commercially available kits. Always refer to the specific manual provided with your ELISA kit for detailed instructions.
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of standards, detection reagents, and wash buffer according to the kit manual.
Assay Procedure:
-
Add Standards and Samples: Add 50 µL of standard or diluted plasma sample to the appropriate wells of the pre-coated microplate.
-
Add Detection Reagent A: Immediately add 50 µL of prepared Detection Reagent A (biotin-labeled this compound) to each well. Shake and mix gently.
-
First Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Buffer.
-
Add Detection Reagent B: Add 100 µL of prepared Detection Reagent B (HRP-conjugated avidin) to each well.
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Second Washing: Aspirate the liquid from each well and wash the plate 5 times with 1x Wash Buffer.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well.
-
Third Incubation: Cover the plate and incubate for 10-20 minutes at 37°C. Protect the plate from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (O.D.) at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Determine the concentration of this compound in the plasma samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: Multiply the determined concentration by the dilution factor to obtain the actual concentration of this compound in the original plasma sample.
Visualizations
This compound ELISA Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Marinobufagenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid belonging to the bufadienolide family of compounds.[1] It is a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase enzyme, which is predominantly found in the vascular wall and the kidney.[2][3] Elevated levels of MBG have been implicated in the pathogenesis of several cardiovascular and renal diseases, including hypertension, preeclampsia, heart failure, and chronic kidney disease.[4][5] As a result, there is significant interest in isolating and purifying MBG from biological samples and natural sources (such as the venom of the Bufo marinus toad) to study its physiological functions and to develop potential therapeutic antagonists.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a critical technique for the purification of MBG. Its high resolution and sensitivity enable the separation of MBG from complex biological matrices, yielding a highly purified product suitable for downstream applications, including structural elucidation, bioactivity assays, and quantitative analysis. This document provides detailed protocols and application notes for the successful purification of this compound using HPLC.
Signaling Pathways of this compound
This compound exerts its biological effects through at least two distinct pathways originating from its binding to the Na+/K+-ATPase.
-
The Ionic Pathway: This is the classic mechanism where MBG inhibits the pumping function of Na+/K+-ATPase. In renal tubules, this inhibition leads to decreased sodium reabsorption and subsequent natriuresis (sodium excretion). In vascular smooth muscle cells, the same inhibition causes an increase in intracellular sodium, which in turn reverses the function of the Na+/Ca++ exchanger, leading to an influx of calcium and subsequent vasoconstriction.
-
The Signaling Pathway: Beyond its ion transport role, the Na+/K+-ATPase acts as a signal transducer. MBG binding to the Na+/K+-ATPase/Src receptor complex initiates a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), leading to the phosphorylation and nuclear translocation of Protein Kinase C delta (PKCδ). In the nucleus, PKCδ phosphorylates and inhibits the Friend leukemia integration 1 transcription factor (Fli1), a negative regulator of collagen synthesis. The inhibition of Fli1 results in increased procollagen expression and collagen production, contributing to the development of vascular and cardiac fibrosis.
Caption: this compound (MBG) signaling pathway leading to fibrosis.
Application: HPLC Purification of this compound
Reverse-phase HPLC (RP-HPLC) is the most common method for purifying this compound. The principle involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. MBG, being a moderately polar steroid, is retained on the column and is eluted by increasing the concentration of an organic solvent (like acetonitrile or methanol) in the mobile phase.
Data Presentation: Reported HPLC Conditions for this compound Analysis
The following table summarizes various HPLC conditions that have been successfully used for the analysis and purification of this compound from different sources.
| Parameter | Method 1 (Urine) | Method 2 (Toad Venom/Plasma) | Method 3 (Cell Culture) |
| Column | DIASORB 130 C18 / DeltaPak C18 | Pursuit 3 PFP (100 mm × 3 mm; 3 µm) | Not Specified |
| Mobile Phase A | Water with 0.1% TFA | 10 mM NH4OAc in 97:3 H2O:MeOH, pH 4.5 | 0.1 M Triethylammonium bicarbonate, pH 7.5 |
| Mobile Phase B | Acetonitrile with 0.1% TFA | 10 mM NH4OAc in 50:45:5 MeOH:IPA:H2O, pH 4.5 | 0.1 M Triethylammonium bicarbonate in 50% ACN |
| Gradient | Gradient of Acetonitrile | 0-1.5 min: 0% B; 1.5-3 min: 0-100% B; 3-6 min: 100% B | Gradient of 0-50% Acetonitrile |
| Flow Rate | 1-4 mL/min | 0.45 mL/min | Not Specified |
| Detection | UV at 300 nm | MS/MS (MRM) | ELISA and LC/MS |
| Retention Time | ~24 minutes | ~4.9 minutes | Not Specified |
Experimental Protocols
This section provides a generalized, detailed protocol for the purification of this compound from a biological source (e.g., toad venom or plasma) using preparative RP-HPLC.
Materials and Reagents
-
This compound standard (if available for retention time confirmation)
-
Crude sample (e.g., lyophilized toad venom, plasma, urine extract)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.2 µm syringe filters (PTFE or similar)
Equipment
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector
-
Preparative C18 column (e.g., 250 x 10 mm, 5 µm)
-
Analytical HPLC system for purity checks
-
Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer and Centrifuge
Sample Preparation (Solid-Phase Extraction)
-
Reconstitute Sample: Dissolve the lyophilized crude extract in 5% Methanol/Water. For plasma samples, protein precipitation with cold acetonitrile (1:3 ratio, plasma:ACN) may be required first. Centrifuge and collect the supernatant.
-
Condition SPE Cartridge: Activate a C18 SPE cartridge by washing with 5 mL of Methanol, followed by equilibration with 5 mL of HPLC-grade water.
-
Load Sample: Load the reconstituted sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 5 mL of 10% Methanol/Water to remove highly polar impurities.
-
Elute: Elute this compound and other bufadienolides with 5 mL of 80% Methanol/Water.
-
Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a small volume of the initial HPLC mobile phase (e.g., 20% ACN/Water).
-
Filter: Filter the sample through a 0.2 µm syringe filter before injection.
Preparative HPLC Method
-
Column: Preparative Reverse-Phase C18 Column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 300 nm (characteristic absorbance for the dienolide ring).
-
Gradient Program:
-
0-5 min: 20% B (Isocratic)
-
5-35 min: 20% to 60% B (Linear Gradient)
-
35-40 min: 60% to 100% B (Wash)
-
40-45 min: 100% B (Hold)
-
45-50 min: 100% to 20% B (Return to Initial)
-
50-60 min: 20% B (Equilibration)
-
-
Fraction Collection: Collect fractions (e.g., 2 mL per fraction) based on the UV chromatogram peaks. The peak corresponding to the retention time of the MBG standard should be collected.
Post-Purification Analysis
-
Purity Check: Analyze the collected fractions using an analytical HPLC system to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and water by lyophilization.
-
Confirmation: Confirm the identity of the purified compound using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. This compound INTERFERES WITH THE FUNCTION OF THE MINERALOCORTICOID RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an endogenous alpha-1 sodium pump ligand, in hypertensive Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Accurate Quantification of Marinobufagenin in Biological Matrices Using Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marinobufagenin (MBG) is a cardiotonic steroid that acts as a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase enzyme.[1][2][3] This endogenous bufadienolide is implicated in the pathophysiology of several cardiovascular conditions, including hypertension, preeclampsia, and heart failure, primarily due to its vasoconstrictive properties.[1][4] Accurate and sensitive quantification of MBG in biological matrices such as plasma and urine is crucial for understanding its physiological and pathological roles and for the development of potential therapeutic interventions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for MBG analysis, offering high specificity and sensitivity compared to traditional immunoassay methods which can suffer from cross-reactivity. This document provides detailed protocols for the quantification of MBG in biological samples using LC-MS/MS and summarizes the performance of various published methods.
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways. A key mechanism involves its binding to Na+/K+-ATPase, which triggers a cascade of intracellular events leading to fibrosis. This signaling pathway involves the activation of Src, the epidermal growth factor receptor (EGFR), and phospholipase C, ultimately leading to the phosphorylation and nuclear translocation of PKCδ. In the nucleus, PKCδ phosphorylates the transcription factor Fli1, a negative regulator of collagen 1 synthesis, leading to increased collagen production and tissue fibrosis.
Another critical pathway influenced by MBG is the ionic pathway, where inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in intracellular calcium, causing vasoconstriction.
Caption: this compound-induced pro-fibrotic signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of this compound. This data highlights the sensitivity and reliability of mass spectrometry for this application.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UHPLC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Serum & Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | Not Determined | 0.025 - 0.1 ng/mL | ~0.25 ng/mL |
| Linearity Range | Not Reported | 0.025 - 25 ng/mL | Not Reported |
| Accuracy (%) | Not Reported | Within ±15-20% | Not Reported |
| Precision (RSD %) | Not Reported | Intra-assay: ≤15% | Not Reported |
| Recovery (%) | Not Reported | Plasma: 27.4-83.9% | Not Reported |
| Reference |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Protein precipitation is a simple and effective method for plasma samples, while solid-phase extraction (SPE) is often employed for more complex matrices like urine to achieve higher purity.
This protocol is suitable for the rapid processing of multiple plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., d3-25-hydroxyvitamin D3)
-
Eppendorf tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a clean 1.5 mL Eppendorf tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
This protocol provides a more rigorous cleanup for urine samples, which can contain a high concentration of salts and other interfering compounds.
Materials:
-
Human urine
-
Oasis HLB SPE Cartridges (or similar polymeric reversed-phase sorbent)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Centrifuge the urine sample to remove any sediment.
-
To 1 mL of urine, add 10 µL of the internal standard solution.
-
Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the retained analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: General experimental workflow for MBG quantification.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of this compound. These may need to be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 or PFP column is commonly used (e.g., Pursuit 3 PFP, 100 mm x 3 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Methanol or a mixture of methanol and isopropanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute MBG, followed by a re-equilibration step. For example: 0-1.5 min at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 401.2 -> Product ions (Q3) m/z 383.2, 365.2, 347.2. The most abundant and stable transition is typically used for quantification, while others are used for confirmation.
-
Internal Standard (d3-25-hydroxyvitamin D3): Specific transitions for the chosen internal standard should be optimized.
-
-
Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity.
-
Other Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized according to the specific mass spectrometer used.
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the accurate quantification of this compound in biological matrices. The high sensitivity and specificity of these methods are essential for advancing our understanding of the role of MBG in cardiovascular diseases and for the development of novel diagnostic and therapeutic strategies. The provided protocols offer a starting point for researchers to establish and validate their own assays for MBG analysis.
References
Developing Anti-Marinobufagenin Monoclonal Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies (mAbs) targeting marinobufagenin (MBG), a cardiotonic steroid implicated in the pathophysiology of various cardiovascular and renal diseases. The following sections detail the underlying signaling pathways of MBG, methodologies for antibody generation and characterization, and protocols for key experimental procedures.
Introduction
This compound (MBG) is an endogenous bufadienolide that acts as a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase.[1] Elevated levels of MBG have been associated with conditions such as preeclampsia, heart failure, and chronic kidney disease.[1][2] MBG exerts its pathological effects through both ionic and signaling pathways.[3][4] The development of specific monoclonal antibodies against MBG offers a promising therapeutic strategy to neutralize its activity and mitigate its downstream effects. These antibodies can also serve as valuable tools for diagnostic assays and further research into the biological roles of MBG.
This compound Signaling Pathway
This compound binding to the Na+/K+-ATPase initiates a signaling cascade that leads to the activation of Src, a non-receptor tyrosine kinase. This event, in turn, can trigger the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of Phospholipase C (PLC). PLC activation results in the subsequent activation of Protein Kinase C delta (PKCδ), which translocates to the nucleus. In the nucleus, PKCδ phosphorylates and inactivates Fli-1, a transcription factor that negatively regulates collagen-1 synthesis. The inhibition of Fli-1 leads to increased collagen production and subsequent tissue fibrosis.
Experimental Workflow for Anti-MBG Monoclonal Antibody Development
The development of anti-marinobufagenin monoclonal antibodies follows a structured workflow, beginning with antigen preparation and culminating in the production and characterization of purified antibodies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The Na+K+-ATPase Inhibitor this compound and Early Cardiovascular Risk in Humans: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
Application Notes and Protocols: Investigating Marinobufagenin Synthesis Pathways Using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that has been implicated in the pathophysiology of several cardiovascular and kidney diseases, including hypertension and preeclampsia.[1][2] It functions by inhibiting the Na+/K+-ATPase enzyme, which can lead to profibrotic cell signaling.[1][2] Understanding the biosynthetic pathway of MBG is crucial for developing targeted therapies against diseases associated with its elevated levels. Evidence suggests that MBG is synthesized from cholesterol via the acidic bile acid pathway, a process initiated by the enzyme CYP27A1, rather than the traditional steroidogenesis pathway involving CYP11A1.[1]
This document provides detailed application notes and protocols for utilizing small interfering RNA (siRNA) to investigate the synthesis pathways of this compound in adrenocortical and placental cells.
Key Findings from siRNA-Mediated Gene Silencing
Post-transcriptional gene silencing using siRNA has been instrumental in elucidating the key enzymes in the MBG synthesis pathway. Studies in human trophoblast and rat adrenocortical cells have demonstrated that silencing the CYP27A1 gene leads to a significant reduction in MBG levels. In contrast, silencing the CYP11A1 gene, which is critical for traditional steroid hormone synthesis, does not affect MBG production.
Summary of Quantitative Data from Gene Silencing Experiments
The following table summarizes the quantitative effects of CYP27A1 and CYP11A1 siRNA on gene expression and steroid production in human trophoblast (JEG-3) and rat adrenocortical cells.
| Target Gene | Cell Type | Parameter Measured | Effect of siRNA (% change relative to control) | Reference |
| CYP27A1 | JEG-3 Cells | CYP27A1 mRNA expression | ↓ 76% | |
| JEG-3 Cells | CYP27A1 protein level | ↓ 70% | ||
| JEG-3 Cells | Total bile acids | ↓ >50% (two-fold reduction) | ||
| JEG-3 Cells | This compound (MBG) | ↓ 67% | ||
| JEG-3 Cells | Progesterone | No significant effect | ||
| Rat Adrenocortical Cells | CYP27A1 mRNA expression | ↓ 70% | ||
| Rat Adrenocortical Cells | This compound (MBG) | ↓ 67% | ||
| CYP11A1 | JEG-3 Cells | Progesterone | ↓ 50% (two-fold reduction) | |
| JEG-3 Cells | This compound (MBG) | No significant effect | ||
| Rat Adrenocortical Cells | Corticosterone | ↓ 90% | ||
| Rat Adrenocortical Cells | This compound (MBG) | No significant effect |
Signaling Pathways and Experimental Workflow
Proposed this compound Synthesis Pathway
The synthesis of MBG originates from cholesterol and proceeds through the acidic bile acid pathway, with CYP27A1 being the initial and rate-limiting enzyme. This contrasts with the classical steroidogenic pathway initiated by CYP11A1.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for siRNA-Mediated Knockdown
The following diagram outlines the general workflow for studying the impact of gene silencing on MBG synthesis.
Caption: Experimental workflow for siRNA knockdown studies.
ACTH Signaling Pathway and Potential Regulation of MBG Synthesis
Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis in the adrenal cortex. It binds to the melanocortin 2 receptor (MC2R), activating a cAMP-PKA signaling cascade that leads to the increased expression of steroidogenic genes. While direct regulation of CYP27A1 by ACTH in the context of MBG synthesis is an area of active research, it is plausible that this pathway contributes to the regulation of MBG production.
Caption: ACTH signaling and potential regulation of MBG synthesis.
Experimental Protocols
Protocol 1: siRNA Transfection of Adrenocortical or Placental Cells
This protocol provides a general guideline for the transfection of siRNA into cultured cells. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
Materials:
-
Adrenocortical (e.g., H295R) or placental (e.g., JEG-3) cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
siRNA duplexes (e.g., targeting CYP27A1, non-targeting control)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 20-80 pmol of siRNA duplex into 100 µL of serum-free medium.
-
Tube B: Dilute 2-8 µL of siRNA transfection reagent into 100 µL of serum-free medium.
-
Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting up and down.
-
Incubate the mixture for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Add 800 µL of antibiotic-free complete medium to each well for a total volume of 1 mL.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with analysis. The medium can be replaced with fresh complete medium after 24 hours if toxicity is observed.
Protocol 2: RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol describes the quantification of target mRNA levels following siRNA knockdown.
Materials:
-
TRIzol® reagent or a commercial RNA extraction kit
-
Chloroform, Isopropanol, 75% Ethanol
-
Nuclease-free water
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR® Green)
-
Gene-specific primers for CYP27A1 and a housekeeping gene (e.g., 18S rRNA, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells in the 6-well plate by adding 1 mL of TRIzol® reagent per well.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction following the manufacturer's protocol (e.g., phenol-chloroform extraction).
-
Resuspend the final RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1 µg of total RNA, random primers or oligo(dT) primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the manufacturer's recommendations (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
qPCR:
-
Prepare the qPCR reaction mix in a qPCR plate by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.
-
Protocol 3: Western Blot Analysis of CYP27A1 Protein Levels
This protocol is for the detection and semi-quantification of CYP27A1 protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP27A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP27A1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Quantification of this compound by ELISA
This protocol outlines the steps for measuring the concentration of MBG in cell culture supernatant using a competitive ELISA kit.
Materials:
-
This compound (MBG) ELISA kit
-
Cell culture supernatant (conditioned media)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This typically involves bringing all components to room temperature.
-
Assay Procedure (Example):
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of HRP-conjugated MBG or Detection Reagent A to each well. Mix and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of Detection Reagent B (if applicable) and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate as before.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately after adding the stop solution.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MBG in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the MBG concentration.
-
References
Application Notes and Protocols for Marinobufagenin in Animal Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that acts as a potent inhibitor of the α-1 subunit of the Na+/K+-ATPase.[1][2] Elevated levels of MBG have been implicated in the pathogenesis of several cardiovascular diseases, including essential hypertension, salt-sensitive hypertension, and preeclampsia.[3][4] In response to volume expansion, such as that induced by a high-salt diet, MBG is synthesized and released, promoting natriuresis.[5] However, excessive MBG can lead to vasoconstriction and fibrosis, contributing to elevated blood pressure and end-organ damage. Animal models, particularly rodent models, are crucial for elucidating the mechanisms of MBG-induced hypertension and for the preclinical evaluation of potential therapeutic interventions.
These application notes provide a summary of quantitative data from key studies, detailed experimental protocols for inducing and evaluating hypertension in animal models related to MBG, and diagrams of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies on this compound in hypertensive animal models, providing a clear comparison of the effects observed.
Table 1: Effects of High-Salt Diet on Dahl Salt-Sensitive (DSS) and Dahl Salt-Resistant (DR) Rats
| Parameter | Animal Model | Baseline (Low Salt) | 2 Weeks (8% NaCl Diet) | Fold Change | Reference |
| Systolic Blood Pressure (mmHg) | DSS Rats | 110 ± 2 | 162 ± 9 | ~1.5x | |
| DR Rats | 112 ± 2 | 124 ± 3 | ~1.1x | ||
| Urinary MBG Excretion (pmol) | DSS Rats | 9.1 ± 1.3 | 38.9 ± 7.6 | ~4.3x | |
| DR Rats | 10.3 ± 0.7 | 13.2 ± 0.9 | ~1.3x |
Table 2: Effects of Exogenous this compound Administration
| Parameter | Animal Model | Treatment Group | Duration | Key Findings | Reference |
| Systolic Blood Pressure | Sprague-Dawley (SD) Rats | MBG (50 µg/kg/day via osmotic minipump) | 4 weeks | Moderate increase in SBP | |
| Cardiac and Vascular Effects | Sprague-Dawley (SD) Rats | MBG (four-week administration) | 4 weeks | Increased plasma aldosterone, cardiac hypertrophy, and vascular fibrosis. | |
| Renal Effects | Rats | MBG infusion | Not specified | Caused renal fibrosis, which was attenuated by passive immunization. |
Table 3: Effects of this compound Antagonism in Hypertensive Models
| Model | Antagonist | Effect | Reference |
| Deoxycorticosterone acetate (DOCA)-salt hypertensive rats | Resibufogenin (RBG) | Reversed hypertension. | |
| Preeclampsia rat model | Resibufogenin (RBG) | Prevented all symptoms of preeclampsia, including hypertension. | |
| Salt-loaded pregnant rats and salt-sensitive hypertensive rats | Anti-MBG antibodies | Reduced blood pressure. | |
| Hypertensive Dahl salt-sensitive rats | Anti-MBG mAb (3E9) | Decreased blood pressure by 35 mmHg and reduced left ventricular weight and collagen-1 levels. |
Experimental Protocols
Protocol 1: Induction of Salt-Sensitive Hypertension in Dahl Salt-Sensitive (DSS) Rats
This protocol describes the induction of hypertension in DSS rats through a high-salt diet, a widely used model to study the role of this compound.
Materials:
-
Dahl Salt-Sensitive (DSS) rats (male, 8 weeks old)
-
Dahl Salt-Resistant (DR) rats (for control group)
-
Low-salt diet (0.1% NaCl)
-
High-salt diet (8% NaCl)
-
Metabolic cages for urine collection
-
Tail-cuff system for blood pressure measurement
-
ELISA or DELFIA kits for MBG quantification
Procedure:
-
Acclimatization: House the rats in a temperature-controlled room (26°C) with a 12-hour light/dark cycle for one week. Provide free access to a low-salt diet and water.
-
Baseline Measurements: At the end of the acclimatization period, measure and record the baseline systolic blood pressure of each rat using the tail-cuff method. Collect 24-hour urine samples using metabolic cages to measure baseline urinary MBG excretion.
-
Induction of Hypertension: Switch the diet of the experimental group of DSS rats to a high-salt (8% NaCl) diet. The control group (DSS or DR rats) should remain on the low-salt diet.
-
Monitoring: Measure blood pressure weekly for the duration of the study (typically 2-8 weeks).
-
Data Collection: At the end of the experimental period, collect final 24-hour urine samples for MBG analysis.
-
Tissue Collection: At the termination of the study, tissues such as the heart, aorta, and kidneys can be harvested for histological analysis (e.g., fibrosis) and gene expression studies.
Protocol 2: Exogenous this compound Administration via Osmotic Minipumps
This protocol details the continuous administration of MBG to investigate its direct effects on blood pressure and organ systems in normotensive rats.
Materials:
-
Sprague-Dawley (SD) or other normotensive rat strain (male, 8 weeks old)
-
This compound (MBG)
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle (e.g., saline)
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Pump Preparation: Prepare the osmotic minipumps according to the manufacturer's instructions to deliver MBG at a specified dose (e.g., 50 µg/kg/day) for the desired duration (e.g., 4 weeks). Fill control pumps with the vehicle.
-
Surgical Implantation: Anesthetize the rats. Make a small subcutaneous incision on the back, between the shoulder blades. Insert the osmotic minipump and suture the incision.
-
Post-Operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care.
-
Monitoring and Data Collection: Measure blood pressure at regular intervals. At the end of the infusion period, collect blood and tissue samples for analysis of plasma MBG levels, cardiac and vascular remodeling, and other relevant parameters.
Protocol 3: Preeclampsia Model in Rats
This protocol describes the induction of a preeclampsia-like syndrome in pregnant rats, a model in which MBG has been shown to play a significant role.
Materials:
-
Pregnant Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA)
-
0.9% saline solution
-
Standard rat chow and drinking water
-
Tail-cuff system for blood pressure measurement
-
Urine collection apparatus
Procedure:
-
Animal Preparation: Once pregnancy is confirmed, house the rats individually.
-
Induction: On a specific day of gestation (e.g., day 4), begin treatment. The experimental group receives intraperitoneal injections of DOCA (e.g., 12.5 mg initially, followed by 6.5 mg weekly) and their drinking water is replaced with 0.9% saline for the duration of the pregnancy. The control group receives a normal diet and water.
-
Monitoring: Monitor blood pressure and proteinuria regularly throughout the pregnancy.
-
Intervention (Optional): To study the role of MBG, a subset of the hypertensive pregnant rats can be treated with an MBG antagonist like resibufogenin or an anti-MBG antibody.
-
Outcome Measures: At the end of the study, assess maternal blood pressure, proteinuria, fetal weights, and litter size. Plasma and urinary MBG levels can also be quantified.
Signaling Pathways and Workflows
This compound Signaling Pathway in Hypertension
Caption: this compound signaling cascade in hypertension.
Experimental Workflow for Studying MBG in Salt-Sensitive Hypertension
Caption: General experimental workflow for hypertension studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The Na+K+-ATPase Inhibitor this compound and Early Cardiovascular Risk in Humans: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cardiac Fibrosis in Rats with Marinobufagenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing cardiac fibrosis in rats using Marinobufagenin (MBG), an endogenous cardiotonic steroid. The methodologies described are based on established preclinical models and are intended to guide researchers in studying the mechanisms of cardiac fibrosis and evaluating potential therapeutic interventions.
Introduction
This compound (MBG) is a bufadienolide cardiotonic steroid that has been implicated in the pathogenesis of cardiovascular diseases, including cardiac fibrosis.[1][2] Elevated levels of MBG are observed in conditions such as chronic kidney disease and preeclampsia.[3][4] Mechanistically, MBG induces cardiac fibrosis by binding to the Na+/K+-ATPase, which triggers a cascade of intracellular signaling events.[5] This leads to the activation of pro-fibrotic pathways, resulting in increased collagen deposition and remodeling of the cardiac tissue. Understanding the role of MBG in cardiac fibrosis is crucial for the development of novel therapies targeting this pathological process.
Key Signaling Pathways in MBG-Induced Cardiac Fibrosis
MBG exerts its pro-fibrotic effects through a complex signaling network initiated at the cell membrane. The primary signaling pathways involved are:
-
Na+/K+-ATPase Signaling Cascade: MBG binds to the α1 subunit of the Na+/K+-ATPase, initiating a signaling cascade independent of its ion-pumping function. This interaction leads to the activation of Src, a non-receptor tyrosine kinase.
-
EGFR Transactivation and ROS Production: Activated Src transactivates the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the production of Reactive Oxygen Species (ROS).
-
Suppression of Fli-1: A key downstream event is the suppression of Friend leukemia integration-1 (Fli-1), a transcription factor that acts as a negative regulator of collagen synthesis. Reduced Fli-1 levels lead to increased expression of type I collagen.
-
mTOR Pathway Activation: The Na+/K+-ATPase signaling stimulated by MBG can also activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, which contributes to the fibrotic response.
-
TGF-β Pathway Interaction: There is evidence suggesting a potential interplay between MBG signaling and the Transforming Growth Factor-β (TGF-β) pathway, a well-established driver of fibrosis.
Signaling Pathway Diagram
Caption: MBG signaling cascade in cardiac fibroblasts.
Experimental Protocols
Two primary in vivo models are utilized to study MBG-induced cardiac fibrosis in rats: direct infusion of MBG and the partial nephrectomy (PNx) model, which elevates endogenous MBG.
Protocol 1: Direct Infusion of this compound
This protocol describes the continuous infusion of MBG into rats to directly induce cardiac fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (MBG)
-
Osmotic minipumps (e.g., Alzet model 2004 or equivalent)
-
Vehicle (e.g., sterile saline or polyethylene glycol)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Animal scale
-
Clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sutures or surgical staples
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
MBG and Pump Preparation: Dissolve MBG in the appropriate vehicle to achieve the desired infusion rate. A typical dose is in the range of 50-100 µg/kg/day. Fill the osmotic minipumps with the MBG solution or vehicle according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours.
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave the fur on the back of the neck.
-
Clean the surgical area with an antiseptic solution.
-
Make a small subcutaneous incision.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and signs of pain or infection. Provide post-operative analgesics as required.
-
Experimental Period: The infusion is typically carried out for 4 weeks to induce significant cardiac fibrosis.
-
Tissue Collection: At the end of the experimental period, euthanize the rats and collect the hearts for histological and biochemical analysis.
Experimental Workflow for MBG Infusion
Caption: Workflow for inducing cardiac fibrosis via MBG infusion.
Protocol 2: Partial Nephrectomy (PNx) Model
This surgical model induces chronic renal failure, leading to a sustained increase in endogenous MBG levels and subsequent cardiac fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Animal scale
-
Clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sutures
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week.
-
Surgical Procedure (5/6th Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate and remove the upper and lower thirds of the left kidney, or ligate two of the three branches of the left renal artery.
-
Close the incision in layers.
-
One week later, perform a second surgery to remove the entire right kidney (nephrectomy).
-
-
Sham Operation: For the control group, perform sham surgeries where the kidneys are exposed but not manipulated.
-
Post-operative Care: Monitor the animals closely for recovery, hydration status, and signs of distress.
-
Experimental Period: The development of cardiac fibrosis typically occurs over 4 weeks following the final surgery.
-
Tissue Collection: At the end of the study, euthanize the rats and collect blood for MBG measurement and hearts for analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from studies inducing cardiac fibrosis with MBG.
Table 1: Hemodynamic and Cardiac Parameters in Rats with MBG-Induced Cardiac Fibrosis
| Parameter | Control | PNx | MBG Infusion |
| Systolic Blood Pressure (mmHg) | 111 ± 1 | 169 ± 1 | ~140-150 |
| Heart Weight / Body Weight (mg/g) | 2.5 ± 0.1 | 3.5 ± 0.2 | 3.2 ± 0.1 |
| Plasma MBG (pmol/L) | 377 ± 53 | 1025 ± 60 | ~1000-1100 |
Data are presented as mean ± SEM. Values are compiled from representative studies.
Table 2: Molecular Markers of Cardiac Fibrosis and Signaling
| Marker | Control | PNx / MBG Infusion | Fold Change |
| Cardiac Collagen-1 | Baseline | Increased | ~2-3 fold |
| Cardiac Fli-1 Expression | Baseline | Decreased | ~50% reduction |
| Phospho-S6 (mTOR activation) | Baseline | Increased | Significant increase |
Fold changes are approximate and based on findings from multiple studies.
Analysis of Cardiac Fibrosis
Histology:
-
Masson's Trichrome Staining: To visualize collagen deposition (stains blue) in myocardial tissue sections.
-
Picrosirius Red Staining: For the quantification of collagen content and differentiation of collagen types under polarized light.
Biochemical Assays:
-
Western Blotting: To quantify the expression of key proteins such as collagen type I, Fli-1, and phosphorylated forms of signaling molecules (e.g., p-Src, p-EGFR, p-S6).
-
Hydroxyproline Assay: A quantitative measure of total collagen content in the heart tissue.
-
ELISA: To measure plasma levels of MBG.
Conclusion
The protocols and information provided herein offer a robust framework for inducing and studying cardiac fibrosis in rats using this compound. These models are invaluable for elucidating the molecular mechanisms underlying cardiac fibrosis and for the preclinical evaluation of novel therapeutic agents. Careful adherence to surgical procedures and post-operative care is essential for the successful implementation of these models.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Cardiac Fibrosis: Na/K-ATPase Signaling Complex as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced vascular fibrosis is a likely target for mineralocorticoid antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Preeclampsia Rat Model Using Marinobufagenin Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing a preeclampsia-like syndrome in rats using Marinobufagenin (MBG) administration. This model is a valuable tool for studying the pathophysiology of preeclampsia and for the preclinical evaluation of potential therapeutic agents.
This compound, an endogenous cardiotonic steroid, has been identified as a key player in the pathogenesis of preeclampsia.[1][2] Its administration to pregnant rats mimics the key clinical features of the human condition, including hypertension, proteinuria, and fetal growth restriction.[2][3] This model allows for the investigation of the underlying molecular mechanisms and the testing of novel treatment strategies.
Data Presentation
The following tables summarize the quantitative data from studies utilizing the MBG-induced preeclampsia rat model.
Table 1: Hemodynamic and Renal Parameters in Different Rat Models of Preeclampsia
| Group | Systolic Blood Pressure (mmHg) | 24-h Urinary Protein Excretion (mg/day) | Reference |
| Normal Pregnant (NP) | 106 ± 2 | - | [4] |
| Pregnant + DOCA + Saline (PDS) | 139 ± 3 | Statistically significant increase vs. NP | |
| Normal Pregnant + MBG (NPM) | Elevated to a level equivalent to the PDS model | Statistically significant increase vs. NP | |
| PDS + Anti-MBG Antibody | 111 ± 2 | Reduced vs. PDS | |
| NaCl-loaded Pregnant Rats | 139 ± 3 | - | |
| NaCl-loaded Pregnant + Anti-MBG Antibody | 111 ± 2 | - |
Note: "-" indicates data not specified in the cited sources. DOCA (deoxycorticosterone acetate) and saline administration is another method to induce a preeclampsia-like state associated with elevated MBG.
Table 2: Fetal Outcomes in a Rat Model of Preeclampsia
| Group | Litter Size | Fetal Malformations | Reference |
| Normal Pregnant (NP) | Normal | Low incidence | |
| Pregnant + DOCA + Saline (PDS) | Reduced | Increased percentage | |
| Normal Pregnant + MBG (NPM) | Reduced | Increased incidence | |
| PDS + Anti-MBG Antibody | Normalized | Eliminated |
Experimental Protocols
Animal Model and Husbandry
-
Species: Sprague-Dawley rats are commonly used. Dahl salt-sensitive rats can also be utilized, as they exhibit increased sensitivity to the hypertensive effects of MBG.
-
Mating: Female rats (200-250 g) are mated with male rats. Pregnancy is confirmed by the presence of a vaginal plug or by vaginal smears.
-
Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum, unless otherwise specified in the experimental design.
Induction of Preeclampsia-like Syndrome with this compound
This protocol describes the direct administration of MBG to induce preeclamptic symptoms.
-
Materials:
-
This compound (MBG)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., dimethyl sulfoxide - DMSO, if required for solubility, diluted in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Prepare a stock solution of MBG in the appropriate vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 100-200 µL).
-
Starting from a specific gestational day (e.g., day 4 of pregnancy), administer MBG daily via intraperitoneal injection. A typical dose is 7.65 µg/kg/day.
-
A control group of normal pregnant rats should receive vehicle injections following the same schedule.
-
Monitor the animals daily for signs of distress.
-
Induction of Preeclampsia-like Syndrome with DOCA-Saline
This is an alternative method that results in elevated endogenous MBG levels.
-
Materials:
-
Deoxycorticosterone acetate (DOCA) depot formulation
-
0.9% saline solution
-
-
Procedure:
-
Upon confirmation of pregnancy, replace the drinking water of the experimental group with 0.9% saline.
-
Administer an initial intraperitoneal injection of DOCA (e.g., 12.5 mg in a depot form).
-
Follow up with weekly i.p. injections of DOCA (e.g., 6.5 mg).
-
The control group of normal pregnant rats should receive standard drinking water and vehicle injections.
-
Measurement of Blood Pressure
-
Method: The tail-cuff method is a non-invasive technique suitable for conscious rats.
-
Procedure:
-
Acclimatize the rats to the restraining device and tail cuff for several days before starting measurements to minimize stress-induced hypertension.
-
On specified gestational days (e.g., days 17, 18, and 19), place the rat in the restrainer.
-
Position the cuff and sensor on the tail.
-
Record at least three separate blood pressure readings and calculate the mean for each animal.
-
Urine Collection and Protein Analysis
-
Procedure:
-
On specified gestational days (e.g., days 18-20), house the rats individually in metabolic cages for 24-hour urine collection. To avoid contamination, food may be withheld during this period.
-
Measure the total volume of urine collected.
-
Determine the protein concentration in the urine using a standard method such as the Bradford assay or a commercially available kit.
-
Express the total protein excretion in mg/24 hours. This value can be normalized to creatinine excretion to account for variations in urine output.
-
Evaluation of Fetal Outcomes
-
Procedure:
-
At the end of the gestation period (e.g., day 20 or 21), euthanize the pregnant rats.
-
Expose the uterine horns and count the number of viable fetuses, resorption sites, and any visible malformations.
-
Record the weight of each individual pup and the total litter weight.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the MBG-induced preeclampsia model and a typical experimental workflow.
Caption: MBG signaling cascade in preeclampsia.
Caption: Workflow for the MBG-induced rat model.
Discussion
The administration of this compound to pregnant rats provides a robust and reproducible model of preeclampsia. The development of hypertension, proteinuria, and fetal growth restriction closely mimics the human condition. Mechanistically, MBG inhibits the Na+/K+ ATPase, which leads to downstream activation of signaling cascades, including the MAPK pathway. This, in turn, contributes to oxidative stress, endothelial dysfunction, and an anti-angiogenic state characterized by increased soluble fms-like tyrosine kinase-1 (sFlt-1) and decreased vascular endothelial growth factor (VEGF).
The utility of this model is further enhanced by the ability to prevent or reverse the preeclamptic phenotype through the administration of MBG antagonists, such as resibufogenin (RBG), or with anti-MBG antibodies. This provides a valuable platform for testing the efficacy of targeted therapeutic interventions. Researchers utilizing this model should carefully consider the timing and dosage of MBG administration to achieve the desired severity of the preeclamptic syndrome. Consistent and accurate measurement of key parameters like blood pressure and proteinuria is crucial for the reliable interpretation of results. This animal model represents a significant tool in the ongoing effort to understand and treat preeclampsia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, resibufogenin and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differing effects of resibufagenin on cinobufatalin- versus this compound-induced preeclampsia in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody to this compound lowers blood pressure in pregnant rats on a high NaCl intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Marinobufagenin's Effect on Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Marinobufagenin (MBG) on fibroblasts. MBG, an endogenous cardiotonic steroid, has been identified as a key player in the pathogenesis of fibrosis, particularly in the context of cardiac and renal diseases.[1][2][3] Understanding its mechanism of action on fibroblasts, the primary cell type responsible for extracellular matrix deposition, is crucial for developing targeted therapeutic strategies.
This compound has been shown to directly stimulate collagen production in fibroblasts.[4][5] This pro-fibrotic effect is mediated through the Na+/K+-ATPase signaling cascade, involving the activation of Src, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the generation of reactive oxygen species (ROS). Furthermore, MBG influences the expression of key regulatory proteins, such as the transcription factor Friend leukemia integration-1 (Fli-1), a known negative regulator of collagen synthesis.
These notes detail essential cell-based assays to quantify the impact of MBG on fibroblast viability, proliferation, and collagen synthesis, and to dissect the underlying signaling pathways.
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on fibroblast function as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Procollagen I Expression in Cardiac Fibroblasts
| MBG Concentration | Procollagen I Expression (Fold Change vs. Control) | Reference |
| 10⁻¹⁰ M | No significant change | |
| 10⁻⁹ M (1 nM) | ~2.0 | |
| 10⁻⁸ M (10 nM) | ~2.0 |
Data derived from Western blot analysis after 24 hours of exposure.
Table 2: Effect of Signaling Pathway Inhibitors on MBG-Induced Procollagen I Expression
| Treatment | Target Pathway | Effect on MBG-Induced Procollagen Expression | Reference |
| PP2 | Src Kinase | Prevention of increase | |
| AG1478 | EGFR Tyrosine Kinase | Prevention of increase | |
| N-acetyl cysteine | Reactive Oxygen Species (ROS) | Prevention of increase | |
| Genistein | Tyrosine Phosphorylation | Prevention of increase |
Inhibitors were shown to prevent the ~2-fold increase in procollagen expression induced by 1 nM MBG.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: MBG signaling pathway in fibroblasts leading to fibrosis.
Caption: Experimental workflow for assessing MBG's effects.
Experimental Protocols
Protocol 1: Primary Fibroblast Culture
This protocol describes the isolation and culture of primary cardiac fibroblasts, which are essential for studying the direct effects of MBG.
Materials:
-
Ventricular tissue from adult rats
-
Joklik's modified medium
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
DMEM with 15% Fetal Bovine Serum (FBS) and antibiotics
-
Trypsin-EDTA
Procedure:
-
Perfuse the heart with Joklik's medium to wash out blood.
-
Switch the perfusate to Joklik's medium containing 0.1% collagenase type I and 0.1% BSA and circulate for 25-30 minutes until the tissue is flaccid.
-
Excise the ventricles, mince the tissue finely, and shake in the collagenase/BSA medium for 30 minutes at 37°C.
-
Centrifuge the cell suspension at 600 x g for 10 minutes. Collect the supernatant and centrifuge again at 1,500 rpm for 15 minutes to pellet the fibroblasts.
-
Resuspend the fibroblast pellet in DMEM with 15% FBS and antibiotics and plate in culture flasks.
-
Culture cells at 37°C in a 5% CO₂ incubator. Passage cells using trypsin-EDTA when they reach 80-90% confluency. Experiments are typically performed on cells at passage 2.
Protocol 2: Cell Viability Assay (Resazurin-Based)
This assay assesses the cytotoxicity of MBG on fibroblasts.
Materials:
-
Fibroblasts cultured in a 96-well plate
-
Serum-free culture medium
-
This compound (MBG) stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with serum-free medium and incubate for 18-24 hours.
-
Treat the cells with various concentrations of MBG (e.g., 0.1 nM to 1000 nM) in serum-free medium for 24-48 hours. Include vehicle-only controls.
-
Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the resorufin product using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Fibroblast Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Fibroblasts cultured in a 24-well plate
-
Serum-free culture medium
-
This compound (MBG) stock solution
-
[³H]Thymidine (10 µCi/mL)
-
Cell Harvester
-
Scintillation counter
Procedure:
-
Seed fibroblasts in a 24-well plate and grow to sub-confluence.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat cells with desired concentrations of MBG in a low-serum medium.
-
For the final 24 hours of the treatment period (e.g., at 24 hours of a 48-hour treatment), add 1 µCi/well of [³H]Thymidine.
-
After the labeling period, wash the cells twice with cold PBS.
-
Lyse the cells and collect the DNA onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a fold change relative to the control.
Protocol 4: Collagen Synthesis Assay ([³H]Proline Incorporation)
This assay quantifies the synthesis of new collagen by measuring the incorporation of radiolabeled proline.
Materials:
-
Fibroblasts cultured in 12-well plates
-
Serum-free culture medium
-
This compound (MBG) stock solution
-
[³H]Proline (1 µCi/mL)
-
Trichloroacetic acid (TCA), 20% and 5% solutions
-
0.2 M NaOH
-
Scintillation counter
Procedure:
-
Seed fibroblasts in 12-well plates and grow to confluence.
-
Serum-starve the cells for 48 hours to reduce basal collagen synthesis.
-
Replace the medium with serum-free medium containing MBG at the desired concentrations.
-
Simultaneously, add 1 µCi/mL [³H]proline to each well.
-
Incubate for 48 hours at 37°C.
-
Remove the medium and wash the cell layer with PBS.
-
Harvest cells with trypsin and precipitate the protein overnight with 20% TCA on ice.
-
Centrifuge to pellet the protein, and wash the pellet three times with 5% TCA.
-
Dissolve the final pellet in 0.2 M NaOH and neutralize the pH.
-
Measure the radioactivity in the protein digest using a scintillation counter.
Protocol 5: Western Blotting for Fibrosis Markers
This protocol allows for the semi-quantitative analysis of specific protein expression, such as Collagen Type I and α-Smooth Muscle Actin (α-SMA), a marker of myofibroblast differentiation.
Materials:
-
Fibroblasts cultured in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat fibroblasts with MBG as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band density using software like ImageJ and normalize to a loading control (e.g., GAPDH).
References
- 1. This compound stimulates fibroblast collagen production and causes fibrosis in experimental uremic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-induced vascular fibrosis is a likely target for mineralocorticoid antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. marshall.elsevierpure.com [marshall.elsevierpure.com]
Application Notes and Protocols: Measuring Marinobufagenin's Impact on Cytotrophoblast Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that acts as an inhibitor of the Na+/K+-ATPase sodium pump.[1][2] Elevated plasma levels of MBG have been observed in patients with conditions such as preeclampsia and hypertension.[1][3][4] Crucial to proper placental development is the migration and invasion of cytotrophoblast (CTB) cells. Research has demonstrated that MBG impairs these critical functions of human first-trimester cytotrophoblast cells, suggesting its potential role in the pathophysiology of pregnancy-related disorders.
These application notes provide detailed protocols for assessing the impact of this compound on cytotrophoblast migration and viability. The included methodologies for transwell migration, wound healing, and MTT assays are foundational for screening potential therapeutic agents that may counteract the inhibitory effects of MBG.
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effect on Cytotrophoblast Function
| Parameter Assessed | Cell Line | MBG Concentration | Observed Effect | Reference |
| Cell Migration | SGHPL-4 | 10 nM | 50% inhibition | |
| SGHPL-4 | 100 nM | 50% inhibition | ||
| CTB cells | ≥ 1 nM | Decreased migration | ||
| Cell Invasion | SGHPL-4 | 10 nM | 50% inhibition | |
| SGHPL-4 | 100 nM | 50% inhibition | ||
| CTB cells | ≥ 1 nM | Decreased invasion | ||
| Cell Proliferation | SGHPL-4 | 10 nM | 60% inhibition | |
| SGHPL-4 | 100 nM | 60% inhibition | ||
| CTB cells | ≥ 1 nM | Decreased proliferation | ||
| ERK1/2 Phosphorylation | SGHPL-4 | 10 and 100 nM | Significant decrease |
Signaling Pathway
This compound's inhibitory effect on cytotrophoblast migration is initiated by its binding to the α1 subunit of the Na+/K+-ATPase. This interaction triggers a signaling cascade that leads to a reduction in the phosphorylation of ERK1/2, a key protein in the MAPK signaling pathway that is crucial for cell migration and proliferation. Additionally, the RhoA-ROCK pathway is a known critical regulator of cytotrophoblast migration through its control of the actin cytoskeleton. It is plausible that MBG's inhibition of Na+/K+-ATPase signaling intersects with the RhoA-ROCK pathway, leading to the observed impairment of cell motility. Src family kinases are also implicated in trophoblast differentiation and migration, representing another potential node in the signaling network affected by MBG.
Caption: Proposed signaling pathway of this compound in cytotrophoblasts.
Experimental Protocols
Transwell Migration Assay
This assay measures the chemotactic capability of cytotrophoblast cells in response to a chemoattractant, with or without MBG treatment.
Materials:
-
SGHPL-4 cytotrophoblast cell line
-
24-well plate with 8 µm pore size Transwell inserts
-
Cell culture medium (e.g., Ham's F10 with FBS)
-
Serum-free medium
-
This compound (MBG)
-
Chemoattractant (e.g., Epidermal Growth Factor, EGF)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
-
Microscope
Protocol:
-
Cell Preparation: Culture SGHPL-4 cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of media containing a chemoattractant (e.g., 10 ng/mL EGF) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 1 x 10^5 cells in 200 µL of serum-free media.
-
For treatment groups, add varying concentrations of MBG (e.g., 1 nM, 10 nM, 100 nM) to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view (e.g., 5 fields at 100x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
Caption: Workflow for the Transwell Migration Assay.
Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative assessment of cell migration.
Materials:
-
SGHPL-4 cytotrophoblast cell line
-
12-well plates
-
Cell culture medium
-
1 mL pipette tips
-
This compound (MBG)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed SGHPL-4 cells in 12-well plates and grow them to 90-100% confluency.
-
Creating the "Wound":
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 1 mL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of MBG (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all conditions using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Caption: Workflow for the Wound Healing (Scratch) Assay.
MTT Cell Viability Assay
This assay is crucial to determine if the observed effects on migration are due to cytotoxicity of MBG rather than a specific anti-migratory effect.
Materials:
-
SGHPL-4 cytotrophoblast cell line
-
96-well plates
-
Cell culture medium
-
This compound (MBG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SGHPL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of MBG (e.g., 1 nM to 10 µM) or a vehicle control.
-
Incubation: Incubate the plate for the same duration as the migration assays (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the effects of this compound on cytotrophoblast migration. By employing these standardized assays, researchers can effectively quantify the inhibitory impact of MBG and explore the underlying signaling pathways. This information is critical for understanding the role of MBG in placental-related pathologies and for the development of novel therapeutic strategies to mitigate its effects.
References
In Vitro Effects of Marinobufagenin on Vascular Smooth Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that has garnered significant interest for its role in cardiovascular physiology and pathology. It acts as a potent inhibitor of the Na+/K+-ATPase α1 subunit, which is abundantly expressed in vascular smooth muscle cells (VSMCs). Dysregulation of MBG levels has been implicated in conditions such as hypertension and cardiac fibrosis. Understanding the direct effects of MBG on VSMCs is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. These application notes provide a summary of the key in vitro effects of MBG on VSMCs and detailed protocols for their investigation.
Key Effects of this compound on Vascular Smooth Muscle Cells
In vitro studies have demonstrated that this compound exerts multiple effects on vascular smooth muscle cells, primarily impacting their proliferation, fibrotic activity, and intracellular signaling.
-
Proliferation: MBG has been shown to induce a concentration-dependent stimulation of VSMC proliferation. However, at higher concentrations, it can inhibit proliferation. This biphasic effect suggests a complex regulatory role in vascular remodeling.
-
Fibrosis: MBG promotes vascular fibrosis by stimulating the synthesis of extracellular matrix proteins, most notably collagen-1. This effect is linked to the downregulation of the transcriptional repressor Fli-1.
-
Signaling Pathways: The effects of MBG on VSMCs are mediated through the inhibition of Na+/K+-ATPase, which in turn activates a cascade of downstream signaling pathways. Key pathways implicated include the Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK1/2 cascade. Additionally, MBG has been shown to influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on vascular smooth muscle cells.
Table 1: Effect of this compound on Collagen-1 Synthesis in Rat Aortic Vascular Smooth Muscle Cells
| MBG Concentration | Incubation Time | Change in Collagen-1 Abundance | Reference |
| 1 nmol/L | 24 hours | Dose-dependent increase | [1] |
| 10 nmol/L | 24 hours | Dose-dependent increase | [1] |
| 100 nmol/L | 24 hours | ~ 2-fold increase | [1] |
Table 2: Effect of this compound on Na+/K+-ATPase Activity in Rat Renal Medulla
| MBG Concentration | IC50 | Reference |
| Varying | 1.9 ± 0.5 µmol/L | [1] |
| Varying (with 10 µmol/L Canrenone) | 113 ± 11 µmol/L | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on vascular smooth muscle cells are provided below.
Protocol 1: Assessment of Vascular Smooth Muscle Cell Proliferation using MTT Assay
Objective: To determine the effect of this compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (e.g., rat aortic A7r5 cell line or primary human umbilical vein smooth muscle cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (MBG) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation: After attachment, aspirate the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in a quiescent state.
-
This compound Treatment: Prepare serial dilutions of MBG in serum-free medium to achieve final concentrations ranging from 0.1 nM to 1 µM. A vehicle control (e.g., DMSO) should be included. Remove the serum-free medium and add 100 µL of the respective MBG dilutions or vehicle control to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the results as a percentage of the vehicle control.
Protocol 2: Analysis of Fibrosis by Western Blotting for Collagen-1
Objective: To quantify the expression of collagen-1 in vascular smooth muscle cells following treatment with this compound.
Materials:
-
VSMCs
-
Complete growth medium
-
Serum-free medium
-
This compound (MBG)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen-1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment: Culture VSMCs in 6-well plates until they reach 70-80% confluency. Serum-starve the cells for 24 hours and then treat with various concentrations of MBG (e.g., 1, 10, 100 nM) or vehicle for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against collagen-1 overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the collagen-1 signal to the loading control.
Protocol 3: Investigation of Signaling Pathways by Western Blotting for Phosphorylated ERK1/2
Objective: To determine the effect of this compound on the activation of the ERK1/2 signaling pathway in vascular smooth muscle cells.
Materials:
-
Same as Protocol 2, with the following exceptions:
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2 (t-ERK1/2)
Procedure:
-
Cell Culture and Treatment: Culture and serum-starve VSMCs as described in Protocol 2. Treat the cells with MBG (e.g., 100 nM) for short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the transient nature of signal transduction.
-
Cell Lysis, Protein Quantification, and Sample Preparation: Follow steps 2-4 from Protocol 2.
-
SDS-PAGE and Transfer: Follow step 5 from Protocol 2.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Detection and Imaging: Follow steps 6-8 from Protocol 2 for the p-ERK1/2 antibody.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped of the p-ERK1/2 antibody and then re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Signaling cascade initiated by this compound in VSMCs.
Experimental Workflow for Studying this compound Effects
Caption: General workflow for in vitro studies of this compound.
References
Protocol for Quantifying Marinobufagenin in Urine Samples: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that acts as a vasoconstrictor and an inhibitor of the α-1 isoform of Na+/K+-ATPase.[1] Elevated levels of MBG in plasma and urine have been associated with several pathological conditions, including preeclampsia, heart failure, and chronic kidney disease.[2][3] As a result, the accurate quantification of MBG in biological samples, such as urine, is of significant interest for clinical research and as a potential biomarker for disease progression and therapeutic monitoring.
This document provides detailed application notes and protocols for the two primary methods used to quantify this compound in human urine samples: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Urinary this compound Levels
The following table summarizes typical urinary this compound concentrations across different populations as reported in the literature. It is important to note that values can vary between studies due to differences in methodology, patient cohorts, and normalization techniques (e.g., correction for creatinine).
| Population | Condition | Mean Urinary this compound Level | Unit | Source(s) |
| Healthy Adults | - | 0.64 (Median) | nmol/L | [4][5] |
| Pregnant Women | Normotensive | 584.1 ± 34.3 | pg/mg creatinine | |
| Pregnant Women | Preeclampsia | 2341.8 ± 244.9 | pg/mg creatinine | |
| Patients with Chronic Kidney Disease (CKD) | Non-advanced CKD | 0.37 (Median) | nmol/L |
This compound Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase α-1 subunit. This interaction, however, extends beyond simple ion transport modulation and triggers a complex signaling cascade that contributes to cellular fibrosis. The binding of MBG to Na+/K+-ATPase activates Src, a non-receptor tyrosine kinase. This in turn leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating a downstream signaling pathway that includes Phospholipase C (PLC) and Protein Kinase C delta (PKCδ). Ultimately, this cascade results in the phosphorylation and inhibition of Fli-1, a nuclear transcription factor that normally represses collagen synthesis. The inhibition of Fli-1 leads to increased collagen production and tissue fibrosis.
Experimental Protocols
Protocol 1: Quantification of this compound by Competitive ELISA
This protocol provides a general procedure for the quantification of MBG in urine using a competitive ELISA format. Specific details may vary depending on the commercial kit used.
1. Principle: In a competitive ELISA for MBG, free MBG in the urine sample competes with a known amount of labeled MBG (e.g., biotinylated or HRP-conjugated) for binding to a limited number of anti-MBG antibodies coated on a microplate. The amount of labeled MBG bound to the antibody is inversely proportional to the concentration of MBG in the sample.
2. Materials:
-
This compound ELISA Kit (containing pre-coated microplate, MBG standards, biotinylated MBG, streptavidin-HRP, substrate, and stop solution)
-
Urine samples
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (typically PBS with a mild detergent like Tween-20)
-
Deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
3. Sample Preparation:
-
Collect midstream urine samples in sterile containers.
-
Centrifuge the urine at approximately 1000 x g for 15 minutes at 2-8°C to remove particulate matter.
-
Collect the supernatant and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Before the assay, bring the urine samples to room temperature and vortex briefly. If necessary, dilute the samples with the provided assay buffer to bring the MBG concentration within the range of the standard curve.
4. Assay Procedure:
-
Bring all reagents to room temperature before use.
-
Prepare the MBG standards by serial dilution according to the kit manufacturer's instructions.
-
Add 50 µL of each standard and urine sample to the appropriate wells of the anti-MBG antibody-coated microplate.
-
Immediately add 50 µL of biotinylated MBG solution to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
Repeat the wash step as described in step 6.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed in the standards.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of MBG in the urine samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor, if any, to obtain the final concentration of MBG in the original urine sample.
-
Optionally, normalize the MBG concentration to the urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of MBG in urine using LC-MS/MS. This method offers high specificity and sensitivity.
1. Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After sample preparation to remove interferences and concentrate the analyte, MBG is separated from other urinary components on an LC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions of MBG are monitored for quantification.
2. Materials:
-
Urine samples
-
Internal standard (IS) (e.g., a stable isotope-labeled MBG, if available)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Ammonium acetate buffer (pH 4.9, 0.2 M)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system (with ESI source)
3. Sample Preparation:
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated MBG metabolites, mix 1 mL of urine with an appropriate amount of internal standard. Add 300 µL of deconjugation buffer containing β-glucuronidase/arylsulfatase. Incubate the mixture at 55°C for 3 hours.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20-30% methanol in water to remove polar interferences.
-
Elution: Elute the MBG and IS from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the dried residue in a small volume (e.g., 100-150 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute MBG.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for MBG and the internal standard should be optimized and monitored.
-
5. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of MBG and the internal standard.
-
Calculate the ratio of the MBG peak area to the IS peak area.
-
Generate a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of MBG in the samples from the calibration curve.
-
As with the ELISA method, the final concentration can be normalized to urinary creatinine.
References
- 1. Very low urinary this compound excretion reflects a high risk of disease progression in non-advanced CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Urinary this compound in Patients with Non-Advanced Chronic Kidney Disease: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Marinobufagenin in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of Marinobufagenin (MBG) and its downstream profibrotic markers in formalin-fixed paraffin-embedded (FFPE) tissues. The protocols and data presented are intended to facilitate research into the physiological and pathological roles of MBG, particularly in conditions such as preeclampsia, cardiac fibrosis, and renal fibrosis.
Introduction
This compound (MBG) is an endogenous cardiotonic steroid that acts as a potent inhibitor of the α1 isoform of the Na+/K+-ATPase. Elevated levels of MBG have been implicated in the pathogenesis of several cardiovascular and renal diseases, including preeclampsia, uremic cardiomyopathy, and salt-sensitive hypertension. MBG exerts its effects through the induction of intracellular signaling cascades that lead to vasoconstriction, cellular proliferation, and tissue fibrosis. Immunohistochemistry is a powerful technique to visualize the localization and quantify the expression of MBG and its downstream effectors within the tissue microenvironment, providing valuable insights into its pathological mechanisms.
Data Presentation
The following tables summarize quantitative data from studies that have utilized immunohistochemistry to assess the effects of this compound on tissue fibrosis and its expression in pathological conditions.
Table 1: Quantitative Analysis of this compound IHC Staining in Preeclampsia
| Tissue | Condition | Parameter Measured | Result | Reference |
| Human Placenta | Preeclampsia (PE) vs. Healthy Control | Optical Density of MBG in Cytotrophoblast (arbitrary units) | PE: 0.25 ± 0.02 vs. Control: 0.14 ± 0.01 (p < 0.05) | [1] |
Table 2: Quantitative Analysis of IHC for Fibrosis Markers in Response to this compound in Cardiac Tissue
| Animal Model | Treatment Group | Marker | Quantification Method | Fold Change vs. Control | Reference |
| Rat | MBG Infusion | Collagen-1 | Western Blot & IHC | ~2.5-fold increase | [2] |
| Rat | 5/6th Partial Nephrectomy (PNx) | Collagen-1 | Western Blot & IHC | ~2.5-fold increase | [2] |
| Rat | 5/6th Partial Nephrectomy (PNx) | α-Smooth Muscle Actin | Western Blot & IHC | ~2-fold increase | [2] |
Table 3: Quantitative Analysis of IHC for Fibrosis Markers in Response to this compound in Renal Tissue
| Animal Model | Treatment Group | Marker | Observation | Reference |
| Rat | MBG Infusion | Collagen I | Significant accumulation around tubules | [2] |
| Rat | MBG Infusion | α-Smooth Muscle Actin | Increased expression |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of this compound and its downstream markers, collagen-1 and α-smooth muscle actin, in FFPE tissues. These protocols are based on established methodologies and should be optimized for specific antibodies and tissue types.
Protocol 1: Immunohistochemistry for this compound in Human Placental Tissue
This protocol is adapted from studies investigating the role of MBG in preeclampsia.
1. Tissue Preparation:
-
Fix fresh placental tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%) and clear in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
4. Staining Procedure:
-
Wash slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.
-
Wash slides with PBS.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
Incubate with a primary anti-Marinobufagenin antibody (e.g., monoclonal antibody 3E9, dilution to be optimized, typically 1:100-1:500) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
-
Wash slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Differentiate in 1% acid alcohol and blue in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
Protocol 2: Immunohistochemistry for Collagen-1 and α-Smooth Muscle Actin
This protocol is suitable for detecting markers of fibrosis in tissues such as the heart and kidney.
1. Tissue Preparation, Deparaffinization, and Rehydration:
-
Follow steps 1 and 2 from Protocol 1.
2. Antigen Retrieval:
-
Follow step 3 from Protocol 1. For α-smooth muscle actin, a Tris-EDTA buffer (pH 9.0) may provide better results and should be optimized.
3. Staining Procedure:
-
Follow the staining procedure from Protocol 1, with the following modifications for the primary antibodies:
-
For Collagen-1: Use a validated anti-Collagen I antibody (e.g., rabbit polyclonal) at an optimized dilution.
-
For α-Smooth Muscle Actin: Use a validated anti-α-SMA antibody (e.g., mouse monoclonal) at an optimized dilution.
-
-
Ensure the secondary antibody is appropriate for the host species of the primary antibody (e.g., goat anti-rabbit or goat anti-mouse).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Immunohistochemistry Experimental Workflow.
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Marinobufagenin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Marinobufagenin (MBG) on gene expression. This compound, an endogenous cardiotonic steroid, is a potent inhibitor of the Na+/K+-ATPase α1 subunit. This interaction triggers a cascade of intracellular signaling events, leading to significant alterations in gene expression that are implicated in various physiological and pathological processes, including cardiovascular diseases, renal fibrosis, and cancer. Understanding these changes at the molecular level is crucial for elucidating MBG's mechanism of action and for the development of novel therapeutic strategies.
Introduction to this compound and its Impact on Gene Expression
This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase, which is not only an ion pump but also a signal transducer.[1] This inhibition activates several downstream signaling pathways, including the Src, Ras, reactive oxygen species (ROS), and extracellular signal-regulated kinase (ERK) pathways.[2] These signaling cascades ultimately converge on the nucleus to modulate the expression of a wide array of genes involved in critical cellular processes such as proliferation, apoptosis, inflammation, and fibrosis.
Documented effects of MBG on gene expression include:
-
In Cancer: MBG has been shown to possess anticancer properties. In glioma cells, it reduces the expression of pro-inflammatory genes such as TNF-α and IL-6.[3]
-
In Vascular and Cardiac Tissues: MBG is implicated in the pathogenesis of cardiovascular diseases through its pro-fibrotic effects. Immunoneutralization of MBG leads to the downregulation of key fibrosis-related genes, including transforming growth factor-beta 1 (TGF-β1), fibronectin 1 (FN1), mitogen-activated protein kinase 1 (MAPK1), and various collagen genes (Col1a2, Col3a1, Col4a1).[4]
-
In Endothelial Cells: In human brain microvascular endothelial cells (HBMEC), MBG treatment alters the expression of genes involved in cell adhesion and signaling.[1]
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in gene expression observed in response to this compound treatment across different experimental models.
Table 1: Effect of this compound on Gene Expression in Human Brain Microvascular Endothelial Cells (HBMEC)
| Gene Symbol | Gene Name | Function | Fold Change / Percent Change | Treatment Conditions |
| Upregulated | ||||
| ENKUR | Enkurin | Calcium homeostasis | +57% | 10 nM MBG for 12 hours |
| Downregulated | ||||
| ITGA2B | Integrin Subunit Alpha 2b | Cell adhesion | -22% to -66% | 10 nM MBG for 12 hours |
| FERMT1 | Fermitin Family Member 1 | Cell adhesion | -22% to -66% | 10 nM MBG for 12 hours |
| CLDN16 | Claudin 16 | Cell adhesion (tight junctions) | -22% to -66% | 10 nM MBG for 12 hours |
| TMEM207 | Transmembrane Protein 207 | Cell adhesion | -22% to -66% | 10 nM MBG for 12 hours |
| GRIN2C | Glutamate Ionotropic Receptor NMDA Type Subunit 2C | Cell signaling | -22% to -66% | 10 nM MBG for 12 hours |
| SLC8A1 | Solute Carrier Family 8 Member A1 | Cell signaling (sodium-calcium exchanger) | -22% to -66% | 10 nM MBG for 12 hours |
| ESR1 | Estrogen Receptor 1 | Cell signaling (nuclear hormone receptor) | -22% to -66% | 10 nM MBG for 12 hours |
| sFLT | Soluble fms-like tyrosine kinase-1 | Angiogenesis | -59% | 10 nM MBG for 12 hours |
Data sourced from studies on human brain microvascular endothelial cells.
Table 2: Effect of this compound on Gene Expression in Glioma Cells
| Gene Symbol | Gene Name | Function | Fold Change / Percent Change | Treatment Conditions |
| Downregulated | ||||
| TNF-α | Tumor Necrosis Factor alpha | Inflammation, Apoptosis | Dose-dependent decrease | 5, 10, 15 µmol/L MBG for 48 hours |
| IL-6 | Interleukin 6 | Inflammation, Cell proliferation | Dose-dependent decrease | 5, 10, 15 µmol/L MBG for 48 hours |
Data sourced from studies on human glioma cell line U251.
Table 3: Effect of this compound Immunoneutralization on Profibrotic Gene Expression in a Rat Model of Salt-Sensitive Hypertension
| Gene Symbol | Gene Name | Function | Fold Change / Percent Change | Treatment Conditions |
| Downregulated | ||||
| TGF-β1 | Transforming Growth Factor beta 1 | Fibrosis, Cell proliferation | Downregulated | Anti-MBG antibody treatment |
| FN1 | Fibronectin 1 | Extracellular matrix organization | Downregulated | Anti-MBG antibody treatment |
| MAPK1 | Mitogen-Activated Protein Kinase 1 | Signal transduction | Downregulated | Anti-MBG antibody treatment |
| Col1a2 | Collagen Type I Alpha 2 Chain | Extracellular matrix structure | Downregulated | Anti-MBG antibody treatment |
| Col3a1 | Collagen Type III Alpha 1 Chain | Extracellular matrix structure | Downregulated | Anti-MBG antibody treatment |
| Col4a1 | Collagen Type IV Alpha 1 Chain | Extracellular matrix structure | Downregulated | Anti-MBG antibody treatment |
Data reflects the reversal of gene upregulation by neutralizing MBG, indicating MBG's role in their increased expression in the disease model.
Signaling Pathways Modulated by this compound
This compound initiates a complex network of signaling pathways upon binding to the Na+/K+-ATPase.
Caption: this compound signaling cascade.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound for subsequent gene expression analysis.
Materials:
-
Cancer cell line of interest (e.g., U251 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MBG) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of MBG in complete medium from the stock solution. For a dose-response experiment, typical concentrations may range from 1 nM to 100 nM for sensitive cells, or 1 µM to 15 µM for some cancer cell lines. A vehicle control (DMSO equivalent to the highest MBG concentration) must be included.
-
After overnight incubation, aspirate the medium from the wells and replace it with the medium containing the desired concentrations of MBG or vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours). The optimal time point should be determined empirically for the specific genes and cell line of interest.
-
RNA Isolation and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
β-mercaptoethanol
-
70% Ethanol (RNase-free)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells once with sterile PBS.
-
Add the appropriate volume of lysis buffer (e.g., Buffer RLT from the RNeasy kit, supplemented with β-mercaptoethanol) to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times or using a rotor-stator homogenizer.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.
-
-
RNA Quality Control:
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
-
Integrity: Assess the RNA integrity using a bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8 for optimal results in downstream applications like RNA sequencing.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for the validation of gene expression changes identified by methods like RNA sequencing or for analyzing the expression of a small number of target genes.
References
Troubleshooting & Optimization
Troubleshooting Marinobufagenin ELISA kit inconsistencies
Welcome to the technical support center for Marinobufagenin (MBG) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring accurate and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA kit?
This assay is a competitive inhibition enzyme immunoassay. A monoclonal antibody specific for this compound has been pre-coated onto the microplate wells. During the assay, MBG present in the sample competes with a fixed amount of biotin-labeled MBG for binding to the antibody. After a wash step, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated MBG. The amount of bound HRP conjugate is inversely proportional to the concentration of MBG in the sample.[1] Following another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is then measured, where a higher color intensity corresponds to a lower concentration of MBG.
Q2: What are the typical sample types that can be used with this kit?
This kit is suitable for the in vitro quantitative measurement of this compound in serum, plasma, tissue homogenates, cell lysates, and cell culture supernates.[1][2]
Q3: How should the kit be stored?
The kit should be stored at 2-8°C.[3] It is crucial to check the expiration date on the kit label and not use expired reagents.[4]
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal is a common issue in ELISA experiments. The following table outlines potential causes and their solutions.
| Possible Cause | Solution |
| Reagents not at room temperature | Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before starting the assay. |
| Incorrect reagent preparation or addition order | Double-check the kit protocol to ensure all reagents were prepared correctly and added in the proper sequence. |
| Expired reagents | Verify the expiration dates on all kit components and discard any that are expired. |
| Inaccurate dilutions | Review pipetting technique and recalculate all dilutions. Use calibrated pipettes and fresh tips for each standard and sample. |
| Insufficient incubation time or temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. Consider increasing the incubation time if the signal is consistently low. |
| Inadequate washing | Ensure thorough washing between steps to remove unbound reagents. However, overly vigorous washing can lead to the removal of bound components. |
| Incorrect plate reader settings | Verify that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm after adding the stop solution). |
Issue 2: High Background
High background can obscure the specific signal and lead to inaccurate results. Here are some common causes and solutions.
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound reagents. |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers. Ensure the water used for buffer preparation is of high quality. |
| Cross-contamination between wells | Use fresh pipette tips for each well and be careful not to splash reagents. Use a fresh plate sealer for each incubation step. |
| Excessive incubation time or temperature | Strictly follow the recommended incubation times and temperatures. |
| Substrate solution exposed to light | The TMB substrate is light-sensitive. Store it in the dark and perform the substrate incubation step in the dark. |
| Non-specific binding of antibodies | Ensure the blocking step is performed correctly and for the recommended duration to prevent non-specific binding. |
Issue 3: High Variability (Poor Replicate Data)
Inconsistent results between replicate wells can compromise the reliability of your data. The coefficient of variation (CV) should ideally be less than 15-20%.
| Possible Cause | Solution |
| Inconsistent pipetting technique | Use calibrated pipettes and ensure consistent pipetting volume and technique across all wells. Avoid introducing air bubbles. |
| Improper mixing of reagents | Thoroughly mix all reagents before use by gentle vortexing or inversion. |
| Edge effects | This can be caused by uneven temperature or evaporation across the plate. Ensure the plate is equilibrated to room temperature before use and sealed properly during incubations. Avoid stacking plates during incubation. |
| Inadequate washing | Uneven washing can lead to high variability. Automated plate washers can improve consistency. |
| Bubbles in wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density reading. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a this compound ELISA kit. Note that these values may vary between different kit manufacturers.
| Parameter | Value |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| Detection Range | 12.35 - 1,000 pg/mL |
| Sensitivity | < 5.23 pg/mL |
Data synthesized from publicly available information on commercial this compound ELISA kits.
Experimental Protocols & Methodologies
General this compound ELISA Protocol (Competitive Inhibition)
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection reagent A (biotin-labeled MBG), and detection reagent B (HRP-avidin) according to the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of prepared Detection Reagent A to each well. Mix gently and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3 times with 1X Wash Buffer.
-
HRP Conjugate Addition: Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells 5 times with 1X Wash Buffer.
-
Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Plate Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of this compound in the samples by referring to the standard curve.
Signaling Pathways and Workflows
This compound Signaling Pathway Leading to Fibrosis
This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition triggers a signaling cascade that can lead to cellular fibrosis.
Caption: this compound-induced signaling cascade leading to fibrosis.
Competitive ELISA Workflow
The following diagram illustrates the key steps in a competitive ELISA for this compound detection.
Caption: Step-by-step workflow of a competitive ELISA.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting inconsistent ELISA results.
Caption: A logical approach to troubleshooting common ELISA issues.
References
Technical Support Center: Optimizing Marinobufagenin Dosage for In Vivo Rat Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with marinobufagenin (MBG) in in vivo rat studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for this compound in rats to induce cardiovascular effects?
A1: The optimal dose of this compound can vary depending on the rat strain and the intended biological effect. For inducing hypertension and cardiovascular remodeling in Dahl salt-sensitive (DSS) rats, a commonly cited dosage is 50 µg/kg/day administered for 4 weeks via a subcutaneously implanted osmotic minipump.[1][2] In studies involving pregnant Sprague-Dawley rats to model preeclampsia-like symptoms, a daily intraperitoneal injection of 7.65 µg/kg/day has been used. It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental model and endpoints.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has limited solubility in aqueous solutions. A common vehicle for subcutaneous delivery via osmotic pumps is a solution of 30% ethyl alcohol and 20% Dimethyl sulfoxide (DMSO) in 0.9% NaCl . For intraperitoneal injections, MBG can also be dissolved in saline.[3] It is essential to ensure the final concentration of DMSO is minimized to avoid potential toxicity. Always prepare fresh solutions and sterile filter before administration.
Q3: My blood pressure readings in this compound-treated rats are inconsistent. What could be the cause?
A3: Inconsistent blood pressure readings can arise from several factors:
-
Animal Stress: Handling and restraint can significantly elevate blood pressure. Ensure a proper acclimatization period and consistent, gentle handling techniques.[4]
-
Measurement Technique: The tail-cuff method requires proper training to yield consistent results. Ensure the cuff size is appropriate for the rat and that the animal is calm during measurement.[4]
-
"White Coat" Hypertension: The stress of the measurement procedure itself can cause transient blood pressure spikes. Multiple readings should be taken after an initial settling period.
-
MBG Administration: Ensure the administration of this compound is consistent, whether by injection or continuous infusion, as fluctuations in circulating levels can affect blood pressure.
Q4: I am observing unexpected adverse effects or high mortality in my study. What should I do?
A4: High doses of this compound can lead to significant hypertension, cardiac fibrosis, and renal fibrosis, which may increase morbidity and mortality. If you observe unexpected adverse events:
-
Review the Dosage: You may need to lower the dose of this compound.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.
-
Consider Antagonists: In some experimental designs, co-administration of an MBG antagonist like resibufogenin (RBG) or an anti-MBG antibody can be used to counteract its effects and confirm the specificity of the observed outcomes.
-
Vehicle Toxicity: Ensure that the vehicle, particularly if using DMSO, is not contributing to toxicity at the administered concentration.
Q5: How can I confirm that the effects I am seeing are specific to this compound?
A5: To ensure the observed effects are due to this compound, consider the following controls:
-
Vehicle Control Group: Always include a group of animals that receives the vehicle solution without this compound.
-
Antagonist/Antibody Control: As mentioned previously, using a specific antagonist like RBG or an anti-MBG antibody can demonstrate that the observed effects are reversed or attenuated, confirming the role of MBG. Studies have shown that administration of an anti-MBG antibody can lower blood pressure in hypertensive rats.
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Rat Models
| Rat Strain | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Dahl Salt-Sensitive (DSS) | 50 µg/kg/day | Osmotic Minipump (Subcutaneous) | 4 weeks | Increased blood pressure, aortic stiffness, and cardiac fibrosis | |
| Pregnant Sprague-Dawley | 7.65 µg/kg/day | Intraperitoneal Injection | Daily during pregnancy | Preeclampsia-like symptoms (hypertension, proteinuria) | |
| Sprague-Dawley | Not specified | Intraperitoneal or Intravenous Injection | Not specified | To induce hypertension | |
| Sprague-Dawley (with high NaCl intake) | Endogenously stimulated | High Salt Diet (1.8% NaCl in drinking water) | Pregnancy | Elevated blood pressure, fetal growth retardation | |
| Partially Nephrectomized Rats | Not applicable (endogenous elevation) | Surgical | 4 weeks | Hypertension, cardiac hypertrophy, and fibrosis |
Table 2: Effects of this compound on Blood Pressure in Dahl Salt-Sensitive (DSS) Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Reference |
| DSS on Low Salt Diet | ~130 | Not Reported | |
| DSS on High Salt Diet (endogenous MBG increase) | ~162 | Not Reported | |
| DSS on Low Salt Diet + MBG (50 µg/kg/day) | Increased vs. Low Salt Control | Not Reported | |
| NaCl-loaded pregnant rats | 139 +/- 3 | Not Reported | |
| NaCl-loaded pregnant rats + anti-MBG antibody | 111 +/- 2 | Not Reported |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Osmotic Minipump
-
Materials:
-
This compound (MBG)
-
Ethyl alcohol (30%)
-
Dimethyl sulfoxide (DMSO) (20%)
-
Sterile 0.9% NaCl solution
-
Osmotic minipumps (e.g., Alzet)
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes
-
-
Vehicle Preparation:
-
In a sterile tube, combine 30% ethyl alcohol, 20% DMSO, and 50% sterile 0.9% NaCl to create the vehicle solution.
-
Vortex briefly to mix thoroughly.
-
-
This compound Solution Preparation:
-
Calculate the total amount of MBG required for the entire study duration and for all animals, including a small excess to account for loss during pump filling.
-
Based on the desired dosage (e.g., 50 µg/kg/day), the pump's flow rate, and the average weight of the rats, calculate the final concentration of MBG needed in the vehicle.
-
Weigh the calculated amount of MBG and dissolve it in the prepared vehicle solution.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
-
Osmotic Pump Filling and Implantation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the sterile MBG solution.
-
Surgically implant the pumps subcutaneously in the dorsal region of the anesthetized rats under aseptic conditions.
-
Suture the incision and provide appropriate post-operative care.
-
Protocol 2: Intraperitoneal Administration of this compound
-
Materials:
-
This compound (MBG)
-
Sterile 0.9% NaCl solution
-
Sterile syringes and needles (25-27 gauge)
-
Sterile microcentrifuge tubes
-
-
Solution Preparation:
-
Calculate the required amount of MBG for each injection based on the animal's body weight and the desired dose (e.g., 7.65 µg/kg).
-
Dissolve the MBG in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final injection volume with sterile 0.9% NaCl. Ensure the final DMSO concentration is non-toxic.
-
Prepare fresh for each day of injection.
-
-
Injection Procedure:
-
Gently restrain the rat.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle and inject the MBG solution.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: this compound signaling pathway leading to fibrosis and hypertension.
Caption: General experimental workflow for in vivo rat studies with this compound.
References
- 1. Effect of Cardiotonic Steroid this compound on Vascular Remodeling and Cognitive Impairment in Young Dahl-S Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 4. Understand the Causes of Inconsistent Blood Pressure Readings [drkumo.com]
Technical Support Center: Ensuring Marinobufagenin Stability in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Marinobufagenin in frozen plasma samples. Accurate quantification of this compound is critical for research in areas such as preeclampsia, cardiovascular diseases, and kidney disorders.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for collecting and processing blood samples for this compound analysis?
A1: Proper sample collection and processing are paramount to ensure the integrity of this compound. Whole blood should be collected into tubes containing heparin as an anticoagulant. Following collection, it is crucial to separate the plasma from blood cells immediately by centrifugation. The plasma should then be transferred to new, sterile tubes and frozen at -80°C as soon as possible.
Q2: What is the optimal storage temperature for long-term stability of this compound in plasma?
A2: While specific long-term stability studies on this compound are limited, based on best practices for other endogenous steroids and cardiotonic steroids, storage at -80°C is strongly recommended for long-term preservation.[5] Studies on other steroids have demonstrated good stability for years at temperatures of -25°C or lower. Storage at -20°C may be suitable for shorter durations, but -80°C provides greater assurance against degradation.
Q3: How many freeze-thaw cycles can plasma samples undergo without affecting this compound concentrations?
Q4: Can serum be used instead of plasma for this compound measurement?
A4: While plasma is generally the recommended matrix, serum has also been used for the analysis of steroids. However, it is important to be consistent with the sample type throughout a study, as differences in the proteome and clotting process could potentially influence analyte recovery and stability. For the most reliable and reproducible results, adhere to a standardized protocol using either plasma or serum.
Q5: What are the potential degradation pathways for this compound in plasma?
A5: The specific degradation pathways of this compound in a plasma matrix have not been extensively characterized. As a bufadienolide, it possesses a lactone ring which could be susceptible to hydrolysis. Enzymatic degradation by esterases present in plasma is also a possibility. Proper and rapid processing and freezing of plasma samples are critical to minimize the activity of endogenous enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in known positive samples. | Sample degradation due to improper storage or handling. | - Ensure plasma was separated from whole blood promptly after collection.- Verify that samples have been consistently stored at -80°C.- Avoid multiple freeze-thaw cycles by using aliquots. |
| Inefficient extraction from the plasma matrix. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Ensure the use of high-purity solvents and appropriate SPE cartridges. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling or processing. | - Standardize the entire workflow from blood collection to analysis.- Ensure complete thawing and thorough but gentle vortexing of samples before extraction. |
| Analytical instrument instability. | - Perform regular calibration and maintenance of the LC-MS/MS system.- Use an appropriate internal standard to correct for analytical variability. | |
| Unexpected peaks interfering with this compound quantification. | Contamination from collection tubes, solvents, or labware. | - Use high-quality, sterile collection tubes.- Utilize HPLC-grade or MS-grade solvents and reagents.- Ensure thorough cleaning of all labware. |
| Presence of metabolites or other endogenous compounds. | - Optimize chromatographic separation to resolve interfering peaks.- Use a high-resolution mass spectrometer for better specificity. |
Quantitative Data on Steroid Stability
While specific long-term stability data for this compound in frozen plasma is not available in the literature, the following tables summarize the stability of other steroid hormones under various storage conditions, which can serve as a general guide.
Table 1: Long-Term Stability of Various Steroids in Frozen Plasma/Serum
| Steroid | Storage Temperature | Duration | Stability | Reference |
| Cortisol, Testosterone, Estrone, Estradiol | -25°C | Up to 10.8 years | Stable (insignificant decrease of 6-9% for Cortisol and Testosterone after 3-4 years) | |
| Estradiol, Total Testosterone, Prolactin | -80°C | 3 years | Good stability | |
| Progesterone | -80°C | 3 years | Decrease of about 40% | |
| Free Testosterone | -80°C | 3 years | Increase of up to 30% | |
| Testosterone, Dihydrotestosterone, Estrone | -80°C | 10 years | Excellent reproducibility | |
| Estradiol | -80°C | 10 years (with 2-4 freeze-thaw cycles) | Modest increase (21%) |
Table 2: Effect of Freeze-Thaw Cycles on Steroid Hormones in Plasma
| Steroid | Number of Freeze-Thaw Cycles | Change from Control | Reference |
| Aldosterone | 10 | -6.2% | |
| Estradiol | 10 | -5.3% | |
| Androstenedione | 10 | < -10% | |
| Estrone | 10 | < -10% | |
| Cortisol, 17-hydroxyprogesterone, Testosterone, DHEA-S | 10 | Not significant |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into a tube containing lithium heparin or sodium heparin as the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Aliquoting: Transfer the plasma into pre-labeled, sterile cryogenic vials in volumes suitable for single experiments to avoid freeze-thaw cycles.
-
Freezing and Storage: Immediately freeze the plasma aliquots at -80°C for long-term storage.
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization based on the specific LC-MS/MS system used.
-
Sample Thawing: Thaw the frozen plasma aliquots on ice. Once thawed, vortex gently to ensure homogeneity.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase of the LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Postulated signaling pathway of this compound leading to fibrosis.
References
- 1. PP089. Analytical aspects of this compound and its applications in the diagnosis of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plasma this compound, An Endogenous Cardiotonic Steroid, Is Associated with Right Ventricular Dysfunction and Nitrative Stress in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Circulating Sex Steroid Measurements of Men by Mass Spectrometry Are Highly Reproducible after Prolonged Frozen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing antibody cross-reactivity in Marinobufagenin immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Marinobufagenin (MBG) immunoassays. The primary focus is to address the critical issue of antibody cross-reactivity with other structurally related cardiotonic steroids.
Troubleshooting Guides
This section addresses specific issues that may arise during your MBG immunoassay experiments.
Issue 1: Higher-than-Expected MBG Concentration in Samples
Potential Cause: Antibody cross-reactivity with other endogenous cardiotonic steroids present in the sample.
Solution:
-
Review Antibody Specificity Data: Consult the cross-reactivity data table for the specific antibody clone you are using. If the antibody is known to cross-react with other steroids that may be present in your sample, the elevated readings could be due to this cross-reactivity.
-
Perform a Cross-Reactivity Test: If you suspect cross-reactivity with a specific compound not listed on the datasheet, you can perform a competitive ELISA to determine the percentage of cross-reactivity.
-
Sample Purification: Consider using a sample preparation method, such as solid-phase extraction (SPE), to separate MBG from potentially cross-reacting substances before performing the immunoassay.
-
Use a More Specific Antibody: If significant cross-reactivity is confirmed and problematic for your study, consider sourcing a monoclonal antibody with higher specificity for MBG.
Issue 2: Poor Standard Curve
Potential Causes:
-
Improper standard reconstitution or dilution.
-
Degradation of the MBG standard.
-
Pipetting errors.
-
Incorrect incubation times or temperatures.
Solutions:
-
Standard Preparation: Briefly centrifuge the standard vial before opening. Reconstitute the standard as per the manufacturer's instructions and allow it to sit for at least 10 minutes at room temperature to ensure it is fully dissolved. Prepare fresh serial dilutions for each assay and do not store and reuse diluted standards.
-
Pipetting Technique: Use calibrated pipettes and fresh tips for each standard and sample. Ensure there are no air bubbles when pipetting.
-
Assay Conditions: Strictly adhere to the incubation times and temperatures specified in the assay protocol. Ensure the plate is sealed during incubations to prevent evaporation.
-
Curve Fitting: Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve-fitting program for data analysis, as this is generally most appropriate for competitive ELISAs.
Issue 3: High Background Signal
Potential Causes:
-
Insufficient washing.
-
High concentration of the detection antibody or enzyme conjugate.
-
Non-specific binding of antibodies.
-
Contaminated substrate solution.
Solutions:
-
Washing: Ensure that the wells are washed thoroughly between steps. Increase the number of washes or include a soak time of 20-30 seconds between washes.
-
Reagent Concentration: Optimize the concentration of the detection antibody and enzyme conjugate by performing a titration.
-
Blocking: Ensure that a suitable blocking buffer is used and that the blocking step is performed for the recommended time.
-
Substrate: Use a fresh, colorless substrate solution. Protect the substrate from light during incubation.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern in MBG immunoassays?
Antibody cross-reactivity is the binding of an antibody to molecules other than its target antigen, typically those with a similar chemical structure. In MBG immunoassays, this is a significant concern because MBG belongs to the family of cardiotonic steroids, which includes other structurally similar compounds like digoxin, ouabain, and various bufadienolides. If the anti-MBG antibody cross-reacts with these other steroids, it can lead to an overestimation of the MBG concentration in biological samples, resulting in inaccurate data.
Q2: How is the percentage of cross-reactivity determined?
The percentage of cross-reactivity is typically determined using a competitive ELISA. A standard curve is generated for the primary analyte (MBG). Then, the cross-reacting substance is serially diluted and run in the same assay. The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is compared to the IC50 of the primary analyte.
The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (IC50 of MBG / IC50 of Cross-Reactant) x 100
Q3: What are the key differences between monoclonal and polyclonal antibodies in the context of MBG immunoassays?
-
Monoclonal Antibodies (mAbs): Recognize a single epitope on the MBG molecule. This high specificity generally leads to lower cross-reactivity with other cardiotonic steroids. However, they might be more sensitive to small changes in the epitope's structure.
-
Polyclonal Antibodies (pAbs): A mixture of antibodies that recognize multiple epitopes on the MBG molecule. This can lead to a more robust signal but also increases the likelihood of cross-reactivity with other structurally similar molecules.
For quantitative MBG immunoassays where specificity is critical, monoclonal antibodies are generally preferred.
Q4: Can I use serum and plasma samples directly in the MBG ELISA?
Serum and plasma are common sample types for MBG immunoassays. However, it is crucial to follow proper sample collection and preparation procedures to avoid hemolysis and to remove platelets and other cellular debris. For some assays, a sample extraction step using C-18 columns may be recommended to concentrate the analyte and remove interfering substances. Always refer to the specific kit's manual for sample preparation instructions.
Q5: My results show high variability between replicate wells. What could be the cause?
High variability between replicates is often due to technical errors. Here are some common causes:
-
Inconsistent Pipetting: Ensure you are using a calibrated pipette and proper technique. Change pipette tips for each replicate.
-
Improper Mixing: Gently mix all reagents and samples before pipetting.
-
Edge Effects: This can occur due to uneven temperature across the plate during incubation. Avoid using the outer wells for standards and critical samples, or ensure the plate is properly sealed and incubated in a temperature-stable environment.
-
Inadequate Washing: Inconsistent washing can leave residual reagents in some wells, leading to variability.
Data Presentation: Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of different anti-MBG antibodies with a panel of cardiotonic steroids and other related compounds. This data is crucial for interpreting your immunoassay results accurately.
Table 1: Cross-Reactivity of a Polyclonal Anti-MBG Antibody (aMBG-P)
| Compound | % Cross-Reactivity |
| This compound (MBG) | 100 |
| Digitoxin | 3.0 |
| Digoxin | 1.0 |
| Bufalin | 1.0 |
| Cinobufagin | 1.0 |
| Ouabain | 0.1 |
| Proscillaridin | <1.0 |
| Prednisone | <0.1 |
| Spironolactone | <0.1 |
| Progesterone | <0.1 |
Data compiled from published research.[1]
Table 2: Cross-Reactivity of a Monoclonal Anti-MBG Antibody (4G4)
| Compound | % Cross-Reactivity |
| This compound (MBG) | 100 |
| Marinobufotoxin | 43 |
| Cinobufotalin | 40 |
| Telocinobufagin | 14 |
| Resibufagenin | 0.5 |
| Bufalin | 0.08 |
| Cinobufagin | 0.07 |
| Digoxin | 0.03 |
| Ouabain | 0.005 |
| Ouabagenin | 0.001 |
| Digoxigenin | 0.004 |
| Proscillaridin A | <0.001 |
| Digitoxin | <0.001 |
| Aldosterone | <0.001 |
| Progesterone | <0.001 |
| Prednisone | <0.001 |
| Corticosterone | <0.001 |
| Thyroglobulin | <0.001 |
Data compiled from published research.
Table 3: Cross-Reactivity of a Human Monoclonal Anti-MBG Antibody (201/202)
| Compound | Competition for Binding |
| Free this compound (MBG) | Strong |
| Resibufogenin (RBG) | Partial |
| Cinobufagin (CINO) | Partial |
| Digoxin (DIG) | None |
| Ouabain (OUB) | None |
Data compiled from published research.[2]
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol outlines the steps to determine the cross-reactivity of an anti-MBG antibody with a suspected cross-reactant.
Materials:
-
Microtiter plate pre-coated with an MBG-protein conjugate
-
Anti-MBG antibody
-
MBG standard
-
Suspected cross-reacting compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all standards, the anti-MBG antibody, and the suspected cross-reactant in assay buffer to the working concentrations.
-
Prepare Standard and Cross-Reactant Curves:
-
For the MBG standard curve, perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 ng/mL).
-
For the suspected cross-reactant, prepare a separate set of serial dilutions over a broad concentration range.
-
-
Incubation:
-
Add 50 µL of the MBG standard or the diluted cross-reactant to the appropriate wells of the microtiter plate.
-
Immediately add 50 µL of the diluted anti-MBG antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the MBG standard and the cross-reactant.
-
Determine the IC50 value (the concentration that gives 50% of the maximum signal) for both MBG and the cross-reactant.
-
Calculate the percent cross-reactivity using the formula provided in the FAQs.
-
Protocol 2: Western Blot for Antibody Specificity (Dot Blot Adaptation)
A dot blot is a simplified Western blot procedure that can be used to quickly assess the binding of an antibody to various antigens without electrophoretic separation.
Materials:
-
Nitrocellulose or PVDF membrane
-
MBG, and a panel of other cardiotonic steroids
-
Anti-MBG antibody
-
Enzyme-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Antigen Spotting:
-
On a clean nitrocellulose or PVDF membrane, carefully spot 1-2 µL of MBG and each of the potential cross-reacting steroids at a known concentration.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MBG antibody in blocking buffer to its recommended working concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Repeat the washing step as described in step 4.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for the recommended time.
-
-
Imaging: Capture the signal using a CCD camera-based imager or X-ray film. The intensity of the signal at each spot corresponds to the degree of antibody binding.
Mandatory Visualizations
Caption: this compound (MBG) signaling pathways upon binding to Na+/K+-ATPase.
Caption: Workflow of a competitive ELISA for this compound detection.
References
Overcoming solubility issues with Marinobufagenin in cell culture
Welcome to the technical support center for Marinobufagenin (MBG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with MBG in cell culture, with a specific focus on overcoming its inherent solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBG) and why is it difficult to dissolve?
A1: this compound is a naturally occurring cardiotonic steroid belonging to the bufadienolide family.[1] Structurally, it is a hydrophobic steroid molecule, which leads to poor solubility in aqueous solutions like cell culture media. For effective and reproducible in vitro experiments, it is crucial to properly dissolve MBG in a suitable organic solvent before preparing the final working concentrations.
Q2: Which solvents are recommended for dissolving MBG?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of MBG for cell culture applications. Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[2][3] It is critical to use anhydrous, cell culture-grade solvents to avoid contamination and ensure compound stability.
Q3: What is a typical stock solution concentration for MBG?
A3: Preparing a high-concentration stock solution (e.g., 1-10 mM) in an organic solvent like DMSO is recommended. This allows for minimal volumes of the solvent to be added to your cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q4: What are the typical working concentrations of MBG used in cell culture experiments?
A4: The effective working concentration of MBG is highly cell-type dependent and ranges from sub-nanomolar to micromolar levels. Many studies report effects in the low nanomolar range (e.g., 1-100 nM).[4] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
| Parameter | Concentration Range | Reference |
| Stock Solution | 1 - 10 mM in DMSO | General Practice |
| Working Concentration | 0.1 nM - 100 nM | |
| IC50 (α1 Na+/K+ ATPase) | ~78 nM |
Q5: What is the primary mechanism of action of MBG?
A5: MBG's primary molecular target is the α1 subunit of the Na+/K+-ATPase pump. Unlike its ion-pumping inhibition, the binding of MBG to this receptor initiates a complex signaling cascade. This cascade involves the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/Raf/ERK (MAPK) pathway, leading to the generation of reactive oxygen species (ROS) and modulation of various cellular processes like proliferation, migration, and apoptosis.
Experimental Protocols and Troubleshooting
Protocol: Preparation of MBG Stock and Working Solutions
This protocol outlines the steps for solubilizing MBG powder and preparing a final working solution for treating cells in culture.
Troubleshooting Guide
This guide addresses common problems encountered when using MBG in cell culture.
Problem: I see a precipitate in my cell culture medium after adding MBG.
This is the most common issue and usually results from the hydrophobic compound crashing out of the aqueous solution.
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMF | 3 mg/mL | |
| Ethanol | 1 mg/mL | |
| DMF:PBS (pH 7.2) (1:8) | 0.1 mg/mL | |
| DMSO | Commonly used, high solubility assumed |
Note: While a specific value for DMSO is not listed in the search results, its widespread use as a solvent for similar hydrophobic molecules implies high solubility.
Signaling Pathway Visualization
This compound exerts its biological effects not just by inhibiting the ion-pumping function of Na+/K+-ATPase, but by activating a downstream signaling cascade.
References
Preventing degradation of Marinobufagenin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Marinobufagenin (MBG) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (MBG) is a cardiotonic steroid belonging to the bufadienolide family.[1] It functions as a vasoconstrictor and an inhibitor of the Na+/K+-ATPase enzyme.[2] MBG is found in the venom of certain toad species, such as Bufo marinus, and is also produced endogenously in mammals, where it is implicated in conditions like preeclampsia, heart failure, and kidney disease.[1][2]
The stability of MBG is a significant concern due to its chemical structure. Specifically, the six-membered lactone ring at the C-17 position is susceptible to hydrolysis under both mild acidic and basic conditions, as well as under physiological conditions.[3] This hydrolysis opens the lactone ring, leading to a loss of biological activity, as the intact ring is crucial for its interaction with Na+/K+-ATPase. Therefore, improper sample handling and preparation can lead to artificially low measurements of MBG concentration.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
The primary factors contributing to MBG degradation are:
-
pH: Exposure to both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: Biological samples may contain enzymes, such as paraoxonases, that can hydrolyze the lactone ring of cardiotonic steroids.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the analyte and changes in the sample matrix.
Q3: What are the recommended storage conditions for this compound standards and biological samples?
To ensure the stability of MBG, the following storage conditions are recommended:
| Sample Type | Short-Term Storage | Long-Term Storage |
| Pure MBG (crystalline solid) | Room temperature (for shipping) | -20°C (stable for ≥ 4 years) |
| MBG Stock Solutions | Not recommended | ≤ -20°C in single-use aliquots |
| Plasma/Serum Samples | 2-8°C (for a few hours) | ≤ -80°C |
| Urine Samples | 2-8°C (for up to 24 hours) | ≤ -80°C |
| Tissue Homogenates | On ice (during processing) | ≤ -80°C |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of MBG | Degradation due to pH: The pH of the sample or extraction buffers may be too acidic or alkaline, leading to lactone ring hydrolysis. | - Ensure all solutions and buffers are within a neutral pH range (6.0-7.5).- Minimize the time samples are exposed to non-neutral pH conditions. |
| Enzymatic Degradation: Endogenous enzymes in the biological matrix may be degrading the MBG. | - Process samples on ice to minimize enzymatic activity.- Consider the addition of a general protease inhibitor cocktail to the homogenization buffer for tissue samples. | |
| Inefficient Extraction: The chosen extraction method may not be optimal for the sample matrix. | - For plasma and urine, solid-phase extraction (SPE) with a polymeric reversed-phase sorbent (e.g., HLB) is often effective.- For tissues, a liquid-liquid extraction with acetonitrile followed by a hexane wash to remove lipids is a good starting point.- Ensure proper conditioning of the SPE cartridge and use appropriate elution solvents. | |
| Inconsistent or Irreproducible Results | Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to analyte degradation and variability in the sample matrix. | - Aliquot samples into single-use tubes before freezing to avoid the need for repeated thawing of the entire sample. |
| Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of MBG, leading to inaccurate quantification. | - Optimize the chromatographic separation to resolve MBG from interfering matrix components.- Employ a more rigorous sample clean-up procedure, such as a multi-step SPE protocol.- Use a stable isotope-labeled internal standard for MBG to compensate for matrix effects. | |
| Presence of Unexpected Peaks in Chromatogram | Degradation Products: The appearance of extra peaks may indicate the presence of MBG degradation products, such as the hydrolyzed open-ring form. | - Review the sample handling and preparation procedure for potential causes of degradation (pH, temperature).- Use a fresh sample and re-analyze.- If possible, use mass spectrometry to identify the unexpected peaks and confirm if they are related to MBG. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on solid-phase extraction (SPE) and is suitable for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma collected in EDTA or heparin tubes
-
SPE cartridges (e.g., Waters Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma at 2,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer 500 µL of the supernatant to a clean tube.
-
Add 500 µL of 0.1% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the MBG from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Adrenal Gland Tissue
This protocol utilizes a liquid-liquid extraction method to isolate steroids from tissue homogenates.
Materials:
-
Adrenal gland tissue
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Acetonitrile (ACS Grade)
-
Hexane (ACS Grade)
-
Ethanol
-
Assay buffer (specific to the analytical method)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac™)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen adrenal gland tissue.
-
Place the tissue in a 2 mL tube with homogenization beads.
-
Add 1 mL of cold acetonitrile.
-
Homogenize the tissue until it is completely disrupted.
-
-
Protein Precipitation and Initial Extraction:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the acetonitrile supernatant to a new tube.
-
-
Lipid Removal:
-
Add 2 mL of hexane to the acetonitrile extract.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully remove and discard the upper hexane layer.
-
-
Drying:
-
Evaporate the acetonitrile to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of ethanol, followed by 450 µL of the appropriate assay buffer.
-
Vortex thoroughly to ensure complete dissolution. The sample is now ready for analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound leading to fibrosis.
Caption: Experimental workflows for MBG extraction.
References
- 1. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 2. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Technical Support Center: Improving Signal-to-Noise for Marinobufagenin in Mass Spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for Marinobufagenin analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing this compound?
A low S/N ratio for this compound can originate from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Sample-Related Issues: Low analyte concentration, the presence of contaminants (salts, detergents, polymers), and inefficient protein digestion can all suppress the signal.[1] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression or matrix effect.[2]
-
Liquid Chromatography (LC) Issues: Poor chromatographic performance, such as broad or tailing peaks, reduces the analyte concentration at any given point, thus lowering the signal intensity.[1] System leaks or a degraded column can also contribute to poor peak shape and signal loss.[2][3]
-
Mass Spectrometer (MS) and Ion Source Issues: A contaminated ion source is a very common reason for declining signal intensity. Additionally, suboptimal MS settings, such as incorrect ionization source parameters (e.g., sprayer voltage, gas flow, temperature) or inappropriate collision energy for fragmentation, can lead to inefficient ion generation and detection.
Q2: How can I improve my sample preparation for this compound analysis from plasma?
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. For this compound in plasma, two common and effective methods are protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: This initial step removes the majority of proteins. It is often followed by centrifugation, after which the supernatant containing the analyte is collected, dried, and reconstituted in a suitable solvent.
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleanup and concentration. For cardiotonic steroids like this compound, hydrophilic-lipophilic balanced (HLB) or C18 cartridges are frequently used. One study reported that using Waters® HLB cartridges resulted in the best extraction yield of 92% for a relatively clean sample.
Q3: What are the optimal LC-MS/MS parameters for sensitive this compound detection?
Optimizing LC-MS/MS parameters is key to achieving high sensitivity. Electrospray ionization (ESI) in positive ion mode is commonly employed. For quantification, operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity. A recent highly sensitive method utilized 7 specific MRM transitions for this compound to ensure accurate identification in human plasma. Furthermore, the post-column infusion of lithium chloride has been shown to substantially improve sensitivity for cardiotonic steroids.
Q4: What is ion suppression, and how can I minimize it for this compound?
Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte in the MS source, leading to a reduced signal. To mitigate this:
-
Improve Sample Cleanup: Employ rigorous sample preparation techniques like SPE to remove matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering compounds.
-
Use an Internal Standard: An isotopically labeled internal standard is ideal, as it will be affected by ion suppression similarly to the analyte, allowing for more accurate quantification. Where this is not available, a surrogate internal standard can be used.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Q5: My this compound signal has suddenly disappeared. What should I check first?
A complete loss of signal typically points to a singular, significant issue rather than gradual degradation. A systematic check is recommended:
-
Isolate the MS: Bypass the LC system and directly infuse a fresh, known standard of this compound into the mass spectrometer. If a signal appears, the problem lies with the LC system (e.g., pump failure, leak, clogged line).
-
Check the LC: If the infusion test passes, verify the LC system. Check for stable pressure, ensure mobile phase lines are correctly placed in the right solvents, and purge the pumps to remove air bubbles.
-
Check the Ion Source: Visually inspect the electrospray needle for a stable spray. A lack of spray could indicate a clog or issues with voltages or gas flows.
-
Evaluate the Sample: If both the MS and LC seem to be functioning, the issue may be with the sample itself. Prepare a fresh standard to rule out degradation or preparation errors.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low S/N
When encountering a low S/N ratio, a structured approach can help identify the root cause efficiently. The following workflow provides a logical sequence of checks.
Caption: A flowchart for systematically troubleshooting low signal-to-noise.
Guide 2: Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods shown to provide high recovery for cardiotonic steroids from biological matrices.
Materials:
-
Waters Oasis® HLB SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in Water
-
0.1% Formic Acid in Methanol
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Pre-treat Sample: To 500 µL of plasma, add an internal standard. Add 1.5 mL of cold methanol to precipitate proteins.
-
Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Condition SPE Cartridge: Condition the HLB cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to dry.
-
Load Sample: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Elute: Elute this compound with 1 mL of 0.1% formic acid in methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Data and Methodologies
Experimental Protocols & Data
For robust analysis, a validated UHPLC-MS/MS method is essential. The following tables summarize typical parameters and reported performance metrics from published studies.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS Detection | Multiple Reaction Monitoring (MRM) | |
| LC Column | Reversed-Phase (e.g., Pursuit 3 PFP, Waters CORTECS T3) | |
| Mobile Phase A | 97:3 (v/v) H2O:MeOH with 10 mM NH4OAc, pH 4.5 OR 0.1% Formic Acid in Water | |
| Mobile Phase B | 50:45:5 (v/v/v) MeOH:IPA:H2O with 10mM NH4OAc, pH 4.5 OR 0.1% Formic Acid in Methanol | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Sensitivity Enhancement | Post-column infusion of Lithium Chloride (LiCl) |
Table 2: Reported Recovery and LLOQ for Cardiotonic Steroids
| Matrix | Method | Recovery (%) | LLOQ (ng/mL) | Source |
| Plasma | SPE | 27.4 - 83.9 | 0.025 - 0.1 | |
| Serum | SPE | 40.0 - 98.6 | 0.025 - 0.1 | |
| Plasma | SPE (Waters® HLB) | 92 | - | |
| Plasma | Protein Precipitation | - | 0.25 |
Visualizations
Experimental and Signaling Pathways
Caption: General experimental workflow for this compound quantification.
Caption: Simplified signaling pathway activated by this compound.
References
Validating a new analytical method for Marinobufagenin detection
Welcome to the Technical Support Center for the validation of new analytical methods for Marinobufagenin (MBG) detection. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the development and validation of analytical methods for this compound detection, categorized by the analytical technique.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when developing an LC-MS/MS method for this compound? A1: The primary challenges include achieving high sensitivity for detecting low endogenous levels, managing matrix effects from biological samples like plasma, and obtaining a stable, pure standard for calibration.[1][2] Since commercial standards are not always available, MBG often needs to be extracted and purified from sources like toad venom.[3][4] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in sample processing but may not be readily available.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS assay? A2: Matrix effects, which cause signal suppression or enhancement, can be minimized through several strategies. Efficient sample preparation using techniques like solid-phase extraction (SPE) or protein precipitation is essential for cleaning up the sample. Methodical development of the chromatographic separation can also help to separate MBG from interfering matrix components. The most effective way to compensate for remaining matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), which behaves similarly to the analyte during sample preparation and ionization.
Q3: What type of internal standard is recommended for MBG quantification? A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., deuterated MBG). If a SIL-IS is not available, a structurally similar compound (an analogue) that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be used. However, non-deuterated internal standards may not fully compensate for all variations. One study used d3-25-hydroxyvitamin D3 as an internal standard.
Troubleshooting Guide: Common LC-MS/MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column inlet frit). 2. Precipitated buffer in the mobile phase. 3. Kinked or blocked tubing. | 1. Systematically check pressure by removing components in reverse order (column, then guard, etc.) to isolate the blockage. Replace the blocked component. Reverse and flush the column if obstructed. 2. Ensure mobile phase components are miscible and buffers are soluble at the organic solvent concentration used. Flush the system with a high-aqueous wash. 3. Inspect and replace any damaged tubing. |
| Poor Peak Shape (Tailing or Fronting) | 1. Tailing: Column degradation, secondary interactions with the stationary phase, or a blocked column frit. 2. Fronting: Column overload (injecting too much sample). 3. Incompatibility between the sample solvent and the mobile phase. | 1. Use a new column or a different column chemistry. Adjust mobile phase pH to suppress secondary interactions. Replace the column inlet frit. 2. Reduce the concentration or volume of the injected sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Air trapped in the pump. 2. Inconsistent mobile phase composition or gradient formation. 3. Column temperature fluctuations. 4. Leaks in the pump or injector. | 1. Degas the mobile phase thoroughly. Purge the pump at a high flow rate to remove air bubbles. 2. Prepare fresh mobile phase and ensure the pump's proportioning valves are working correctly. Allow for sufficient column equilibration time between runs. 3. Use a column oven to maintain a stable temperature. 4. Inspect for leaks and tighten or replace fittings as necessary. |
| Low Sensitivity / No Peak Detected | 1. The concentration of MBG is below the limit of detection (LOD). 2. Ion suppression due to matrix effects. 3. Leak in the system, especially in the injector, leading to sample loss. 4. Incorrect mass spectrometric parameters (e.g., wrong MRM transitions). | 1. Optimize sample preparation to concentrate the analyte. Increase the injection volume. 2. Improve sample cleanup (e.g., use a more selective SPE cartridge). Adjust chromatography to separate MBG from the interfering components. 3. Perform a leak check, paying close attention to the injector rotor seal. 4. Optimize MS parameters by infusing a pure standard of MBG to find the most sensitive and specific precursor and product ions. |
Immunoassay (ELISA) Methods
Frequently Asked Questions (FAQs)
Q1: My immunoassay for MBG shows high variability. What is the likely cause? A1: High variability in immunoassays can stem from several sources. For small molecules like MBG, a key issue is the weak specificity of antibodies, which can lead to cross-reactivity with structurally similar molecules or metabolites present in the sample. Other causes include inconsistent incubation times, temperature fluctuations, inadequate washing steps, or matrix interference.
Q2: What is "cross-reactivity" and how does it affect my MBG immunoassay? A2: Cross-reactivity occurs when the antibody used in the assay binds to molecules other than the target analyte (MBG). Since MBG is part of the bufadienolide family of steroids, antibodies raised against it may also recognize other endogenous steroids, leading to an overestimation of the MBG concentration and providing results for "MBG-like material" rather than authentic MBG. This is a significant limitation of many immunoassays for small molecules.
Q3: How can I improve the sensitivity of my competitive immunoassay for MBG? A3: Competitive immunoassays, often used for small molecules, can have limited sensitivity. To improve it, you can optimize the concentration of the antibody and the labeled competitor. Reducing matrix interference through better sample cleanup or dilution can also help. However, for detecting very low concentrations, highly sensitive techniques like LC-MS/MS are often preferred.
Troubleshooting Guide: Common Immunoassay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient washing. 2. Antibody concentration is too high. 3. Blocking of the plate was incomplete. 4. Cross-reactivity of the detection antibody with other sample components. | 1. Increase the number of wash cycles or the volume of wash buffer. 2. Titrate the primary and secondary antibodies to find the optimal concentration. 3. Increase blocking time or try a different blocking agent. 4. Assess antibody specificity and consider using a more specific monoclonal antibody if available. |
| Low Signal or Sensitivity | 1. Antibody or labeled-analyte concentration is too low. 2. Reagents (e.g., antibodies, substrate) have expired or were stored improperly. 3. Insufficient incubation time. 4. The analyte concentration is below the assay's detection limit. | 1. Optimize the concentrations of the assay components. 2. Check the expiration dates and storage conditions of all reagents. 3. Ensure incubation times are adequate for the binding reaction to reach equilibrium. 4. For very low concentrations, consider concentrating the sample or using a more sensitive analytical method like LC-MS/MS. |
| Poor Reproducibility (High CV%) | 1. Inconsistent pipetting technique. 2. Temperature variations across the microplate during incubation. 3. Inconsistent timing of reagent addition or washing steps. 4. Matrix effects varying between samples. | 1. Use calibrated pipettes and ensure consistent technique. 2. Use a plate incubator to ensure uniform temperature. Avoid stacking plates. 3. Use a multichannel pipette or automated system for consistent timing. 4. Evaluate matrix effects by performing spike and recovery experiments. Dilute samples if necessary. |
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used to detect cardiac glycosides, including this compound. These values can serve as a benchmark when validating a new method.
Table 1: Validation Parameters for LC-MS/MS Methods for Cardiac Glycosides
| Parameter | Typical Acceptance Criteria | Example Values from Literature | Reference |
| Linearity (R²) | > 0.99 | > 0.997 | |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.025–1 ng/mL (in urine) 1.5–15 ng/g (in herbs) | |
| Accuracy (Recovery) | 80–120% (85-115% for non-biologics) | 70–120% | |
| Precision (RSD%) | < 15% (< 20% at LLOQ) | Repeatability: < 14% Reproducibility: < 19% | |
| Extraction Yield | Consistent and high as possible | 88-92% (using SPE) |
Table 2: Performance of an HPLC Method for Cardiac Glycosides
| Parameter | Example Values from Literature | Reference |
| Linearity (R²) | 0.9962–0.9998 | |
| Concentration Range | 1–25 µg/mL | |
| Precision (RSD%) | Intra- and Inter-day: < 9.30% | |
| Accuracy (Recovery) | 98.63–99.94% |
Experimental Protocols
Protocol 1: Extraction and Purification of MBG from Biological Samples (Plasma)
This protocol is based on methods described for cleaning and concentrating MBG from plasma prior to analysis.
Materials:
-
Human or animal plasma samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Methodology:
-
Sample Pre-treatment: Thaw plasma samples on ice. For protein precipitation (alternative to SPE), add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MBG from the cartridge using 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Method for MBG Detection
This protocol is a generalized procedure based on a highly specific method developed for detecting MBG in plasma.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., Pursuit 3 PFP, 100 mm × 3 mm; 3 µm).
Chromatographic Conditions:
-
Mobile Phase A: 97:3 (v/v) Water:Methanol with pH adjustment (e.g., to 4.5).
-
Mobile Phase B: 50:45:5 (v/v/v) Methanol:Isopropanol:Water.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 7.5 µL.
-
Gradient Elution:
-
0–1.5 min: 0% B
-
1.5–3.0 min: Gradient to 100% B
-
3.0–6.0 min: Hold at 100% B
-
6.0–7.5 min: Return to 0% B
-
7.5–10.0 min: Re-equilibration at 0% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least 7 specific mass transitions for MBG should be monitored for unequivocal identification. Example transitions could be based on the precursor ion [M+H]+ at m/z 401.
-
Example: 401 → 347 m/z; 401 → 339 m/z.
-
-
Internal Standard: A stable isotope-labeled internal standard should be used, with at least two of its own MRM transitions monitored.
Visualizations
Experimental and Logical Workflows
Caption: A general workflow for the development and validation of a new analytical method.
Signaling Pathway
Caption: Signaling pathway of this compound leading to cardiac fibrosis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC-related issues.
References
- 1. metabolomicdiagnostics.com [metabolomicdiagnostics.com]
- 2. Revealing of endogenous Marinobufagin by an ultra-specific and sensitive UHPLC-MS/MS assay in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolomicdiagnostics.com [metabolomicdiagnostics.com]
- 4. PP089. Analytical aspects of this compound and its applications in the diagnosis of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Marinobufagenin-based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with marinobufagenin (MBG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MBG) is a cardiotonic steroid of the bufadienolide class.[1] Its primary mechanism of action is the inhibition of the α1 isoform of the Na+/K+-ATPase enzyme, which is crucial for maintaining electrochemical gradients across cell membranes.[2] This inhibition leads to a cascade of downstream signaling events.
Q2: How should I prepare and store a stock solution of this compound?
To ensure stability and prevent degradation, this compound stock solutions should be prepared and stored correctly. It is soluble in organic solvents such as DMF (3 mg/ml) and Ethanol (1 mg/ml). For cell culture experiments, a stock solution in DMSO is commonly used. To prepare a stock solution, dissolve MBG in the chosen solvent. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is recommended to store stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.
Q3: What are the key signaling pathways activated by this compound?
This compound triggers a complex signaling cascade upon binding to Na+/K+-ATPase. This interaction activates Src kinase, which in turn can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC) are activated. This signaling can ultimately affect gene transcription by modulating the activity of transcription factors such as Fli-1, a negative regulator of collagen synthesis.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Q: I'm observing precipitation after adding my this compound stock solution to the cell culture media. What could be the cause and how can I prevent this?
A: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature.
Possible Causes:
-
High final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, causing the compound to fall out of solution.
-
Temperature shock: Adding a cold stock solution directly to warm media can cause precipitation.
-
Media components: Certain components in the media, such as salts and proteins, can interact with MBG and reduce its solubility.
-
pH of the media: The pH of the culture media can influence the solubility of MBG.
Solutions:
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced precipitation and cytotoxicity.
-
Pre-warm the media: Before adding the MBG stock solution, warm the cell culture media to 37°C.
-
Proper mixing technique: Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
-
Vortexing and sonication: After diluting the stock solution into the media, vortex the mixture thoroughly. For persistent precipitation, brief sonication in a water bath can aid dissolution.
-
Test different media formulations: If precipitation continues, consider testing a different basal media formulation with potentially fewer interfering components.
Issue 2: High Variability in Cell-Based Assay Results
Q: My cell viability/proliferation assay results with this compound show high variability between replicate wells and experiments. How can I improve the consistency of my data?
Possible Causes:
-
Inconsistent cell seeding: Uneven cell distribution in the wells of the microplate is a major source of variability.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentration.
-
Cell health and passage number: Using cells that are unhealthy, have been passaged too many times, or are at different growth phases can lead to inconsistent responses.
-
Pipetting errors: Inaccurate pipetting of cells, media, or MBG can introduce significant errors.
-
Inconsistent incubation times: Variations in the duration of MBG treatment or assay incubation can affect the results.
Solutions:
-
Ensure uniform cell seeding: Create a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down multiple times before aliquoting into each well. Allow plates to sit at room temperature for a short period before placing them in the incubator to allow for even cell settling.
-
Mitigate edge effects: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of the experiment.
-
Improve pipetting technique: Use calibrated pipettes and practice consistent pipetting. For viscous solutions, consider using positive displacement pipettes.
-
Strictly adhere to incubation times: Use a timer to ensure consistent incubation periods for all plates and experiments.
Issue 3: No or Low Bioactivity of this compound Observed
Q: I am not observing the expected biological effect of this compound in my experiments. What are the potential reasons for this?
A: A lack of bioactivity can be frustrating and may be due to several factors related to the compound itself or the experimental setup.
Possible Causes:
-
Degradation of this compound: Improper storage or handling of the stock solution can lead to degradation of the compound.
-
Incorrect concentration range: The concentrations of MBG used may be too low to elicit a response in the specific cell line or experimental model.
-
Cell line resistance: The target cells may have a low expression of the α1 subunit of Na+/K+-ATPase or possess other mechanisms of resistance.
-
Assay insensitivity: The chosen assay may not be sensitive enough to detect the biological effect of MBG at the concentrations tested.
-
Suboptimal assay conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the observed effect.
Solutions:
-
Verify compound integrity: Prepare a fresh stock solution of this compound from a reliable source.
-
Perform a dose-response study: Test a wide range of MBG concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective range for your specific cell line.
-
Use a sensitive positive control cell line: If possible, include a cell line known to be responsive to this compound as a positive control.
-
Optimize assay parameters: Systematically vary parameters such as cell seeding density, serum concentration, and incubation time to find the optimal conditions for observing the effect of MBG.
-
Consider a different assay: If the current assay is not yielding results, explore alternative assays that measure different aspects of cell function relevant to MBG's mechanism of action.
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line/System | IC50 | Reference |
| Na+/K+-ATPase (α1 subunit) | - | 78 nM | |
| Na+/K+-ATPase | Pig Kidney | 3.40 µM | |
| Cell Proliferation | Cytotrophoblast (CTB) cells | ~2 nM (for 50-75% inhibition) |
Table 2: Exemplary in vitro and in vivo Experimental Parameters
| Experiment Type | Model | This compound Concentration/Dose | Duration | Reference |
| Cell Proliferation Assay | Cytotrophoblast (CTB) cells | 10 and 100 nM | 48 hours | |
| In vivo study | Dahl Salt-Sensitive Rats | 50 µg/kg/day (via osmotic minipumps) | 4 weeks | |
| In vivo study | Pregnant Rats (NaCl-supplemented) | 50 µg/kg (single i.p. injection of anti-MBG antibody) | - |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (MBG)
-
DMSO (for MBG stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in their logarithmic growth phase. b. Perform a cell count and determine cell viability (e.g., using Trypan Blue). c. Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of MBG in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Include a vehicle control (media with the same final concentration of DMSO) and a no-cell control (media only). c. Carefully remove the old media from the wells and add 100 µL of the prepared MBG dilutions or control solutions. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells. c. After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently mix the contents of the wells to ensure complete solubilization. e. Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to allow for complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the no-cell control wells from all other readings. c. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for analyzing the expression and phosphorylation of proteins in the MBG signaling pathway.
Materials:
-
Cells treated with MBG and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Src, Src, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. After treating cells with MBG for the desired time, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2x Laemmli sample buffer to each sample. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel until the dye front reaches the bottom. f. Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. Analyze the band intensities using appropriate software.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a cell viability MTT assay.
Caption: Troubleshooting high experimental variability.
References
Best practices for handling and storing pure Marinobufagenin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing pure Marinobufagenin, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to support their experimental work.
Handling and Storage
Proper handling and storage of this compound are critical for ensuring its stability, and efficacy, and for maintaining a safe laboratory environment.
Safety Precautions:
This compound is a cardiotonic steroid and should be handled with care. It is classified as toxic and can cause adverse effects if inhaled, ingested, or absorbed through the skin.[1] Always consult the Safety Data Sheet (SDS) before use.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spills: In case of a spill, avoid generating dust. Carefully scoop the solid material into a sealed container for disposal. Clean the area with a suitable solvent.
Storage Conditions:
Pure this compound is a crystalline solid.[2] For optimal stability, it should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | -20°C | [2] |
| Light | Protect from light | General best practice for chemical compounds |
| Atmosphere | Store in a tightly sealed container | General best practice for chemical compounds |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
Stock Solution Preparation and Storage:
Due to its limited solubility in aqueous solutions, stock solutions of this compound are typically prepared in organic solvents.
| Solvent | Solubility | Source |
| DMF | 3 mg/mL | |
| Ethanol | 1 mg/mL | |
| DMF:PBS (pH 7.2) (1:8) | 0.1 mg/mL |
To prepare a stock solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., DMF or Ethanol).
-
Vortex briefly to dissolve the compound completely. Gentle warming may be required for complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in organic solvents are generally stable for several months when stored properly.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during experiments with this compound.
FAQs:
-
Q1: My this compound is not dissolving in my desired solvent. What should I do?
-
A1: First, confirm the solubility of this compound in your chosen solvent from the table above. If you are using an appropriate solvent and still facing issues, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. For aqueous buffers like PBS, preparing a concentrated stock in an organic solvent like DMF or DMSO and then diluting it into the aqueous buffer is recommended. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability.
-
-
Q2: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
-
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium might be too high. It is advisable to keep the final solvent concentration below 0.5% and to include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. The IC50 for Na/K-ATPase inhibition can vary between cell types and species.
-
Assay Conditions: Factors such as cell density, incubation time, and serum concentration in the medium can all influence the outcome of the experiment.
-
-
-
Q3: How can I confirm the activity of my this compound?
-
A3: The most direct way to confirm the activity of this compound is to perform a Na/K-ATPase inhibition assay. This can be done using purified enzyme or cell lysates. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Prepare a concentrated stock in an organic solvent (DMF or DMSO) and perform a serial dilution into the aqueous buffer. Ensure the final organic solvent concentration is low. |
| Low cell viability in control group | High concentration of organic solvent (e.g., DMSO) in the final culture medium. | Keep the final concentration of the organic solvent below 0.5%. Include a vehicle-only control to assess solvent toxicity. |
| Variability in fibrosis induction in animal models | Inconsistent delivery of this compound. | Use osmotic minipumps for continuous and consistent delivery of the compound. Ensure proper implantation of the minipumps. |
| No inhibition of Na/K-ATPase activity observed | Inactive compound due to improper storage or handling. Incorrect assay setup. | Verify the storage conditions of your this compound. Prepare fresh stock solutions. Re-evaluate your Na/K-ATPase inhibition assay protocol, ensuring all reagents are active and concentrations are correct. |
Experimental Protocols
Na/K-ATPase Inhibition Assay
This protocol describes a colorimetric method to measure the inhibition of Na/K-ATPase activity by this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na/K-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of the purified Na/K-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of released inorganic phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (typically around 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Induction of Fibrosis in a Rat Model
This protocol describes the use of osmotic minipumps to continuously deliver this compound to rats to induce fibrosis.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle (e.g., a mixture of DMSO and polyethylene glycol)
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., to deliver 50 µg/kg/day).
-
Fill the osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the rats.
-
Allow the rats to recover from surgery.
-
The experiment is typically run for 4-8 weeks.
-
At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., heart, aorta, kidney) for histological analysis of fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Profibrotic Signaling Pathway
Caption: this compound's profibrotic signaling cascade.
Experimental Workflow for Na/K-ATPase Inhibition Assay
Caption: Workflow for the Na/K-ATPase inhibition assay.
Logical Relationship for Troubleshooting Inconsistent Cell Assay Results
Caption: Troubleshooting logic for inconsistent cell assay results.
References
Technical Support Center: Mitigating Off-Target Effects of Marinobufagenin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marinobufagenin (MBG) in cellular models. Our goal is to help you anticipate, identify, and mitigate off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a cardiotonic steroid that primarily acts as a potent inhibitor of the Na+/K+-ATPase, with a high affinity for the alpha-1 isoform of this enzyme.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and subsequent downstream signaling events.
Q2: What are the known or potential off-target effects of this compound?
A2: While the Na+/K+-ATPase is its primary target, this compound has been reported to have potential off-target interactions, which can lead to complex cellular responses. One notable off-target interaction is with the mineralocorticoid receptor (MR), where it can interfere with its function.[2] Additionally, as a steroid, it may have other, less characterized interactions with other steroid receptors or cellular proteins.
Q3: We are observing unexpected cytotoxicity in our cell line at concentrations where we expect on-target engagement. How can we determine if this is an off-target effect?
A3: This is a common issue when working with bioactive small molecules. To dissect on-target versus off-target cytotoxicity, a systematic approach is recommended. Refer to our troubleshooting guide below for a step-by-step workflow to address this specific problem.
Q4: How can I confirm that the phenotype I'm observing is due to the inhibition of the Na+/K+-ATPase alpha-1 subunit?
A4: Target validation is crucial. We recommend performing a rescue experiment using siRNA or shRNA to knock down the expression of the Na+/K+-ATPase alpha-1 subunit (ATP1A1). If the phenotype observed with this compound treatment is recapitulated in the ATP1A1 knockdown cells, it provides strong evidence for an on-target effect. Refer to our detailed experimental protocol for siRNA knockdown.
Q5: What are some general strategies to minimize non-specific binding of this compound in my cellular assays?
A5: Due to its steroid structure, this compound can exhibit non-specific binding. To mitigate this, consider the following:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits your desired on-target effect.
-
Include a Blocking Agent: In biochemical assays, adding a carrier protein like Bovine Serum Albumin (BSA) to your buffers can help reduce non-specific binding to plasticware.
-
Use Appropriate Controls: Always include vehicle-only controls and, if possible, a structurally related but inactive analog of this compound to differentiate specific from non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Symptom: You observe significant cell death at this compound concentrations that are close to or even below the reported IC50 for Na+/K+-ATPase inhibition.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
| Troubleshooting Step | Action | Expected Outcome / Interpretation |
| 1. Verify Reagent and Vehicle | Test the vehicle (e.g., DMSO) alone at the highest concentration used. Confirm the purity of your this compound stock. | The vehicle should not cause significant cytotoxicity. If it does, lower the final concentration. Impurities in the compound could be the source of toxicity. |
| 2. Dose-Response Analysis | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations. | A clear dose-dependent decrease in viability suggests a specific pharmacological effect (either on- or off-target). A sharp drop-off at a specific concentration might indicate solubility issues or acute, non-specific toxicity. |
| 3. Compare with On-Target Potency | Compare the EC50 for cytotoxicity with the known IC50 for Na+/K+-ATPase alpha-1 inhibition (see data table below). | If the cytotoxicity EC50 is similar to the on-target IC50, the effect is likely on-target. A significantly lower EC50 for cytotoxicity suggests a potent off-target effect. |
| 4. Target Knockdown | Use siRNA to knockdown the expression of the Na+/K+-ATPase alpha-1 subunit (ATP1A1). Then, treat the knockdown cells and control cells with this compound. | If knockdown of ATP1A1 protects the cells from this compound-induced cytotoxicity, it confirms the effect is on-target. If the cytotoxicity persists in knockdown cells, it is likely an off-target effect. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You are observing high variability in your experimental results between replicates or experiments.
| Troubleshooting Step | Action | Expected Outcome / Interpretation |
| 1. Standardize Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase at the time of treatment. | Reduced variability between experiments. Cells at different growth stages can respond differently to treatment. |
| 2. Check Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution. Avoid repeated freeze-thaw cycles. | Consistent compound activity. Degradation of the compound can lead to loss of potency. |
| 3. Optimize Incubation Time | Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific assay. | Identification of the time point with the most robust and reproducible on-target effect. |
| 4. Assay-Specific Considerations | For binding assays, ensure equilibrium is reached. For signaling studies, check for transient activation or inhibition. | More consistent and meaningful data. |
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data for this compound to aid in experimental design and data interpretation.
| Target / Parameter | Species | Assay/Tissue | Value | Reference |
| IC50 (Na+/K+-ATPase α1) | Rat | Kidney | 78 nmol/L | [3][4] |
| IC50 (Na+/K+-ATPase) | LLC-PK1 Cells | Na+/K+-ATPase activity | 3.40 ± 0.18 µM | [5] |
| Interaction | - | Mineralocorticoid Receptor | Inhibits transcriptional activity | |
| Effect on Proliferation | Human Cytotrophoblast Cells | Proliferation Assay | Inhibition at 10 and 100 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay) with HeLa Cells
This protocol is adapted for determining the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (MBG) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of MBG. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells with MBG for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the dose-response curve and determine the EC50 value.
siRNA-Mediated Knockdown of Na+/K+-ATPase alpha-1 (ATP1A1)
This protocol provides a general framework for knocking down the on-target of this compound to validate its mechanism of action.
Materials:
-
Cells of interest (e.g., HeLa or another responsive cell line)
-
siRNA targeting ATP1A1 (validated sequences recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Antibody for Western blot validation of ATP1A1 knockdown
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either targeting ATP1A1 or scrambled control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency by Western blot or qPCR for ATP1A1 protein or mRNA levels, respectively.
-
Phenotypic Assay: Use the remaining cells for your downstream assay with this compound (e.g., cell viability, signaling pathway analysis).
Mandatory Visualizations
This compound On-Target Signaling Pathway
dot
Caption: On-target signaling cascade of this compound.
Experimental Workflow: Differentiating On-Target vs. Off-Target Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound interferes with the function of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Na+K+-ATPase Inhibitor this compound and Early Cardiovascular Risk in Humans: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precise Marinobufagenin (MBG) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marinobufagenin (MBG). Our aim is to help you achieve precise and reliable quantification of MBG in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most prevalent methods for the quantitative analysis of this compound are immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), and chromatographic techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS).[1][2] Immunoassays offer high sensitivity, while UHPLC-MS/MS provides superior specificity and the ability to definitively identify the molecule.[1][2]
Q2: What are the key considerations for sample collection and storage to ensure MBG stability?
A2: For accurate measurement, proper sample handling is crucial. Plasma and urine samples should be collected and processed promptly. It is recommended to store samples at -80°C for long-term stability to prevent degradation.[3] When preparing stock solutions, it is advisable to store them in aliquots to avoid repeated freeze-thaw cycles.
Q3: Where can I obtain a reliable standard for this compound?
A3: Obtaining a pure MBG standard can be challenging as it is not always commercially available. Researchers have successfully extracted and purified MBG from the venom of the Bufo marinus toad. It is critical to verify the identity and purity of the standard using techniques like NMR and mass spectrometry.
Q4: What are the expected physiological concentrations of MBG?
A4: MBG levels can vary significantly depending on the physiological or pathological state. In healthy individuals, plasma MBG levels are typically in the low nanomolar to picomolar range. However, elevated levels have been observed in conditions such as preeclampsia, heart failure, and chronic kidney disease. For instance, in one study of heart failure patients, the median MBG concentration was 583 pM, with a range of 383-812 pM.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
Problem 1: High Background Signal
-
Possible Cause: Insufficient washing, contaminated reagents, or cross-reactivity of the antibody.
-
Solution:
-
Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
-
Prepare fresh substrate and other reagents. Ensure the TMB substrate solution is colorless before use.
-
Verify the specificity of the antibody. Some anti-MBG antibodies may show cross-reactivity with other structurally related cardiotonic steroids like digoxin, digitoxin, or bufalin.
-
Problem 2: Poor Standard Curve or Low Signal
-
Possible Cause: Improper reconstitution or storage of the MBG standard, pipetting errors, or incorrect incubation times/temperatures.
-
Solution:
-
Ensure the standard is fully reconstituted by allowing it to sit for at least 10 minutes at room temperature after adding the diluent.
-
Use calibrated pipettes and verify pipetting techniques.
-
Adhere strictly to the incubation times and temperatures specified in the kit protocol.
-
HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry)
Problem 1: Poor Peak Shape or Shifting Retention Times
-
Possible Cause: Matrix effects from complex biological samples, improper sample preparation, or a deteriorating HPLC column.
-
Solution:
-
Incorporate a robust sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.
-
Use a stable isotope-labeled internal standard to compensate for variations in retention time and ionization.
-
Ensure the mobile phase composition is consistent and the column is properly equilibrated before each run.
-
Problem 2: Low Sensitivity or Inconsistent Quantification
-
Possible Cause: Ion suppression due to co-eluting matrix components, inefficient ionization, or suboptimal MS/MS parameters.
-
Solution:
-
Optimize the chromatographic method to separate MBG from interfering matrix components.
-
Adjust the mobile phase pH or organic solvent composition to enhance ionization efficiency.
-
Perform a thorough optimization of MS/MS parameters, including the selection of multiple specific precursor-product ion transitions (MRMs) for confirmation and quantification. The use of at least two specific MRM transitions is recommended to increase confidence in identification.
-
Quantitative Data Summary
| Parameter | ELISA / Immunoassay | HPLC-MS/MS |
| Limit of Detection (LOD) / Sensitivity | < 9 pg/mL, < 5.04 pg/mL, 0.001 nmol/L (DELFIA) | Method dependent, can achieve low pg/mL levels |
| Detection Range | 12.35 - 1,000 pg/mL | Wide dynamic range, dependent on calibration curve |
| Intra-assay Precision (CV%) | 1.9 - 2.5%, <10% | Typically <15% |
| Inter-assay Precision (CV%) | 9.8%, <12% | Typically <15% |
| Recovery | ~106% | Dependent on extraction method, often >80% |
Experimental Protocols
This compound Extraction from Plasma for Immunoassay
This protocol is a general guideline based on common practices.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Solid-Phase Extraction (SPE):
-
Use C18 Sep-Pak cartridges.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute MBG with an appropriate solvent, such as methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.
-
-
Immunoassay:
-
Proceed with the specific protocol of the ELISA or other immunoassay kit.
-
Sample Preparation for UHPLC-MS/MS Analysis
This protocol is a general workflow for preparing plasma samples for LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing MBG and other small molecules.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the LC method.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UHPLC system.
-
Visualizations
Caption: this compound-induced pro-fibrotic signaling pathway.
Caption: General workflow for MBG measurement.
Caption: Troubleshooting decision tree for MBG analysis.
References
Interpreting unexpected results in Marinobufagenin studies
Welcome to the Technical Support Center for Marinobufagenin (MBG) Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MBG experimentation and interpret unexpected results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the nuanced behavior of this compound.
Q1: What is the primary mechanism of action for MBG?
This compound (MBG) is a cardiotonic steroid that primarily functions as a potent inhibitor of the Na+/K+-ATPase enzyme, also known as the sodium pump.[1][2][3] It shows a high affinity for the alpha-1 isoform of this enzyme, which is prevalent in the vascular wall and the kidney.[2] This inhibition leads to two main downstream effects:
-
Ionic Pathway: By inhibiting the sodium pump, MBG alters transmembrane ion transport. In vascular smooth muscle, this leads to an increase in intracellular sodium, which in turn reverses the Na+/Ca²⁺-exchanger, increasing intracellular calcium and causing vasoconstriction.[1] In the kidneys, this inhibition promotes natriuresis (sodium excretion).
-
Signaling Pathway: The Na+/K+-ATPase also acts as a signaling receptor. MBG binding can activate intracellular signaling cascades, including Src kinase, mitogen-activated protein kinases (MAPK), and the generation of reactive oxygen species (ROS), independent of its effect on ion transport. This signaling is implicated in processes like cardiac fibrosis and hypertrophy.
Q2: Why do MBG and Ouabain, both Na+/K+-ATPase inhibitors, sometimes produce different cellular outcomes?
While both are cardiotonic steroids, they can elicit distinct cellular responses. For example, unlike ouabain, complete Na+/K+-ATPase inhibition by MBG does not appear to trigger oncosis (a type of cell death) in MDCK cells. These differences may arise from how each molecule interacts with the Na+/K+-ATPase and influences its conformation, leading to the activation of different downstream signaling pathways. Furthermore, MBG has a greater affinity for the α1 Na+/K+-ATPase isoform than ouabain does.
Q3: Can MBG have effects that are independent of Na+/K+-ATPase inhibition?
Yes, some evidence suggests Na+/K+-ATPase-independent actions. For instance, MBG has been reported to interfere with the function of mineralocorticoid receptors. Additionally, the complex signaling cascades initiated by MBG binding to the sodium pump are considered distinct from the effects of ion concentration changes and can be activated at concentrations too low to significantly inhibit pump activity.
Troubleshooting Experimental Results
This section provides guidance on how to interpret and troubleshoot unexpected outcomes during in vitro and in vivo experiments with MBG.
Issue 1: Paradoxical or Highly Variable Blood Pressure (BP) Responses in Animal Models
Question: My in vivo study shows inconsistent effects of MBG on blood pressure. Sometimes it's hypertensive, sometimes it has no effect, and literature even suggests it can be associated with lower BP. Why is this happening?
Possible Causes and Solutions:
-
Duration of Exposure: The effect of MBG on blood pressure can be time-dependent. Short-term exposure may promote natriuresis, potentially lowering BP, while long-term exposure may lead to vasoconstriction and fibrosis, resulting in a hypertensive effect. One study noted an inverse relationship with diastolic BP during a 12-day high-salt diet, whereas another found a positive association with systolic BP after 5 weeks.
-
Animal Model and Salt-Sensitivity: The genetic background of the animal model is critical. Salt-sensitive strains, like Dahl salt-sensitive (DSS) rats, show a more pronounced hypertensive response to MBG and high-salt diets. Ensure you are using the appropriate strain for your research question.
-
Compensatory Mechanisms: The body has multiple homeostatic mechanisms. The hypertensive effect of MBG might be counteracted by other physiological responses. For instance, immunoneutralization with anti-MBG antibodies has been shown to lower blood pressure in rats with salt-sensitive hypertension, indicating MBG is a key player in that specific context.
-
Experimental Conditions: Anesthesia can significantly impact cardiovascular parameters. Conscious blood pressure measurements are preferable for chronic studies.
Issue 2: Unexpected Profibrotic Effects at Low MBG Concentrations
Question: I'm observing significant increases in collagen expression and fibrosis markers in my cell culture or animal model, even at low, seemingly sub-inhibitory concentrations of MBG. Is this an artifact?
Possible Causes and Solutions:
-
Signaling vs. Ionic Effects: The profibrotic effects of MBG are primarily mediated through the Na+/K+-ATPase's signaling function, which can be activated at nanomolar concentrations that do not substantially inhibit the pump's ion-translocating activity. This signaling often involves the activation of Src kinase and subsequent downregulation of the transcription factor Fli-1, a negative regulator of collagen-1 synthesis.
-
Positive Feedback Loops: MBG can initiate signaling cascades that become self-sustaining. For example, MBG can stimulate pathways involving TGF-β, which is a potent profibrotic cytokine.
-
Experimental System Priming: The state of your cells or animal model can influence sensitivity. For example, in models of chronic kidney disease, where baseline MBG levels are already elevated, tissues may be primed for a more robust fibrotic response.
Issue 3: Discrepancy Between In Vitro and In Vivo Cardiac Effects
Question: My in vitro experiments on isolated cardiomyocytes show MBG increases contractility. However, my in vivo model shows MBG infusion leads to cardiac hypertrophy and fibrosis over time. How can I reconcile these findings?
Possible Causes and Solutions:
-
Acute vs. Chronic Effects: The positive inotropic (contractility-enhancing) effect is an acute response to changes in intracellular calcium mediated by Na+/K+-ATPase inhibition. In contrast, cardiac hypertrophy and fibrosis are the results of chronic exposure, driven by the signaling functions of the Na+/K+-ATPase receptor, leading to gene expression changes and tissue remodeling.
-
Systemic vs. Cellular Level: In vivo, MBG affects the entire cardiovascular and renal systems. It can increase blood pressure (afterload), induce oxidative stress, and alter hormonal profiles (e.g., aldosterone), all of which contribute to pathological cardiac remodeling independent of its direct effect on cardiomyocytes. Infusion of MBG into rats has been shown to cause cardiac hypertrophy and fibrosis.
-
Dose and Concentration: The concentrations used in acute in vitro studies to elicit a contractile response may differ from the sustained plasma concentrations achieved in chronic in vivo infusion studies that lead to pathology.
Data and Protocols
Table 1: this compound Concentrations and Effects in Experimental Models
| Model System | MBG Concentration / Dose | Observed Effect | Reference |
| Rat Renal Medulla (in vitro) | IC₅₀ ≈ 1.9 µmol/L | Inhibition of Na/K-ATPase activity | |
| Rabbit Sinoatrial Node Cells | 100 nmol/L | Prolonged beat interval in a subset of cells | |
| Rat Aortic Explants (in vitro) | Low concentration (unspecified) | Increased collagen deposition | |
| Sprague-Dawley Rats (in vivo) | 10 µg/kg/day for 4 weeks | Increased blood pressure, cardiac hypertrophy, diastolic dysfunction | |
| Dahl Salt-Sensitive Rats (in vivo) | 50 µg/kg/day for 4 weeks | Increased systolic blood pressure and aortic pulse wave velocity | |
| Mice (in vivo) | 0.025 nmol·min⁻¹·g⁻¹ | ~30-40% increase in LV contractile function |
Protocol 1: In Vivo Administration of MBG via Osmotic Minipump
This protocol is adapted from studies inducing chronic elevations of MBG in rats to study cardiovascular effects.
Objective: To achieve sustained plasma concentrations of MBG over several weeks.
Materials:
-
This compound (MBG)
-
Vehicle (e.g., sterile saline, DMSO, or cyclodextrin solution, depending on MBG solubility)
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Experimental animals (e.g., Sprague-Dawley or Dahl Salt-Sensitive rats)
-
Surgical tools for sterile implantation
-
Anesthesia
Procedure:
-
Pump Preparation: Under sterile conditions, calculate the concentration of MBG needed based on the pump's flow rate and the desired daily dose (e.g., 10-50 µg/kg/day). Dissolve the MBG in the appropriate vehicle and fill the osmotic minipumps according to the manufacturer's instructions.
-
Animal Surgery: Anesthetize the animal using an approved protocol. Shave and sterilize the surgical site (typically the dorsal scapular region).
-
Implantation: Make a small subcutaneous incision. Using a hemostat, create a small pocket for the pump. Insert the filled osmotic minipump into the pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and signs of infection or distress. Provide appropriate post-operative analgesia. The pump will deliver the MBG solution at a constant rate for its specified duration (e.g., 4 weeks).
-
Verification: At the end of the study, plasma MBG levels can be measured via ELISA or other immunoassay methods to confirm successful delivery.
Protocol 2: Measuring Na+/K+-ATPase Activity
This is a generalized protocol for assessing the inhibitory effect of MBG on Na+/K+-ATPase activity in tissue homogenates.
Objective: To determine the IC₅₀ of MBG for Na+/K+-ATPase inhibition.
Materials:
-
Tissue homogenate (e.g., from rat renal cortex)
-
Assay Buffer (e.g., containing NaCl, KCl, MgCl₂, and Histidine)
-
ATP (substrate)
-
Ouabain (a known inhibitor, to determine ouabain-sensitive ATPase activity)
-
This compound (at various concentrations)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing the assay buffer and tissue homogenate.
-
Add Inhibitors:
-
To a set of wells, add ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase. This will be your blank to measure ouabain-insensitive ATPase activity.
-
To other sets of wells, add varying concentrations of MBG to generate a dose-response curve.
-
Include a control set with no inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP is hydrolyzed.
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a Malachite Green assay. Read the absorbance on a microplate reader.
-
Calculate Activity:
-
Total ATPase activity = Pi released in control wells.
-
Ouabain-insensitive activity = Pi released in ouabain-treated wells.
-
Na+/K+-ATPase activity = (Total activity) - (Ouabain-insensitive activity).
-
Calculate the percentage of inhibition for each MBG concentration relative to the Na+/K+-ATPase activity in the control wells.
-
-
Data Analysis: Plot the percent inhibition against the log of the MBG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visual Guides
Diagrams of Key Pathways and Workflows
Caption: Canonical signaling pathway activated by MBG binding to Na+/K+-ATPase.
Caption: Troubleshooting logic for variable blood pressure results in vivo.
References
Validation & Comparative
A Comparative Analysis of Marinobufagenin and Ouabain on Na/K-ATPase Function and Signaling
A comprehensive guide for researchers on the differential effects of two potent cardiotonic steroids on the sodium-potassium pump.
Marinobufagenin (MBG) and Ouabain are both potent inhibitors of the Na/K-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[1][2][3] While both belong to the family of cardiotonic steroids, their distinct origins, structures, and binding affinities for Na/K-ATPase isoforms lead to differential downstream physiological and pathological effects. This guide provides a detailed comparison of this compound and Ouabain, focusing on their inhibitory actions, isoform selectivity, and the distinct signaling cascades they trigger.
Comparative Inhibitory Effects on Na/K-ATPase
The inhibitory potency of this compound and Ouabain on Na/K-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of the Na/K-ATPase α-subunit and the species from which the enzyme is derived.
| Compound | Na/K-ATPase Isoform | Species | IC50 | Reference |
| This compound | α1 | Rat (Dahl Salt-Sensitive) | 0.8 nmol/L (high-affinity) | [4] |
| α1 | Rat (Dahl Salt-Sensitive) | 4.4 nmol/L (low-affinity) | [4] | |
| α1 (ouabain-sensitive) | Mouse | ~25-fold more sensitive than ouabain-resistant α1 | ||
| Ouabain | α1 | Canine | 15 nmol/l | |
| α3 | Porcine | 15 nmol/l | ||
| α1 (ouabain-sensitive) | Mouse | ~100-fold more sensitive than ouabain-resistant α1 | ||
| Not specified | Not specified | Ki = 30 μM | ||
| MERS-CoV in Vero cells | Not specified | 0.08 μM |
Differential Binding and Isoform Specificity
This compound, a bufadienolide, is an endogenous steroid found in mammals and is also present in the venom of the Bufo marinus toad. It exhibits a high affinity for the α1 isoform of Na/K-ATPase, which is the predominant isoform in the kidney and vascular smooth muscle cells. In contrast, Ouabain, a cardenolide derived from plants, can bind to multiple α-isoforms (α1, α2, and α3) of the Na/K-ATPase.
Interestingly, the binding of these two cardiotonic steroids to the Na/K-ATPase induces different conformational changes in the enzyme. Ouabain binding is sensitive to the conformational state of the enzyme, showing a preference for the E2P conformation, whereas this compound can bind to both E1 and E2P conformations with similar affinity.
Divergent Signaling Pathways
Beyond direct inhibition of the pump's ion-translocating function, both this compound and Ouabain can activate intracellular signaling cascades by binding to a subpopulation of Na/K-ATPase located in caveolae. This signaling function is independent of changes in intracellular ion concentrations. However, the downstream consequences of these signaling events appear to differ significantly between the two compounds.
This compound Signaling
Binding of this compound to the Na/K-ATPase initiates a signaling cascade that is strongly associated with the promotion of fibrosis. This pathway involves the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream effectors such as mitogen-activated protein kinases (MAPKs) and promote the generation of reactive oxygen species (ROS). A key mechanism in MBG-induced fibrosis is the inhibition of the nuclear transcription factor Fli-1, a negative regulator of collagen-1 synthesis. This leads to increased procollagen expression and collagen deposition in vascular and cardiac tissues.
References
- 1. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain - Proteopedia, life in 3D [proteopedia.org]
- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
Marinobufagenin vs. Digoxin: A Comparative Guide to Their Differential Effects on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two potent cardiotonic steroids, Marinobufagenin (MBG) and Digoxin, on cardiac myocytes. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.
At a Glance: Key Differences
| Feature | This compound (MBG) | Digoxin |
| Primary Source | Endogenously produced in mammals, also found in certain toads. | Derived from the foxglove plant (Digitalis lanata). |
| Primary Clinical Use | Investigational, implicated in pathological conditions like uremic cardiomyopathy. | Treatment of heart failure and certain cardiac arrhythmias.[1][2] |
| Cardiac Hypertrophy | Induces significant cardiac hypertrophy.[3][4] | Can induce cardiac hypertrophy, though the effect may be context-dependent.[5] |
| Cardiac Fibrosis | Directly stimulates cardiac fibroblast collagen production, leading to fibrosis. | Effects on fibrosis are more complex and may be context-dependent, with some studies suggesting anti-fibrotic properties. |
| Apoptosis | Can induce myocyte apoptosis, particularly when Na+/K+-ATPase levels are reduced. | Can also induce apoptosis, but the mechanisms and conditions may differ. |
| Signaling | Activates Src, EGFR, and ROS-dependent signaling pathways. | Primarily known for its effects on intracellular calcium, but also modulates signaling pathways like RGS2. |
Data Presentation: Quantitative Effects on Cardiac Myocytes
The following tables summarize quantitative data from various experimental studies. It is important to note that these data are compiled from different sources and experimental conditions may vary.
Table 1: Effects on Cardiac Hypertrophy
| Parameter | This compound | Digoxin | Species/Model | Reference |
| Heart Weight / Body Weight Ratio | Increased | Increased | Rat | , |
| Cardiomyocyte Area | Increased | Increased | Rat | , |
| Left Ventricular Mass Index (LVMi) | Positively associated with increased LVMi | Can increase left ventricular mass | Human (observational), Rat | , |
Table 2: Effects on Cardiac Fibrosis
| Parameter | This compound | Digoxin | Species/Model | Reference |
| Collagen-1 Expression | Increased in cardiac fibroblasts | May inhibit TGF-β-induced fibroblast differentiation | Rat cardiac fibroblasts, Human lung fibroblasts | , |
| Procollagen-1 mRNA | Increased in cardiac fibroblasts | Not explicitly detailed in retrieved studies | Rat cardiac fibroblasts | |
| Cardiac Fibrosis (Histological) | Increased | May prevent perivascular fibrosis | Rat | , |
Table 3: Effects on Apoptosis
| Parameter | This compound | Digoxin | Species/Model | Reference |
| Myocyte Apoptosis | Increased, especially with reduced Na+/K+-ATPase | Can induce apoptosis | Mouse cardiac myocytes, Rat neonatal ventricular cardiomyocytes | , |
| Caspase-9 Activation | Activated | Not explicitly detailed in retrieved studies | Mouse cardiac myocytes | |
| Bax Expression | Not explicitly detailed in retrieved studies | Decreased | Rat neonatal ventricular cardiomyocytes | |
| Bcl-XL Expression | Not explicitly detailed in retrieved studies | Decreased | Rat neonatal ventricular cardiomyocytes |
Signaling Pathways
The differential effects of this compound and Digoxin on cardiac myocytes can be attributed to their distinct engagement of downstream signaling cascades following their interaction with the Na+/K+-ATPase.
This compound Signaling Pathway
Caption: this compound signaling cascade in cardiac myocytes.
Digoxin Signaling Pathway
Caption: Digoxin's primary mechanism and signaling effects in cardiomyocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established methods for isolating high-yield, viable adult rat cardiomyocytes.
Materials:
-
Perfusion Buffer (Ca²⁺-free): Krebs-Henseleit (KH) buffer containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂.
-
Digestion Buffer: Perfusion buffer containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).
-
Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA).
-
Langendorff Apparatus
-
Surgical Instruments
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Rapidly excise the heart and immediately place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Perfusion Buffer (37°C) to wash out the blood.
-
Switch to Ca²⁺-free Perfusion Buffer for 4-5 minutes until the heart stops beating.
-
Switch to Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in Stop Buffer.
-
Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity or gentle centrifugation.
-
Gradually reintroduce Ca²⁺ to the myocytes by resuspending them in buffers with increasing Ca²⁺ concentrations.
-
The final cell pellet can be used for downstream experiments.
Western Blot Analysis of Cardiac Tissue
This protocol outlines a standard procedure for detecting specific proteins in cardiac tissue lysates.
Materials:
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with added protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE Gels and Electrophoresis System
-
Transfer System (e.g., wet or semi-dry)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary and Secondary Antibodies
-
Chemiluminescent or Fluorescent Detection Reagents
-
Imaging System
Procedure:
-
Homogenize frozen cardiac tissue in ice-cold RIPA Lysis Buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the detection reagent and visualize the protein bands using an imaging system.
Collagen Synthesis Assay in Cardiac Fibroblasts
This protocol describes a method to quantify collagen synthesis in cultured cardiac fibroblasts.
Materials:
-
Primary Cardiac Fibroblasts
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Serum-free Medium
-
[³H]-Proline
-
Trichloroacetic Acid (TCA)
-
Scintillation Counter
Procedure:
-
Plate cardiac fibroblasts in multi-well plates and allow them to adhere.
-
Once confluent, serum-starve the cells for 24-48 hours.
-
Treat the cells with this compound, Digoxin, or vehicle control for the desired time period.
-
Add [³H]-Proline to the medium and incubate for a further 24 hours.
-
Wash the cells with PBS to remove unincorporated [³H]-Proline.
-
Precipitate the proteins by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with cold 5% TCA to remove any remaining unincorporated label.
-
Solubilize the protein precipitate (e.g., with NaOH).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content in parallel wells.
Conclusion
This compound and Digoxin, while both cardiotonic steroids that interact with the Na+/K+-ATPase, exhibit distinct downstream effects on cardiac myocytes. This compound appears to be a potent inducer of both cardiac hypertrophy and fibrosis through the activation of Src-mediated signaling pathways. In contrast, while Digoxin is a well-established positive inotrope that can also induce hypertrophy, its effects on fibrosis are less clear and may even be protective in certain contexts. The choice of which compound to study or develop for therapeutic purposes will depend on the specific desired outcome, with a clear understanding of their differential signaling and cellular effects being paramount. This guide provides a foundational overview to aid researchers in navigating the complexities of these two important molecules.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Isolation from the Developing Embryonic Mouse Heart Valve Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plasma this compound, An Endogenous Cardiotonic Steroid, Is Associated with Right Ventricular Dysfunction and Nitrative Stress in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Distinguishing the Profibrotic and Anti-fibrotic Activities of Marinobufagenin and Bufalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental evidence surrounding two structurally related cardiotonic steroids, Marinobufagenin (MBG) and Bufalin. While both are known for their interaction with the Na+/K+-ATPase pump, their roles in tissue fibrosis are markedly different. Emerging research identifies MBG as a key player in promoting fibrosis, particularly in the heart and kidneys. In contrast, Bufalin has been primarily investigated for its anti-cancer properties and, in the context of fibrosis, has demonstrated inhibitory effects in several experimental models.
Comparative Summary of Fibrotic Activity
The following table summarizes the opposing effects of this compound and Bufalin on key fibrotic processes as documented in preclinical studies.
| Feature | This compound (MBG) | Bufalin |
| Primary Role in Fibrosis | Profibrotic | Anti-fibrotic |
| Effect on Collagen Synthesis | Stimulates collagen production.[1][2][3] | Reduces collagen deposition in response to fibrotic stimuli.[4] |
| Key Signaling Pathways | Activates Na/K-ATPase/Src/EGFR pathway, downregulates Fli-1, and stimulates TGF-β signaling.[5] | Inhibits NLRP3/IL-1β signaling and suppresses the TGF-β pathway by downregulating its receptors. |
| Impact on Cellular Processes | Induces epithelial-to-mesenchymal transition (EMT) and stimulates fibroblast proliferation and collagen expression. | Inhibits epithelial-to-mesenchymal transition (EMT) and suppresses fibroblast proliferation. |
| Disease Models | Implicated in cardiac and renal fibrosis associated with conditions like chronic kidney disease and salt-sensitive hypertension. | Shown to ameliorate myocardial fibrosis following myocardial infarction and in models of hypertensive heart disease. |
Signaling Pathways
The distinct effects of this compound and Bufalin on tissue fibrosis are rooted in their differential modulation of intracellular signaling cascades.
Caption: Profibrotic signaling pathway of this compound.
Caption: Anti-fibrotic signaling pathways of Bufalin.
Experimental Data
This compound: Profibrotic Effects
| Experiment | Model | Treatment | Key Findings | Reference |
| In Vivo Cardiac Fibrosis | 5/6th nephrectomy (PNx) in rats | PNx model leads to elevated endogenous MBG | PNx rats showed a fourfold increase in plasma MBG, hypertension, and a significant increase in cardiac collagen-1 levels. | |
| In Vivo Renal Fibrosis | MBG infusion in rats | 4 weeks of MBG infusion | Resulted in periglomerular and peritubular fibrosis in the kidney cortex and increased collagen I accumulation. | |
| In Vitro Fibroblast Stimulation | Cultured rat cardiac fibroblasts | 1 nM MBG | Induced significant increases in procollagen-1 expression. | |
| In Vitro Vascular Fibrosis | Rat aortic explants | 100 nmol/l MBG for 24h | Resulted in a two-fold increase in collagen-1. |
Bufalin: Anti-fibrotic Effects
| Experiment | Model | Treatment | Key Findings | Reference |
| Myocardial Infarction | Myocardial infarction (MI) in mice | 0.5 mg/kg Bufalin, three times a week for 2 weeks | Restored left ventricular ejection fraction, decreased myocardial infarct size, and relieved myocardial fibrosis. | |
| Hypertensive Heart Disease | Angiotensin II-induced cardiac fibrosis in mice | Bufalin injected every other day for two weeks | Significantly prevented collagen deposition in the heart. | |
| TGF-β Induced EMT | Human lung cancer A549 cells | Pre-treatment with Bufalin | Markedly suppressed TGF-β-induced EMT and migratory ability. |
Experimental Protocols
This compound-Induced Fibrosis Models
-
5/6th Nephrectomy (PNx) in Rats: This surgical model of chronic renal failure involves the removal of the right kidney and infarction of two-thirds of the left kidney. This procedure leads to elevated endogenous levels of MBG, hypertension, and subsequent cardiac fibrosis. Fibrotic markers such as collagen-1 are then assessed in cardiac tissue samples.
-
MBG Infusion: Rats receive a continuous infusion of MBG (e.g., 10 µg/kg per day) for a period of several weeks via osmotic pumps. This method directly assesses the effects of elevated MBG on tissues like the heart and kidney, independent of uremia.
-
In Vitro Fibroblast Culture: Primary cardiac fibroblasts are isolated from rat hearts and cultured. These cells are then treated with varying concentrations of MBG (e.g., 1 nM) to measure direct effects on collagen synthesis, typically quantified by assessing procollagen-1 expression via Western blot or mRNA levels via RT-qPCR.
Bufalin Anti-fibrotic Models
-
Myocardial Infarction (MI) Model in Mice: The left coronary artery of mice is ligated to induce MI. Subsequently, mice are treated with Bufalin (e.g., 0.5 mg/kg) or a vehicle control. After a period of several weeks, cardiac function is evaluated by echocardiography, and the extent of myocardial fibrosis is assessed through histological staining (e.g., Masson's trichrome or Picrosirius red) of heart sections.
-
Angiotensin II-Induced Cardiac Fibrosis: Diastolic dysfunction and cardiac fibrosis are induced in mice through the implantation of minipumps containing angiotensin II. Bufalin is then administered intraperitoneally. The protective effects are evaluated by measuring heart-to-body weight ratios and quantifying collagen deposition in cardiac histological sections.
-
TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT): Human lung adenocarcinoma A549 cells are treated with TGF-β to induce EMT, a process that contributes to fibrosis. The inhibitory effect of Bufalin is assessed by pre-treating the cells with it before TGF-β stimulation. Changes in cell morphology, migratory capacity (e.g., using a wound-healing assay), and the expression of EMT markers (e.g., E-cadherin and N-cadherin) are then analyzed.
Conclusion
The available scientific literature clearly delineates opposing roles for this compound and Bufalin in the context of tissue fibrosis. This compound acts as a profibrotic molecule, driving collagen synthesis and tissue remodeling through established signaling pathways, making it a potential therapeutic target for fibrotic diseases. Conversely, Bufalin demonstrates anti-fibrotic properties in various preclinical models, primarily by inhibiting key inflammatory and pro-fibrotic signaling cascades. This distinction is critical for researchers in the fields of cardiology, nephrology, and drug development exploring the therapeutic potential of cardiotonic steroids. Further research is warranted to fully elucidate the clinical implications of these findings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound stimulates fibroblast collagen production and causes fibrosis in experimental uremic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Validating Marinobufagenin as a Predictive Biomarker for Preeclampsia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of marinobufagenin (MBG) and the established sFlt-1/PlGF ratio as predictive biomarkers for preeclampsia. It includes an overview of their biological roles, comparative performance data from independent studies, detailed experimental methodologies for their quantification, and insights into the signaling pathways associated with this compound.
Executive Summary
Preeclampsia remains a significant challenge in obstetric care, necessitating reliable and early predictive biomarkers for timely intervention. This compound, an endogenous cardiotonic steroid, has emerged as a promising candidate biomarker, with elevated levels observed in preeclamptic patients. This guide evaluates the existing evidence for MBG's predictive utility in comparison to the widely recognized sFlt-1/PlGF (soluble fms-like tyrosine kinase-1 to placental growth factor) ratio. While direct head-to-head comparative studies are limited, this document compiles available data to facilitate an objective assessment for researchers and drug development professionals.
Biomarker Overview and Mechanism of Action
This compound (MBG): An endogenous bufadienolide that acts as a potent inhibitor of the α1 subunit of the Na+/K+-ATPase.[1] Its involvement in preeclampsia is linked to its vasoconstrictive properties and its role in endothelial dysfunction. Elevated MBG levels are thought to contribute to the hypertension and proteinuria characteristic of the disease.[1]
sFlt-1/PlGF Ratio: This ratio reflects the balance between the anti-angiogenic factor sFlt-1 and the pro-angiogenic factor PlGF. In preeclampsia, an excess of sFlt-1 sequesters PlGF, leading to endothelial dysfunction and the clinical manifestations of the disorder.[2] An elevated sFlt-1/PlGF ratio is a well-established indicator of preeclampsia risk.[2][3]
Comparative Performance of Preeclampsia Biomarkers
Direct comparative studies evaluating the predictive performance of this compound against the sFlt-1/PlGF ratio in the same patient cohort are not extensively available in the reviewed literature. The following tables summarize the performance characteristics of each biomarker based on separate studies.
Table 1: Performance of this compound as a Preeclampsia Biomarker
| Study Population | Gestational Age | Method | Parameter | Value | Source |
| Preeclamptic vs. Normal Pregnant | Not Specified | ELISA | Fold Increase in Serum MBG | ~5-fold | |
| Preeclamptic vs. Normal Pregnant | Not Specified | ELISA | Fold Increase in Urine MBG | ~4-fold |
Table 2: Performance of sFlt-1/PlGF Ratio as a Preeclampsia Biomarker
| Study | Gestational Age | Cut-off Value | Sensitivity | Specificity | Predictive Value | Source |
| PRAECIS Clinical Study | 23 to 34+6/7 weeks | ≥ 40 | 94% | 75% | High risk for progression to severe preeclampsia within 2 weeks | |
| PROGNOSIS Study | < 37 weeks | ≤ 38 | 80.0% | 78.3% | NPV: 99.3% (rule-out of PE within 1 week) | |
| PROGNOSIS Study | < 37 weeks | > 38 | 66.2% | 83.1% | PPV: 36.7% (rule-in of PE within 4 weeks) | |
| Nikuei et al. (2020) | Not Specified | 24.96 | 84.2% | 85.0% | AUC: 0.90 | |
| Verlohren et al. (2016) | Early-onset (<34 weeks) | ≥ 85 | 94.0% | 99.4% | Rule-in | |
| Verlohren et al. (2016) | Late-onset (≥34 weeks) | ≥ 110 | 89.5% | 95.4% | Rule-in |
NPV: Negative Predictive Value; PPV: Positive Predictive Value; AUC: Area Under the Curve
Signaling Pathways of this compound in Preeclampsia
This compound exerts its effects through complex signaling cascades that ultimately lead to the pathophysiological changes observed in preeclampsia. Key pathways identified include the Na+/K+-ATPase signaling pathway, the MAPK pathway, and the Gadd45a stress signaling pathway.
Caption: this compound signaling cascade in preeclampsia.
Experimental Workflows
Standardized and validated assays are critical for the reliable quantification of biomarkers. Below are representative workflows for the measurement of this compound and the sFlt-1/PlGF ratio.
References
- 1. New Insights on the Role of this compound from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]
- 2. Pre-eclampsia: sFlt-1/PlGF ratio | Eurofins Biomnis [eurofins-biomnis.com]
- 3. Implementation of the sFlt-1/PlGF ratio for prediction and diagnosis of pre-eclampsia in singleton pregnancy: implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Marinobufagenin in Uremic Cardiomyopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uremic cardiomyopathy, a major cause of mortality in patients with chronic kidney disease (CKD), is characterized by left ventricular hypertrophy, diastolic dysfunction, and extensive cardiac fibrosis.[1] Emerging evidence strongly implicates the cardiotonic steroid Marinobufagenin (MBG) as a key pathogenic factor in the development of this condition. This guide provides a comprehensive comparison of experimental data confirming the role of MBG in uremic cardiomyopathy, details the experimental protocols used in these key studies, and visualizes the underlying molecular pathways.
Comparative Data on this compound's Effects in Uremic Cardiomyopathy
The following table summarizes key quantitative data from experimental studies investigating the role of MBG in uremic cardiomyopathy. These studies typically utilize a partial nephrectomy (PNx) model in rats to induce a state of uremic cardiomyopathy, which is then compared to control groups, groups infused with MBG, and groups where MBG's effects are blocked.
| Parameter | Sham/Control | Partial Nephrectomy (PNx) | MBG Infusion | PNx + MBG Immunization/Antagonist | Citation |
| Plasma MBG (pmol/L) | 377 ± 53 | 1025 ± 60 | Comparable to PNx | 373 ± 46 (with Rapamycin) | [2][3] |
| Systolic Blood Pressure (mmHg) | 111 ± 1 | 169 ± 1 | Increased, similar to PNx | Modestly reduced or unaffected | [2][4] |
| Heart Weight / Body Weight Ratio | Baseline | Significantly Increased | Significantly Increased | Attenuated increase | |
| Cardiac Fibrosis | Minimal | Marked Increase | Marked Increase | Substantially attenuated/reversed | |
| Collagen-1 Expression | Baseline | Increased | Increased | Reduced | |
| Fli-1 Expression (Collagen Suppressor) | Baseline | Reduced | Not Reported | Increased | |
| Diastolic Dysfunction (LV Relaxation) | Normal | Impaired | Impaired | Attenuated impairment | |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) Expression | Baseline | Decreased | Decreased | Attenuated decrease |
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in the literature.
Induction of Uremic Cardiomyopathy via Partial Nephrectomy (PNx)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Procedure: Under anesthesia, a 5/6th partial nephrectomy is performed. This is typically a two-stage surgical procedure. In the first stage, two of the three branches of the left renal artery are ligated. One week later, a right nephrectomy is performed. This model consistently leads to the development of chronic renal failure and uremic cardiomyopathy over several weeks.
-
Sham Operation: Control animals undergo a sham operation, which involves mobilization of the kidneys without performing the nephrectomy.
This compound (MBG) Infusion
-
Objective: To determine if elevated MBG alone can replicate the phenotype of uremic cardiomyopathy.
-
Procedure: Osmotic minipumps are implanted subcutaneously in healthy rats to deliver a continuous infusion of MBG (e.g., 10 µg/kg per day) for a period of 4 weeks. This dosage is calculated to achieve plasma MBG concentrations comparable to those seen in PNx animals.
Immunoneutralization of this compound
-
Objective: To confirm the causal role of MBG by observing if blocking its activity can prevent or reverse the pathological changes.
-
Active Immunization: Rats are actively immunized against an MBG-bovine serum albumin (BSA) conjugate prior to the induction of PNx. This stimulates the production of antibodies that neutralize circulating MBG.
-
Passive Immunization (Monoclonal Antibody Administration): A monoclonal antibody specifically targeting MBG (e.g., 3E9 mAb) is administered to rats that have already developed uremic cardiomyopathy following PNx. This approach is used to assess the potential for reversing established cardiac fibrosis.
Assessment of Cardiac Function and Fibrosis
-
Echocardiography: Two-dimensional and M-mode echocardiography are used to assess cardiac dimensions, wall thickness, and systolic function (e.g., fractional shortening).
-
Hemodynamic Measurements: A Millar catheter is inserted into the left ventricle to directly measure parameters of diastolic function, such as the time constant for left ventricular relaxation.
-
Histology: Heart tissue is fixed, sectioned, and stained with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis.
-
Western Blotting: Protein expression levels of key markers such as procollagen-1, SERCA2a, and signaling molecules (e.g., ERK, Src) are quantified from cardiac tissue homogenates.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of MBG in cardiac fibroblasts and a typical experimental workflow for these studies.
Caption: MBG signaling pathway leading to cardiac fibrosis.
References
- 1. This compound and its role in Uremic Cardiomyopathy - Renal Fellow Network [renalfellow.org]
- 2. Central role for the cardiotonic steroid this compound in the pathogenesis of experimental uremic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin Attenuates Cardiac Fibrosis in Experimental Uremic Cardiomyopathy by Reducing this compound Levels and Inhibiting Downstream Pro‐Fibrotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Analysis of Marinobufagenin and Telocinobufagin on Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinobufagenin (MBG) and Telocinobufagin (TCB) are both members of the bufadienolide family of cardiotonic steroids, which are known to interact with the Na+/K+-ATPase.[1][2] While structurally related, these two compounds exhibit distinct and sometimes opposing effects on renal cells, making a comparative analysis crucial for understanding their potential roles in kidney physiology and pathology. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the effects of this compound and Telocinobufagin on renal cells.
Table 1: Comparative Effects on Na+/K+-ATPase Activity and Renal Cell Viability
| Parameter | This compound (MBG) | Telocinobufagin (TCB) | Cell Line | Reference |
| IC50 for Na+/K+-ATPase Inhibition | 3.40 ± 0.18 µM | 0.20 ± 0.02 µM | Pig Kidney | [1][3] |
| Effect on Cell Viability | Proliferative (at 1, 10, and 100 nM) | Apoptotic (at 10 and 100 nM) | LLC-PK1 | [4] |
| Bax:Bcl-2 Expression Ratio | No significant change | Increased | LLC-PK1 | |
| Sub-G0 Cell Cycle Phase | Not reported to increase | Increased | LLC-PK1 |
Table 2: Comparative Effects on Renal Fibrosis Markers
| Parameter | This compound (MBG) | Telocinobufagin (TCB) | Cell Line/Model | Reference |
| Collagen I Expression | Twofold increase in protein (100 nM) | 2-fold (10 nM) and 5-fold (100 nM) increase in mRNA | LLC-PK1 / HK2 | |
| Collagen III Expression | Not explicitly reported | 2-fold (10 nM) and 5-fold (100 nM) increase in mRNA | HK2 | |
| Fibronectin Expression | Twofold increase in protein (100 nM) | Not explicitly reported | LLC-PK1 | |
| Vimentin Expression | Twofold increase in protein (100 nM) | Not explicitly reported | LLC-PK1 | |
| Epithelial-to-Mesenchymal Transition (EMT) | Induced | Not explicitly reported | LLC-PK1 | |
| Snail (transcription factor) Activation | Increased protein levels and nuclear localization | Not explicitly reported | LLC-PK1 |
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to allow for replication and further investigation.
Cell Culture
-
LLC-PK1 (Porcine Kidney Proximal Tubular Epithelial Cells): Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
HK2 (Human Kidney Proximal Tubular Epithelial Cells): These cells are generally maintained in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
Na+/K+-ATPase Activity Assay
The inhibitory potency of the compounds on Na+/K+-ATPase is determined by measuring the hydrolysis of ATP. A preparation of pig kidney Na+/K+-ATPase is incubated with increasing concentrations of either MBG or TCB for a specified time (e.g., 1 hour). The enzymatic activity is then assessed by quantifying the amount of inorganic phosphate released from ATP. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.
Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay: To assess cell viability and proliferation, cells are seeded in multi-well plates and treated with different concentrations of MBG or TCB for various time points (e.g., 24, 48, 72 hours). Adherent and floating cells are collected, stained with Trypan blue, and the number of viable (unstained) cells is counted using a hemocytometer.
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are incubated with the test compounds, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine the relative number of viable cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is used to detect apoptosis. Cells are treated with the compounds and then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Analysis of Nuclear Morphology: Apoptosis can also be identified by observing changes in nuclear morphology. Cells are stained with a DNA-binding dye (e.g., DAPI or Hoechst 33342), and the presence of condensed chromatin and pyknotic nuclei is observed under a fluorescence microscope.
-
Western Blot for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blotting to calculate the Bax:Bcl-2 ratio, an indicator of the apoptotic potential.
Western Blotting
Cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with primary antibodies against the proteins of interest (e.g., Collagen I, Fibronectin, Vimentin, Snail, Bax, Bcl-2, phospho-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Real-Time Quantitative PCR (RT-qPCR)
Total RNA is extracted from the cells and reverse-transcribed into cDNA. RT-qPCR is then performed using gene-specific primers for the target genes (e.g., Collagen 1, Collagen 3) and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Telocinobufagin on renal cells can be attributed to their distinct activation of intracellular signaling pathways.
This compound: Pro-proliferative and Pro-fibrotic Signaling
In renal tubular cells, MBG at concentrations that do not inhibit the Na+/K+-ATPase pump can still trigger signaling cascades that promote cell proliferation and fibrosis. The binding of MBG to the Na+/K+-ATPase acts as a signal transducer, activating Src kinase. This leads to the downstream activation of the Ras/Raf/MEK/ERK1/2 pathway, which is known to promote cell growth and proliferation. The pro-fibrotic effects of MBG are also linked to the activation of pathways involving PI3K/Akt and NF-κB, culminating in the induction of EMT. A key event in MBG-induced fibrosis is the increased expression and nuclear translocation of the transcription factor Snail, which upregulates the expression of mesenchymal proteins like collagen I, fibronectin, and vimentin.
Telocinobufagin: Pro-apoptotic and Pro-fibrotic Signaling
Telocinobufagin also exerts its pro-fibrotic effects through the Na+/K+-ATPase/Src kinase signaling axis, leading to increased production of pro-fibrotic factors like TGF-β and CTGF, which in turn stimulate collagen synthesis. However, in contrast to MBG, TCB induces apoptosis in renal tubular cells. This apoptotic effect is independent of the Src-ERK pathway but is associated with the phosphorylation and inhibition of GSK-3β. The inhibition of GSK-3β by TCB leads to the impairment of the Wnt/β-catenin signaling pathway, a critical regulator of cell fate. This disruption of Wnt/β-catenin signaling is a likely contributor to the observed pro-apoptotic effects of TCB.
Experimental Workflow: Comparative Analysis
The logical workflow for a comparative study of these two compounds on renal cells would involve a series of parallel experiments to assess their distinct effects.
Conclusion
This compound and Telocinobufagin, despite their structural similarities, exhibit distinct effects on renal cells. MBG promotes proliferation and EMT-driven fibrosis through the Na+/K+-ATPase/Src/ERK signaling pathway. In contrast, TCB, while also pro-fibrotic via Na+/K+-ATPase/Src signaling, induces apoptosis through a separate pathway involving the inhibition of GSK-3β and impairment of Wnt/β-catenin signaling. These findings highlight the functional selectivity of endogenous bufadienolides and underscore the importance of understanding their specific mechanisms of action for the development of targeted therapies for renal diseases. The higher potency of TCB in inhibiting Na+/K+-ATPase further distinguishes its biological activity from that of MBG. Future research should continue to explore the nuances of these signaling pathways to fully elucidate the therapeutic and pathological potential of these compounds.
References
- 1. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Key Findings on Marinobufagenin's Hypertensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experimental findings, protocols, and signaling pathways associated with the hypertensive effects of Marinobufagenin (MBG). The data presented is collated from foundational and recent studies to facilitate the replication of pivotal experiments and to offer a comparative analysis of MBG's performance against experimental controls.
Overview of this compound's Hypertensive Action
This compound is an endogenous cardiotonic steroid that acts as a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase pump.[1][2] Its production is notably stimulated by high salt intake and conditions of volume expansion.[1][3] Elevated levels of MBG are implicated in the pathogenesis of several cardiovascular conditions, including salt-sensitive hypertension, preeclampsia, and renal failure, primarily through two distinct mechanisms: an "ionic" pathway leading to vasoconstriction and a "signaling" pathway that promotes tissue fibrosis.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from animal and in vitro studies on this compound, providing a clear comparison between experimental and control groups.
Table 1: Effects of High-Salt Diet on Dahl Salt-Sensitive (DS) Rats
| Parameter | Baseline (Low Salt) | High Salt (8% NaCl, 2 weeks) | Fold Change | Reference |
| Systolic Blood Pressure | 110 ± 2 mmHg | 162 ± 9 mmHg | ~1.5x | |
| Renal MBG Excretion | 9.1 ± 1.3 pmol/24h | 38.9 ± 7.6 pmol/24h | ~4.3x |
Table 2: In Vitro Inhibition of Na+/K+-ATPase
| Inhibitor | Target Enzyme | IC50 | Reference |
| This compound (MBG) | Rat Kidney Na+/K+-ATPase (α-1 isoform) | 70-78 nmol/L | |
| Ouabain | Rat Kidney Na+/K+-ATPase (α-1 isoform) | 248 µmol/L |
Note: The significantly lower IC50 for MBG highlights its potent and specific inhibition of the ouabain-resistant α-1 Na+/K+-ATPase isoform, which is predominant in the kidneys.
Table 3: Effects of MBG and its Neutralization in Preeclampsia Models
| Condition | Parameter | Control | MBG Treatment | MBG + Anti-MBG Antibody | Reference | | :--- | :--- | :--- | :--- | :--- | | | In Vitro (Cytotrophoblasts) | Cell Proliferation | 100% | Decreased (p < 0.05 at ≥1 nM) | Attenuated Decrease (p < 0.05) | | | In Vivo (Rat Model) | Blood Pressure | Normal | Hypertensive | Normalized | | | In Vivo (Rat Model) | Proteinuria | Normal | Increased | Reduced | |
Key Experimental Protocols
Detailed methodologies for replicating the core findings are provided below.
Induction of Salt-Sensitive Hypertension in Dahl Rats
This protocol is standard for studying the effects of MBG in a model that mimics human salt-sensitive hypertension.
-
Animal Model: 5- to 6-week-old male Dahl Salt-Sensitive (DS or SS) rats and Dahl Salt-Resistant (DR or SR) rats as controls.
-
Acclimation: House rats individually in metabolic cages for at least one week on a normal low-salt diet (e.g., 0.2-0.5% NaCl).
-
Induction: Switch the experimental group (DS rats) to a high-salt diet (4% or 8% NaCl) for a period of 2 to 4 weeks. Maintain the control group on the low-salt diet.
-
Blood Pressure Measurement: Monitor systolic blood pressure weekly or bi-weekly using the tail-cuff method. For continuous monitoring, surgical implantation of radiotelemetry transmitters can be performed.
-
Urine Collection: Perform 24-hour urine collections using metabolic cages to measure MBG excretion, sodium levels, and other renal function markers.
-
MBG Quantification: Measure urinary MBG levels using a competitive fluoro-immunoassay or a specific ELISA kit.
Na+/K+-ATPase Activity Assay
This assay quantifies the inhibitory effect of MBG on the sodium pump.
-
Enzyme Source: Prepare membrane fractions rich in Na+/K+-ATPase from rat kidney outer medulla or aortic sarcolemma. Alternatively, purified canine kidney Na+/K+-ATPase can be used.
-
Reaction Mixture: The reaction is typically conducted at 37°C in a buffer containing NaCl, KCl, MgCl₂, ATP, and a pH buffer (e.g., Tris-HCl).
-
Procedure:
-
Pre-incubate the enzyme source with the desired concentration of this compound.
-
Initiate the reaction by adding ATP.
-
The reaction measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) liberated over time. This is often done using a colorimetric method (e.g., involving ammonium molybdate).
-
To determine specific Na+/K+-ATPase activity, run a parallel reaction in the presence of a saturating concentration of ouabain (e.g., 0.1 mmol/L), a classic Na+/K+-ATPase inhibitor.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Assessment of Cardiac and Vascular Fibrosis
This protocol assesses the pro-fibrotic effects of MBG.
-
Tissue Collection: At the end of the in vivo experiment (e.g., high-salt diet study), euthanize the animals and harvest hearts and aortas.
-
Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections of the left ventricle or aorta.
-
Histological Staining:
-
Masson's Trichrome Stain: Stains collagen fibers blue, nuclei black, and muscle/cytoplasm red.
-
PicroSirius Red Stain: Stains collagen red and muscle cells yellow.
-
-
Quantification:
-
Capture digital images of the stained sections under a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. This is typically done by setting a color threshold to select the stained collagen and calculating its percentage of the total tissue area.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental logic.
References
A Head-to-Head Comparison of Anti-Marinobufagenin Antibodies for Researchers
In the expanding field of cardiotonic steroid research, the selection of a highly specific and effective antibody against Marinobufagenin (MBG) is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available and researched anti-Marinobufagenin antibodies, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Antibody Performance Comparison
The following tables summarize the key characteristics and performance data of prominent anti-Marinobufagenin antibodies identified in the literature.
Table 1: General Characteristics of Anti-Marinobufagenin Antibodies
| Antibody Clone/Name | Type | Isotype | Source | Primary Applications |
| 3E9 | Monoclonal | IgG1A[1] | Murine | In vivo neutralization[1][2], Western Blot[3], ELISA[1] |
| 4G4 | Monoclonal | IgG1A | Murine | Immunoassays (ELISA) |
| H3L2 | Monoclonal | - | Humanized (from 3E9) | In vitro and in vivo neutralization |
| Digibind | Polyclonal Fab | - | Ovine | In vivo neutralization (cross-reactive) |
Table 2: Quantitative Performance Data
| Antibody | Parameter | Value | Application | Reference |
| 3E9 | Affinity (to MBG) | 0.17 nmol/l | DELFIA Fluoroimmunoassay | |
| In vivo Efficacy | Reduces blood pressure by ~30-40 mmHg in hypertensive rats | In vivo neutralization | ||
| 4G4 | Affinity (to MBG) | 2.8 nmol/l | DELFIA Fluoroimmunoassay | |
| Sensitivity | 0.05 nmol/l | Immunoassay | ||
| H3L2 | In vivo Efficacy | Normalizes blood pressure and reduces proteinuria in a rat model of preeclampsia, similar to 3E9. | In vivo neutralization | |
| Digibind | Cross-reactivity (with MBG) | 0.11% - 0.2% | Competitive Immunoassay | |
| In vivo Efficacy | Less active in lowering blood pressure compared to 3E9 in hypertensive rat models. | In vivo neutralization |
Table 3: Specificity and Cross-Reactivity
| Antibody | Reacts With | Does Not React With (or low cross-reactivity) | Reference |
| 3E9 & 4G4 | This compound, Cinobufotalin, Bufalin, Cinobufagin | Ouabain, Digoxin, Cardenolides, Steroid hormones | |
| Digibind | Digoxin, Digitoxin, MBG (low), Ouabain (low), Bufalin, Cinobufotalin | - |
This compound Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Na/K-ATPase α1 subunit. This interaction triggers a signaling cascade that leads to the activation of Src, subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR), and activation of Phospholipase C (PLC). Downstream, this leads to the phosphorylation and nuclear translocation of PKCδ, which in turn phosphorylates and inhibits the transcription factor Fli-1. The inhibition of Fli-1, a negative regulator of collagen synthesis, results in increased collagen production and tissue fibrosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) for MBG
This competitive immunoassay is utilized for the quantification of this compound and to determine antibody affinity and specificity. The protocol is based on methodologies described in cited literature.
Materials:
-
Anti-Marinobufagenin antibody (e.g., 4G4 clone)
-
MBG-thyroglobulin conjugate (for coating)
-
96-well microtiter plates
-
This compound standard
-
Europium-labeled secondary antibody (e.g., anti-mouse IgG)
-
DELFIA Assay Buffer
-
DELFIA Wash Concentrate
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coating: Coat the 96-well microtiter plates with the MBG-thyroglobulin conjugate and incubate overnight.
-
Washing: Wash the plates with DELFIA Wash Solution to remove unbound conjugate.
-
Competition: Add MBG standards or samples to the wells, followed by the primary anti-MBG antibody (e.g., 4G4). Incubate to allow competition between the free MBG and the coated MBG for antibody binding.
-
Washing: Wash the plates to remove unbound primary antibody and MBG.
-
Secondary Antibody Incubation: Add the Europium-labeled secondary antibody and incubate.
-
Washing: Wash the plates to remove unbound secondary antibody.
-
Enhancement: Add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
Detection: Measure the time-resolved fluorescence using a suitable plate reader. The signal is inversely proportional to the concentration of MBG in the sample.
In Vivo Neutralization of this compound in a Rat Model of Hypertension
This protocol is based on studies comparing the efficacy of anti-MBG antibodies in reducing blood pressure in hypertensive rat models.
Animal Model:
-
Dahl salt-sensitive (Dahl-S) rats on a high-salt diet to induce hypertension.
Materials:
-
Anti-Marinobufagenin antibody (e.g., 3E9, H3L2) or Digibind
-
Vehicle control (e.g., sterile saline)
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Induction of Hypertension: House Dahl-S rats on a high-salt diet for several weeks to induce a significant increase in blood pressure.
-
Antibody Administration: Administer a single intraperitoneal injection of the anti-MBG antibody at the desired dosage (e.g., 50 µg/kg for 3E9). A control group should receive a vehicle injection.
-
Blood Pressure Monitoring: Measure systolic blood pressure at baseline and at regular intervals post-injection (e.g., hourly for the first few hours, then daily).
-
Data Analysis: Compare the changes in blood pressure between the antibody-treated group and the control group to determine the neutralizing efficacy of the antibody.
General Western Blot Protocol for Protein Analysis
While specific protocols for anti-MBG antibodies in Western blotting are not extensively detailed in the cited literature, a general protocol, which may require optimization, is as follows. A study on the effects of an anti-MBG antibody on cardiac fibrosis mentions Western blot analysis for Fli-1 and collagen-1.
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-MBG antibody (or other target-specific antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from tissues or cells of interest.
-
SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
General Immunohistochemistry (IHC) Protocol
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum)
-
Primary anti-MBG antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MBG antibody at an optimized concentration.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Detection: Incubate with streptavidin-HRP conjugate followed by the DAB substrate-chromogen solution to visualize the antigen.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
General Immunoprecipitation (IP) Protocol
A specific IP protocol for anti-MBG antibodies is not available in the provided search results. The following is a general protocol that would need to be adapted and optimized.
Materials:
-
Cell or tissue lysate
-
Primary anti-MBG antibody
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Lysate Preparation: Prepare a protein lysate from cells or tissues under non-denaturing conditions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads/resin to reduce non-specific binding.
-
Immunocomplex Formation: Incubate the pre-cleared lysate with the primary anti-MBG antibody to form the antibody-antigen complex.
-
Precipitation: Add protein A/G beads/resin to the lysate to capture the immunocomplex.
-
Washing: Wash the beads/resin several times to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads/resin.
-
Analysis: Analyze the eluted proteins by Western blotting.
References
- 1. Monoclonal antibody to an endogenous bufadienolide, this compound, reverses preeclampsia-induced Na/K-ATPase inhibition and lowers blood pressure in NaCl-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody against this compound reverses cardiac fibrosis in rats with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody to Endogenous Cardiotonic Steroid Reverses Vascular Fibrosis and Restores Vasorelaxation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Marinobufagenin: A Comparative Guide to its Interaction with Na/K-ATPase α1 Isoform
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding specificity of Marinobufagenin (MBG) to the α1 isoform of the Na/K-ATPase enzyme. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective comparison of MBG's interaction with different Na/K-ATPase α isoforms, supporting further research and drug development endeavors.
Executive Summary
This compound, an endogenous cardiotonic steroid, exhibits a pronounced specificity for the α1 isoform of Na/K-ATPase. This interaction is concentration-dependent and triggers distinct cellular responses through two primary mechanisms: the ionic pathway, which involves the direct inhibition of the enzyme's pumping function, and the signaling pathway, which activates a cascade of intracellular messengers. Experimental data, primarily from studies on rat tissues, consistently demonstrate a significantly higher affinity of MBG for the α1 isoform compared to the α3 isoform. While comprehensive data including the α2 isoform from a single comparative study is limited, the existing evidence strongly supports the preferential binding of MBG to the α1 subunit. This specificity is a critical determinant of its physiological and pathophysiological roles, including its involvement in natriuresis, vasoconstriction, and the pathogenesis of cardiovascular diseases.
Comparative Analysis of Inhibitory Potency
The inhibitory effect of this compound on different Na/K-ATPase α isoforms is a key measure of its specificity. The following table summarizes the available 50% inhibitory concentration (IC50) values from various studies. It is important to note that these values were determined in different tissues and experimental settings, which may contribute to the observed variations.
| Na/K-ATPase Isoform | IC50 (nmol/L) | Source Organism and Tissue | Reference |
| α1 | 2.1 | Rat (Fisher 344xBN) Aortic Sarcolemma | [1][2] |
| α1 | ~78 | Rat Kidney | [3] |
| α1 (high-affinity) | 0.8 - 4.4 | Dahl Salt-Sensitive Rat Myocardium | [4][5] |
| α3 | 140 | Rat (Fisher 344xBN) Neuronal Plasmalemma |
Data for the α2 isoform from a direct comparative study with α1 and α3 using this compound was not available in the reviewed literature.
The data clearly indicates that this compound is a potent inhibitor of the α1 isoform of Na/K-ATPase, with IC50 values in the low nanomolar range. In contrast, its inhibitory effect on the α3 isoform is substantially weaker, requiring a concentration approximately 67 times higher to achieve 50% inhibition in rat aorta preparations. This marked difference underscores the specificity of this compound for the α1 isoform. Cardenolides, another class of cardiac glycosides, primarily act on the α2 and α3 isoforms.
Experimental Protocols
Determination of Na/K-ATPase Inhibition (IC50)
A widely used method to determine the inhibitory potency of compounds like this compound on Na/K-ATPase activity is the enzyme-linked assay measuring the rate of ATP hydrolysis.
Objective: To quantify the concentration of this compound required to inhibit 50% of the Na/K-ATPase activity for a specific isoform.
Materials:
-
Membrane fractions enriched with specific Na/K-ATPase isoforms (e.g., from rat aorta sarcolemma for α1 and neuronal plasmalemma for α3).
-
Assay Buffer: Containing MgCl₂, ATP, NaCl, KCl, and phosphoenolpyruvate.
-
Enzyme System: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
NADH
-
This compound stock solution of known concentration.
-
Ouabain (for determining total Na/K-ATPase activity).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, combine the assay buffer, PK/LDH enzyme system, and the membrane preparation containing the Na/K-ATPase isoform of interest.
-
Initiation of Reaction: Add ATP to the reaction mixture to start the hydrolysis reaction. The hydrolysis of ATP by Na/K-ATPase produces ADP.
-
Measurement of NADH Oxidation: The linked enzyme system uses the produced ADP to convert phosphoenolpyruvate to pyruvate, which is then converted to lactate by LDH. This second reaction oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Data Acquisition: Monitor the rate of NADH oxidation spectrophotometrically. This rate is directly proportional to the Na/K-ATPase activity.
-
Inhibition Curve: Perform the assay in the presence of varying concentrations of this compound.
-
Determination of Na/K-ATPase Specific Activity: The Na/K-ATPase activity is calculated as the difference in the rate of NADH oxidation in the absence and presence of a saturating concentration of ouabain (a potent Na/K-ATPase inhibitor).
-
IC50 Calculation: Plot the percentage of Na/K-ATPase inhibition against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways of this compound-α1 Na/K-ATPase Interaction
Beyond its role as an ion pump, the Na/K-ATPase α1 isoform acts as a signal transducer. The binding of this compound to the α1 subunit initiates a cascade of intracellular signaling events that are independent of changes in intracellular ion concentrations.
Two distinct pathways of MBG action have been described. The "ionic pathway" results from the inhibition of the Na+/K+-ATPase pump, leading to altered ion transport. In the kidney, this leads to natriuresis, while in vascular smooth muscle cells, it causes vasoconstriction.
The second is the "signaling pathway," where MBG binding to the Na+/K+-ATPase activates several downstream signaling cascades. This includes the activation of Src, a non-receptor tyrosine kinase, which in turn can lead to the activation of other pathways such as the Akt/mTOR pathway. This signaling cascade has been implicated in cellular processes like hypertrophy and fibrosis. The activation of this signaling pathway is believed to occur when the Na/K-ATPase is located in caveolae, specialized lipid raft domains in the plasma membrane.
Conclusion
The available evidence strongly supports the high specificity of this compound for the α1 isoform of Na/K-ATPase. This is demonstrated by its significantly lower IC50 value for the α1 isoform compared to the α3 isoform. This preferential interaction is the basis for its distinct physiological effects, which are mediated through both ionic and signaling pathways. A comprehensive understanding of this specificity is crucial for the development of targeted therapeutics that can modulate the activity of the Na/K-ATPase α1 isoform in various disease states, including cardiovascular and renal disorders. Further research directly comparing the effects of this compound on all three major α isoforms (α1, α2, and α3) under standardized conditions would be invaluable for a more complete picture of its pharmacological profile.
References
- 1. Inhibition of Na/K ATPase from rat aorta by two Na/K pump inhibitors, ouabain and this compound: evidence of interaction with different alpha-subunit isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Na/K ATPase from rat aorta by two Na/K pump inhibitors, ouabain and this compound: evidence of interaction with different alpha-subunit isoforms. | Semantic Scholar [semanticscholar.org]
- 3. This compound, an endogenous alpha-1 sodium pump ligand, in hypertensive Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial PKC beta2 and the sensitivity of Na/K-ATPase to this compound are reduced by cicletanine in Dahl hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Marinobufagenin: A Bufadienolide with Distinct Effects Compared to its Counterparts
A comprehensive analysis of Marinobufagenin's unique physiological and cellular impact in comparison to other notable bufadienolides like Telocinobufagin and Cinobufotalin, supported by experimental data.
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of this compound (MBG) with other significant bufadienolides, focusing on their differential effects, mechanisms of action, and the experimental evidence that substantiates these distinctions.
Differentiated Impact on Na+/K+-ATPase and Cellular Fate
Bufadienolides are a class of cardiotonic steroids known for their ability to inhibit the Na+/K+-ATPase enzyme. However, the specific interactions and downstream consequences can vary significantly between individual compounds. This compound, Telocinobufagin, and Cinobufotalin, while all targeting the Na+/K+-ATPase, elicit distinct cellular responses.
A key differentiator lies in their potency and the subsequent signaling cascades they trigger. Experimental data demonstrates that Telocinobufagin is a more potent inhibitor of Na+/K+-ATPase compared to this compound.[1][2][3][4] This difference in inhibitory concentration likely contributes to their divergent effects on cell fate. While this compound is associated with promoting cell proliferation and fibrosis, Telocinobufagin is more inclined to induce apoptosis.
Cinobufotalin, another prominent bufadienolide, is primarily investigated for its anticancer properties. Its mechanism involves inducing apoptosis through various pathways, including DNA fragmentation, increasing intracellular calcium levels, and activating caspases.
Quantitative Comparison of Na+/K+-ATPase Inhibition
| Bufadienolide | IC50 for Na+/K+-ATPase (Pig Kidney) | Primary Cellular Effect |
| This compound | 3.40 µM | Proliferation, Fibrosis |
| Telocinobufagin | 0.20 µM | Apoptosis |
| Cinobufotalin | Not directly compared in the same study | Apoptosis, Anticancer |
Divergent Signaling Pathways
The distinct biological outcomes of these bufadienolides can be attributed to the specific signaling pathways they modulate upon binding to the Na+/K+-ATPase.
This compound's Pro-fibrotic Signaling:
This compound, upon binding to the Na+/K+-ATPase, initiates a signaling cascade that leads to vascular and cardiac fibrosis. This pathway involves the activation of Src, a non-receptor tyrosine kinase, which in turn transactivates the Epidermal Growth Factor Receptor (EGFR). Downstream signaling through phospholipase C (PLC) and protein kinase C delta (PKCδ) ultimately leads to the phosphorylation and inhibition of Fli-1, a negative regulator of collagen synthesis. This disinhibition of collagen production is a key mechanism behind MBG's pro-fibrotic effects.
Telocinobufagin's Apoptotic Signaling:
In contrast, Telocinobufagin promotes apoptosis. While it also induces the phosphorylation of ERK1/2, this does not translate into a proliferative response as seen with this compound. Instead, Telocinobufagin treatment leads to an increased Bax:Bcl-2 expression ratio, a key indicator of apoptosis. Furthermore, it has been shown to impair the Wnt/β-catenin signaling pathway, which is involved in cell survival and proliferation.
Cinobufotalin's Multi-faceted Anticancer Signaling:
Cinobufotalin's anticancer effects are mediated through multiple pathways. It induces DNA fragmentation, decreases mitochondrial membrane potential, and increases intracellular calcium and reactive oxygen species (ROS). It also upregulates the Fas protein and activates a cascade of caspases, ultimately leading to apoptosis. Additionally, Cinobufotalin can inhibit sphingosine kinase 1 (SphK1), further promoting apoptosis.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Reaction Mixture Preparation: Prepare two reaction mixtures. Mixture (i) contains 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, and 4 mM MgCl2. Mixture (ii) contains 30 mM imidazole-HCl, 4 mM MgCl2, and 1 mM ouabain (a potent Na+/K+-ATPase inhibitor to determine non-specific ATPase activity).
-
Enzyme Reaction: Add the enzyme preparation (e.g., tissue homogenate) to both reaction mixtures and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a solution of ascorbic acid in trichloroacetic acid.
-
Phosphate Detection: Add ammonium molybdate and a reducing agent (e.g., sodium meta-arsenite) to develop a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 850 nm) using a spectrophotometer.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference in Pi liberated between the reaction mixtures with and without ouabain.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the bufadienolides or vehicle control for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells.
Western Blot Analysis for ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation status of ERK1/2, a key protein in many signaling pathways.
Protocol:
-
Cell Lysis: After treatment with bufadienolides, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Collagen Synthesis Assay
This assay quantifies the amount of collagen produced by cells in culture, often used to assess fibrosis.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., fibroblasts) and treat them with the compound of interest.
-
Sample Preparation: Collect the cell culture supernatant and/or cell lysate.
-
Hydrolysis: Hydrolyze the samples in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the collagen into its constituent amino acids, including hydroxyproline.
-
Oxidation: Oxidize the hydroxyproline in the hydrolysate using an oxidizing agent (e.g., Chloramine-T).
-
Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550-570 nm).
-
Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen or hydroxyproline.
Conclusion
References
- 1. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the link between elevated Marinobufagenin and arterial stiffness
A comprehensive analysis of the growing body of evidence linking the cardiotonic steroid Marinobufagenin to the development of arterial stiffness. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental findings, detailed methodologies, and the underlying signaling pathways.
The endogenous cardiotonic steroid this compound (MBG) has emerged as a significant player in cardiovascular health, with a growing body of research pointing to its role in the pathogenesis of arterial stiffness. Elevated levels of MBG have been consistently associated with increased aortic stiffness, a key predictor of future cardiovascular events. This guide synthesizes findings from both human and animal studies to validate the link between MBG and arterial stiffness, offering a valuable resource for researchers investigating novel therapeutic targets for cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the impact of MBG on arterial stiffness and related physiological parameters.
Table 1: Human Studies on this compound and Arterial Stiffness
| Study Population | N | Key Findings | MBG Measurement | Arterial Stiffness Measurement | Reference |
| Middle-aged/older adults with moderately elevated systolic BP | 11 | Dietary sodium restriction reduced urinary MBG excretion, which was positively associated with systolic BP and aortic pulse-wave velocity. | Urine assay | Aortic Pulse-Wave Velocity (aPWV) | [1] |
| Young, healthy adults (African-PREDICT study) | 711 | A persistent positive association between carotid-femoral pulse wave velocity (cfPWV) and 24-h urinary MBG excretion was found in women. | 24-h urinary excretion | Carotid-femoral Pulse Wave Velocity (cfPWV) | [2] |
| Individuals with high or hypertensive blood pressures | 11 | A positive association was demonstrated between MBG and carotid to femoral pulse wave velocity (cfPWV). | Not specified | Carotid to femoral pulse wave velocity (cfPWV) | [3] |
| Preeclamptic women | Not specified | Preeclampsia was associated with a rise in plasma and placental levels of MBG, which was linked to impaired vasorelaxation. | Plasma and placental levels | Responsiveness to endothelin-1 and sodium nitroprusside | [4] |
Table 2: Animal Studies on this compound and Arterial Stiffness
| Animal Model | Intervention | Key Findings | MBG Measurement | Arterial Stiffness Measurement | Reference |
| Young normotensive Sprague-Dawley rats | High salt (HS) diet vs. Normal salt (NS) diet | HS diet increased urinary MBG, aortic PWV, and aortic collagen content. These effects were reversed by a return to an NS diet. | Urine MBG excretion | Aortic Pulse Wave Velocity (aPWV) | [5] |
| Young Dahl salt-sensitive (DSS) and Sprague-Dawley (SD) rats | High-salt (HS) diet or MBG infusion | Both HS diet and MBG infusion increased aortic pulse wave velocity (aPWV) and aortic wall collagen abundance in both strains. | Plasma and urine MBG levels | Aortic Pulse Wave Velocity (aPWV) | |
| Rats | High-sodium diet | Increased MBG was associated with increased pulse wave velocity and collagen in the aortic wall. | Not specified | Pulse Wave Velocity |
Signaling Pathways and Experimental Workflows
The pro-fibrotic effect of this compound is central to its role in promoting arterial stiffness. The following diagrams illustrate the key signaling pathway and a typical experimental workflow used to investigate this relationship.
References
- 1. Dietary Sodium Restriction and Association with Urinary this compound, Blood Pressure, and Aortic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large artery stiffness is associated with this compound in young adults: the African-PREDICT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IN PREECLAMPSIA ENDOGENOUS CARDIOTONIC STEROIDS INDUCE VASCULAR FIBROSIS AND IMPAIR RELAXATION OF UMBILICAL ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Marinobufagenin's Potency Across Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the potency of Marinobufagenin (MBG), an endogenous cardiotonic steroid, across various species. It is intended for researchers, scientists, and drug development professionals interested in the physiological and pathological roles of MBG. This document summarizes key experimental data on MBG's inhibitory effects on Na+/K+-ATPase, details the experimental protocols for its study, and visualizes its signaling pathways.
Introduction to this compound
This compound is a bufadienolide cardiotonic steroid that has been identified in various animal species, from amphibians to mammals, including humans.[1][2] It is a potent inhibitor of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients.[1][2] By inhibiting this pump, MBG can induce a range of physiological effects, including vasoconstriction and natriuresis. Elevated levels of MBG have been implicated in several cardiovascular diseases, such as hypertension and heart failure. The potency of MBG can vary significantly between species and even between different tissue types within the same organism, primarily due to the existence of different isoforms of the Na+/K+-ATPase α-subunit.
Signaling Pathways of this compound
This compound exerts its cellular effects through the inhibition of the Na+/K+-ATPase, which not only disrupts ion transport but also triggers intracellular signaling cascades. Upon binding to the α-subunit of Na+/K+-ATPase, MBG can activate Src, a non-receptor tyrosine kinase. This activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn initiates downstream signaling through the Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. The activation of this cascade can lead to the generation of Reactive Oxygen Species (ROS) and ultimately influence cellular processes such as growth, differentiation, and fibrosis.
Comparative Potency of this compound
The inhibitory potency of this compound on Na+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values are crucial for understanding the therapeutic and toxicological potential of MBG in different species. The table below summarizes the available data on the potency of this compound in various species and tissues. It is important to note that the sensitivity to MBG is highly dependent on the specific isoform of the Na+/K+-ATPase α-subunit expressed in the target tissue.
| Species | Tissue/Cell Type | Parameter | Potency of this compound | Potency of Ouabain (for comparison) | Reference |
| Human | Mesenteric Artery | EC50 | 88 ± 15 nmol/L | 320 ± 50 nmol/L | |
| Rat | Aortic Sarcolemma (α-1 isoform) | IC50 | 2.1 nmol/L | 50 nmol/L | |
| Rat | Aortic Neuronal Plasmalemma (α-3 isoform) | IC50 | 140 nmol/L | 2.6 nmol/L |
This table will be updated as more comparative data becomes available.
Experimental Protocols
Protocol for Determination of Na+/K+-ATPase Inhibition by this compound
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
1. Materials and Reagents:
-
Biological Sample: Tissue homogenate, cell lysate, or purified enzyme preparation.
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4.
-
Ouabain Solution: 1 mM ouabain in assay buffer (for determining ouabain-sensitive Na+/K+-ATPase activity).
-
This compound Solutions: A series of concentrations of this compound prepared in the assay buffer.
-
ATP Solution: 4 mM Tris-ATP.
-
Stopping Reagent: 20% Trichloroacetic acid (TCA).
-
Colorimetric Reagent: Malachite green or a similar phosphate detection reagent.
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
-
96-well microplate
-
Microplate reader (660 nm)
2. Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer and determine the protein concentration.
-
Reaction Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total ATPase activity: 50 µL of sample + 50 µL of assay buffer.
-
Ouabain-insensitive ATPase activity: 50 µL of sample + 50 µL of 1 mM ouabain solution.
-
This compound inhibition: 50 µL of sample + 50 µL of each this compound concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of 4 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 30 µL of 20% TCA to each well.
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer a portion of the supernatant to a new plate.
-
Add the colorimetric reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for color development.
-
-
Measurement: Read the absorbance at 660 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of phosphate released in each well.
-
Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Determine the percentage of inhibition of Na+/K+-ATPase activity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Marinobufagenin
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Marinobufagenin, a potent cardiotonic steroid, to foster a secure research environment.
This compound, a bufadienolide steroid, is a subject of significant interest in cardiovascular and kidney disease research.[1][2][3] As with any biologically active compound, its proper handling and disposal are critical to prevent environmental contamination and ensure personnel safety. While specific regulations may vary by institution and region, the following guidelines, based on available safety data and standard laboratory practices, offer a comprehensive approach to managing this compound waste.
Key Safety and Disposal Characteristics
A thorough understanding of a compound's properties is the foundation of safe handling. Below is a summary of key data for this compound relevant to its disposal.
| Characteristic | Finding | Implication for Disposal |
| Acute Toxicity | Intraperitoneal TDLO: 1.25 µg/kg (mouse)[4] | Although the provided Safety Data Sheet (SDS) states no special measures are required for handling, its high potency necessitates that it be treated as a hazardous chemical waste to avoid accidental exposure. |
| Primary Irritant Effect | Skin: No irritant effect; Eye: No irritating effect[4] | While not classified as a primary irritant, standard personal protective equipment (PPE) should always be worn to prevent contact. |
| Sensitization | No sensitizing effects known | The risk of developing an allergic reaction upon contact is low. |
| General Disposal Recommendation | Smaller quantities can be disposed of with household waste. | This recommendation is ambiguous for a laboratory setting. It is best practice to treat all quantities of pure this compound and concentrated solutions as chemical waste. |
| Uncleaned Packaging | Disposal must be made according to official regulations. | All containers that have held this compound must be decontaminated or disposed of as hazardous waste. |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow
Detailed Disposal Protocols
Adherence to a structured protocol is essential for safety and compliance. The following step-by-step procedures provide guidance for different forms of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
2. Disposal of Solid this compound Waste: This category includes expired or unwanted pure this compound powder, as well as consumables contaminated with the solid compound (e.g., weighing paper, pipette tips, contaminated gloves).
-
Step 1: Containment. Carefully place all solid waste into a designated, robust, and sealable plastic bag or container to prevent aerosolization.
-
Step 2: Labeling. Clearly label the container as "Hazardous Chemical Waste" and specify "this compound."
-
Step 3: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Institutional Disposal. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Liquid this compound Waste: This includes stock solutions, unused experimental solutions, and rinsate from decontaminated glassware.
-
Step 1: Collection. Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other types of chemical waste unless approved by your institution's EHS.
-
Step 2: Labeling. Label the container with "Hazardous Chemical Waste," list "this compound" and the solvent(s) used, and an approximate concentration.
-
Step 3: Storage. Keep the container securely sealed and store it in a designated hazardous waste accumulation area.
-
Step 4: Institutional Disposal. Contact your institution's EHS for proper disposal.
4. Decontamination and Disposal of Empty Containers: Containers that held this compound must be properly decontaminated before being discarded with non-hazardous waste.
-
Step 1: Triple Rinsing. Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., Dimethylformamide, Ethanol).
-
Step 2: Rinsate Collection. Collect all rinsate and manage it as hazardous liquid waste, as described in the section above.
-
Step 3: Defacing the Label. After triple rinsing, deface or remove the original label from the container to avoid confusion.
-
Step 4: Disposal of Rinsed Container. Once decontaminated, the container can typically be disposed of with the regular laboratory glass or plastic waste. Confirm this practice with your institutional guidelines.
Important Considerations:
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
-
Waste Minimization: Whenever possible, prepare only the amount of this compound solution needed for your experiment to minimize waste generation.
-
Incompatible Waste: Do not mix this compound waste with incompatible chemicals. Consult the SDS and your institution's guidelines for chemical compatibility.
By following these procedures, researchers can handle and dispose of this compound waste safely and responsibly, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
